(R)-3-Chloro-1,2-propanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-chloropropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205710 | |
| Record name | alpha-Chlorohydrin, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57090-45-6 | |
| Record name | (2R)-3-Chloro-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57090-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chlorohydrin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057090456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chlorohydrin, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-chloropropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-3-chloropropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CHLOROHYDRIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64YMO02KAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Chloro-1,2-propanediol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of (R)-3-Chloro-1,2-propanediol. The information is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways.
Physical and Chemical Properties
This compound, also known as (R)-α-Glycerol chlorohydrin, is a versatile chiral intermediate in organic synthesis.[1] Its physical and chemical characteristics are summarized below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂ | [2] |
| Molecular Weight | 110.54 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [3][4] |
| Melting Point | 1 °C | [2] |
| Boiling Point | 213 °C (lit.) | [1] |
| 100-105 °C @ 3 Torr | [2] | |
| Density | 1.321 g/mL at 20 °C (lit.) | [1] |
| 1.322 g/mL at 25 °C (lit.) | [5] | |
| Refractive Index (n20/D) | 1.48 (lit.) | [1] |
| 1.4775 - 1.4825 @ 20°C | [3] | |
| Optical Rotation ([α]20/D) | -1°, neat | [1] |
| -0.9° ± 0.5° (neat) | [3] | |
| Vapor Pressure | 0.04 mmHg (25 °C) | [1] |
| Flash Point | 113 °C (closed cup) | [5] |
| >230 °F | [6] | |
| Solubility | Soluble in water, alcohol, diethyl ether, chloroform, and methanol. | [2][6][7] |
Spectroscopic Data
| Spectrum Type | Key Features and Peaks | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 5.12 (d, 1H, CHOH), 4.73 (t, 1H, CH₂OH), 3.67-3.62 (m, 2H, CH₂Cl), 3.53-3.50 (m, 1H, CHOH), 3.39-3.35 (m, 2H, CH₂OH) | [8] |
| ¹³C NMR | Signals at approximately 71.1 (CHOH), 62.5 (CH₂OH), and 47.0 (CH₂Cl) ppm. | [9] |
| Infrared (IR) | A broad band around 3290.56 cm⁻¹ (O-H stretching) and peaks at 1087.85 and 1045.42 cm⁻¹ (C-O stretching). | [8] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [8] |
Experimental Protocols
Synthesis of this compound from (R)-Epichlorohydrin
This protocol details the synthesis of this compound via the hydrolysis of (R)-epichlorohydrin.
Materials:
-
(R)-epichlorohydrin (99.6% chemical purity, 99.5% e.e.)
-
Distilled water
-
L-2-chloropropionic acid
-
0.1N Sodium hydroxide (B78521) solution
-
500-mL reaction flask
-
Stirring apparatus
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
To a 500-mL reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (1.5 mol) of distilled water, and 1 g of L-2-chloropropionic acid.[10]
-
Heat the mixture to 80-90 °C with stirring.[10]
-
Maintain the reaction at this temperature for 15 hours. Monitor the reaction progress by gas chromatography to confirm the complete consumption of (R)-epichlorohydrin.[10]
-
After the reaction is complete, cool the flask to room temperature.[10]
-
Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.[10]
-
Remove excess water by vacuum distillation at 15-20 mmHg.[10]
-
Purify the product by high-vacuum distillation at 5-10 mmHg to obtain this compound. The expected yield is approximately 95.57%.[10]
-
Analyze the final product for chemical purity and chiral purity (e.e.) by gas chromatography.[10]
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods
Gas Chromatography (GC) for Purity and Enantiomeric Excess Analysis:
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for analyzing the purity of this compound. For the determination of enantiomeric excess, a chiral capillary column is required.
-
Column: A common choice for chiral separations is a cyclodextrin-based column, such as one coated with a permethylated beta-cyclodextrin (B164692) stationary phase.
-
Carrier Gas: Hydrogen or helium.
-
Temperature Program: An initial oven temperature of around 40°C, held for a few minutes, followed by a ramp up to 230°C at a rate of 2°C/min, and then held for a few minutes.
-
Injector and Detector Temperature: Typically set around 220-250°C.
Note: The exact conditions should be optimized for the specific instrument and column used. For a detailed validated method for chiral resolution of 3-MCPD enantiomers, refer to Lanno et al. (2025).[11]
Biological Properties and Metabolic Pathway
This compound is known to exhibit biological activity, with its toxicity profile differing from its (S)-enantiomer. The (R)-isomer has been shown to induce diuresis and glucosuria in rats, indicating an effect on kidney function.[12]
Metabolic Pathway
The metabolism of 3-chloro-1,2-propanediol (B139630) in mammals proceeds through two main pathways: an oxidative pathway leading to toxic metabolites and a detoxification pathway involving conjugation with glutathione (B108866).
-
Oxidative Pathway: 3-Chloro-1,2-propanediol is oxidized to β-chlorolactic acid, which is further oxidized to oxalic acid.[12] An intermediate, β-chlorolactaldehyde, may also be formed.[12] The accumulation of oxalic acid is believed to contribute to the kidney damage observed with the (R)-isomer.[12]
-
Detoxification Pathway: The compound can be detoxified by conjugation with glutathione, a reaction likely catalyzed by glutathione S-transferases. This conjugation yields S-(2,3-dihydroxypropyl)cysteine, which is then converted to the corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine, and excreted.[12]
Some microorganisms utilize a different pathway involving halohydrin dehalogenase to convert 3-chloro-1,2-propanediol to glycidol.[12]
Caption: Metabolic pathways of this compound in mammals.
Stability and Reactivity
This compound is stable under normal conditions.[13] It is hygroscopic and should be protected from moisture.[14] It may be sensitive to prolonged exposure to air.[15] The compound can decompose upon heating or burning, producing toxic fumes including hydrogen chloride.[16] It is incompatible with strong oxidizing agents.[14]
Conclusion
This technical guide provides essential data on this compound for researchers and drug development professionals. The summarized physical and chemical properties, detailed experimental protocols for synthesis, and an overview of its metabolic fate offer a solid foundation for its application in a laboratory and research setting. The provided diagrams aim to facilitate a clearer understanding of the synthesis workflow and its biological transformations. As with any chemical, appropriate safety precautions should be taken during handling and use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to this compound by Corynebacterium sp. strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of 1,2-propanediol pathways in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. internationaljournalssrg.org [internationaljournalssrg.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. | Semantic Scholar [semanticscholar.org]
- 13. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Spectroscopic Analysis of (R)-3-Chloro-1,2-propanediol: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-3-Chloro-1,2-propanediol (3-MCPD), a compound of significant interest in pharmaceutical synthesis and toxicology. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound (C₃H₇ClO₂), both ¹H and ¹³C NMR provide unambiguous data for confirming its structure.
¹H NMR Spectroscopy Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the five non-exchangeable protons on the carbon backbone and the two exchangeable hydroxyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.12 | d | 1H | -CH (OH)- |
| 4.73 | t | 1H | -CH₂OH |
| 3.67-3.62 | m | 2H | -CH₂Cl |
| 3.53-3.50 | m | 1H | -CH (OH)- |
| 3.39-3.35 | m | 2H | -CH ₂OH |
Data acquired in DMSO-d₆ at 400 MHz.[1]
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum displays three unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached oxygen and chlorine atoms.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 71.01 | C H(OH) |
| 64.33 | C H₂OH |
| 46.49 | C H₂Cl |
Data from the Spectral Database for Organic Compounds, AIST (SDBS).
Experimental Protocol for NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a liquid sample like this compound.
-
Sample Preparation : Accurately weigh 20-50 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine.
-
Locking and Shimming : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed (homogenized) to optimize resolution and obtain sharp, symmetrical peaks.
-
Acquisition :
-
For ¹H NMR , a standard single-pulse experiment is typically run. A sufficient number of scans (usually 8 to 16) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity via the Nuclear Overhauser Effect (NOE). A greater number of scans (1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
IR Spectroscopy Data
The IR spectrum of this compound is dominated by features characteristic of its alcohol and chloroalkane moieties.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3290.56 (broad) | O-H Stretch | Alcohol (-OH) |
| 1087.85 (strong) | C-O Stretch | Secondary Alcohol |
| 1045.42 (strong) | C-O Stretch | Primary Alcohol |
Note: One source reported a peak at 1637.56 cm⁻¹, attributing it to a C=O group.[1] This is inconsistent with the structure of 3-chloro-1,2-propanediol (B139630) and is likely due to an impurity in that specific sample.
Experimental Protocol for IR Spectroscopy (Neat Liquid)
-
Plate Preparation : Ensure that two salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. Handle them only by the edges to avoid transferring moisture or oils.
-
Sample Application : Using a pipette, place one or two drops of neat (undiluted) this compound onto the center of one salt plate.
-
Film Formation : Place the second salt plate on top and gently press to spread the liquid into a thin, uniform film between the plates.
-
Spectrum Acquisition : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.
-
Background and Sample Scan : First, run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O. Then, run the sample scan to obtain the absorbance or transmittance spectrum over a typical range of 4000-400 cm⁻¹.
-
Cleaning : After analysis, carefully disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to a desiccator for storage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, aiding in structural confirmation and identification.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 3-Chloro-1,2-propanediol shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 110/112 is often weak or absent.
Table 4: Major Mass-to-Charge (m/z) Peaks for 3-Chloro-1,2-propanediol
| m/z | Relative Intensity | Possible Fragment Ion |
| 43 | High | [C₂H₃O]⁺ |
| 44 | High | [C₂H₄O]⁺ |
| 49 | Medium | [CH₂Cl]⁺ |
| 61 | Medium | [C₂H₅O₂]⁺ |
| 79/81 | Medium | [C₂H₄OCl]⁺ (Isotopic pattern for Cl) |
Data sourced from the NIST Mass Spectrometry Data Center.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate). The concentration should be in the low ppm (µg/mL) range.
-
GC Separation : Inject a small volume (typically 1 µL) of the sample solution into the Gas Chromatograph (GC). The sample is vaporized and travels through a capillary column (e.g., a DB-5ms), which separates the analyte from the solvent and any impurities based on boiling point and polarity.
-
Ionization : As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner.
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The logical flow from sample to final analysis can be visualized as a standardized workflow. This process ensures that data is collected and interpreted systematically for reliable structural elucidation.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 5-Bromo-2'-deoxyuridine (BrdU)
CAS Number: 59-14-3 Chemical Formula: C₉H₁₁BrN₂O₅
Disclaimer: The user initially requested information for CAS number 57090-45-6. This number corresponds to (R)-(-)-3-Chloro-1,2-propanediol , a chiral chemical intermediate. However, the detailed requirements of the request, including an in-depth analysis of signaling pathways and experimental protocols for an audience in drug development, strongly indicate that the compound of interest is 5-Bromo-2'-deoxyuridine (BrdU) , a widely used tool in cell proliferation and cancer research. This guide will therefore focus on BrdU (CAS 59-14-3).
Executive Summary
5-Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside analog of thymidine (B127349).[1] Its primary application in biomedical research is the in vitro and in vivo labeling of proliferating cells.[2] By incorporating into newly synthesized DNA during the S phase of the cell cycle, BrdU serves as a marker for DNA synthesis.[3] Detection of incorporated BrdU using specific antibodies allows for the detailed study of cell cycle kinetics, cell proliferation, and neurogenesis.[2][4] While an invaluable research tool, the incorporation of BrdU is not innocuous. It can induce DNA damage, leading to the activation of cellular stress responses, cell cycle arrest, and senescence, and it possesses mutagenic, teratogenic, and cytotoxic properties.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, biological mechanism of action, associated hazards, and key experimental protocols for 5-Bromo-2'-deoxyuridine, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
BrdU is a white crystalline powder.[7] It is a halogenated pyrimidine (B1678525) that is structurally similar to thymidine, with a bromine atom replacing the methyl group at the 5-position of the uracil (B121893) ring.[8] This substitution is key to its functionality and detection.
Table 1: Physical and Chemical Properties of 5-Bromo-2'-deoxyuridine
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
| Molecular Weight | 307.10 g/mol | |
| Melting Point | 191-194 °C (decomposes) | [7] |
| Solubility | DMSO: ~20 mg/mLDMF: ~20 mg/mLEthanol (B145695): ~25 mg/mLPBS (pH 7.2): ~10 mg/mL | [9] |
| Appearance | White crystalline powder | [7] |
| Storage Temperature | -20°C | [9] |
| Stability | Stable as a solid for at least 4 years when stored at -20°C. Light sensitive. | [9] |
Synthesis and Analytical Methods
Synthesis
The synthesis of BrdU can be achieved through several methods, often involving the bromination of a uridine (B1682114) derivative followed by enzymatic or chemical manipulation. A common approach involves the enzymatic transglycosylation reaction.
-
Enzymatic Synthesis: One method utilizes nucleoside deoxyribosyltransferase type II from organisms like Lactobacillus leichmannii.[10] This enzyme can catalyze the transfer of the deoxyribose group from a donor nucleoside to 5-bromouracil, forming 5-bromo-2'-deoxyuridine. This biocatalytic approach can offer high specificity and milder reaction conditions compared to purely chemical methods.[10]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and quantification of BrdU.
-
HPLC Analysis: A reversed-phase C18 column can be used to separate BrdU from other components in a sample, such as in well water or biological matrices. The mobile phase typically consists of a water and methanol (B129727) mixture. Detection is commonly performed using a programmable ultraviolet (UV) detector, with characteristic absorbance maxima for BrdU at approximately 211 and 279 nm.[9] This method provides a rapid and reproducible means of analysis.
Mechanism of Action and Biological Effects
Incorporation into DNA
During the S phase of the cell cycle, BrdU is recognized by DNA polymerases and incorporated into newly synthesized DNA in place of thymidine.[3] This incorporation is the fundamental principle behind its use as a proliferation marker. Once integrated, BrdU is passed on to daughter cells during mitosis.[11]
Induction of DNA Damage and Cellular Stress Response
The substitution of thymidine with the larger bromine atom can distort the DNA double helix, leading to a DNA Damage Response (DDR).[6] This response is a critical aspect of BrdU's toxicology and influences experimental outcomes.
-
DNA Damage Signaling: Sublethal concentrations of BrdU can evoke a DNA damage response characterized by the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[1][12] These kinases are key sensors of DNA double-strand breaks and replication stress, respectively.[12]
-
Checkpoint Activation: Activated ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[1] This initiates a signaling cascade that leads to the phosphorylation and stabilization of the tumor suppressor protein p53.[13]
-
p53-Mediated Senescence: Activated p53 acts as a transcription factor, inducing the expression of target genes such as the cyclin-dependent kinase inhibitor p21.[14] p21 inhibits cyclin-CDK complexes, leading to cell cycle arrest, which provides time for DNA repair.[14] If the damage is persistent, this can lead to a state of cellular senescence, a form of irreversible growth arrest, characterized by an enlarged cell morphology and increased β-galactosidase activity.[15]
-
Influence on the Rb-E2F Pathway: The p53-p21 axis is a key regulator of the Retinoblastoma (Rb) protein. By inhibiting CDKs, p21 prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb binds to and inactivates the E2F family of transcription factors, which are essential for the expression of genes required for S-phase entry.[16] This provides another layer of cell cycle control in response to BrdU-induced stress.
Hazards and Toxicological Information
BrdU is classified as a hazardous substance due to its ability to be incorporated into DNA and cause mutations.[7] It is considered a mutagen, a teratogen, and a potential carcinogen.[5]
Table 2: GHS Hazard Classification for 5-Bromo-2'-deoxyuridine
| Hazard Class | Category | Hazard Statement |
| Germ cell mutagenicity | 1B | H340: May cause genetic defects. |
| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |
Reference(s):[14]
Table 3: Acute Toxicity Data for 5-Bromo-2'-deoxyuridine
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | 8400 mg/kg | [7] |
| Intraperitoneal | 1500 mg/kg | [7] | |
| Subcutaneous | 3900 mg/kg | [7] | |
| Intravenous | 2320 mg/kg | [7] | |
| Mouse | Oral | 9100 mg/kg | [7] |
| Intraperitoneal | 3050 mg/kg | [7] | |
| Subcutaneous | 3500 mg/kg | [7] | |
| Intravenous | 2500 mg/kg | [7] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling BrdU.
-
Engineering Controls: BrdU powder should be handled in a certified chemical fume hood to prevent inhalation. Solutions can be handled in a fume hood or a Class II biosafety cabinet.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile, double-gloved) must be worn. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A fully buttoned lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator (e.g., N100) should be used.
-
-
Special Precautions: Pregnant women should be especially cautious and may require additional PPE.[5]
-
Waste Disposal: All unused BrdU and contaminated materials (e.g., gloves, pipette tips, bench paper) must be disposed of as hazardous chemical waste according to institutional guidelines.
Experimental Protocols
BrdU is a versatile tool with applications in immunohistochemistry, immunocytochemistry, and flow cytometry. The following sections provide detailed, generalized protocols for these common applications. Note: These protocols should be optimized for specific cell types and experimental conditions.
In Vitro Cell Labeling with BrdU
This is the initial step for most in vitro assays.
-
Prepare BrdU Labeling Solution: Prepare a 10 µM BrdU working solution in sterile cell culture medium.
-
Incubate Cells: Remove the existing culture medium from the cells and replace it with the BrdU labeling solution.
-
Incubation Time: Incubate the cells at 37°C in a CO₂ incubator. The incubation time will vary depending on the cell cycle length of the cell type being studied (typically ranging from 1 to 24 hours).[4]
-
Wash: After incubation, remove the BrdU labeling solution and wash the cells multiple times with PBS.
-
Proceed to Detection: The cells are now ready for fixation, permeabilization, and detection via IHC, ICC, or flow cytometry.
Protocol for BrdU Detection by Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
This protocol is for visualizing BrdU-positive cells in tissue sections or on coverslips.
-
Fixation: Fix cells/tissue with 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization: Permeabilize the samples with a detergent-based buffer (e.g., 0.1-1% Triton X-100 in PBS).
-
DNA Denaturation (Crucial Step): To expose the incorporated BrdU to the antibody, the DNA must be denatured. A common method is to incubate the samples in 2N HCl for 10-30 minutes at room temperature or 37°C.
-
Neutralization: Neutralize the acid by washing with a buffer such as 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
Blocking: Incubate the samples in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the samples extensively with PBS or PBST (PBS with Tween-20).
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash again, then counterstain nuclei with a DNA dye like DAPI or Hoechst. Mount the slides with an appropriate mounting medium.
-
Visualization: Image the samples using a fluorescence microscope.
Protocol for BrdU Detection by Flow Cytometry
This protocol allows for the quantification of BrdU-positive cells and cell cycle analysis.
-
Harvest and Fix Cells: After BrdU labeling, harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70-80% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
DNA Denaturation: Centrifuge the fixed cells and resuspend the pellet in 2N HCl containing a detergent like Triton X-100. Incubate for 20-30 minutes at room temperature.
-
Neutralization: Add 0.1 M sodium borate buffer (pH 8.5) to neutralize the acid.
-
Antibody Staining: Wash the cells with a staining buffer (e.g., PBS with 1% BSA). Resuspend the cells in the staining buffer containing a fluorescently-conjugated anti-BrdU antibody (e.g., anti-BrdU-FITC). Incubate for 30-60 minutes at room temperature, protected from light.
-
DNA Staining (for Cell Cycle): Wash the cells again. Resuspend in a solution containing a DNA dye such as Propidium Iodide (PI) or 7-AAD, along with RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples on a flow cytometer. The BrdU signal (e.g., FITC) will identify cells that were in S-phase during the labeling period, while the DNA content stain (e.g., PI) will allow for the analysis of cell distribution across G0/G1, S, and G2/M phases.
Conclusion
5-Bromo-2'-deoxyuridine is a cornerstone of cell proliferation research, providing invaluable insights into the dynamics of DNA synthesis in various biological contexts. Its utility in drug development is significant, allowing for the assessment of cytotoxic and cytostatic effects of novel compounds. However, researchers must be cognizant of its inherent biological effects, including the induction of a DNA damage response and cellular senescence, which can influence experimental outcomes. A thorough understanding of its properties, hazards, and appropriate experimental application, as outlined in this guide, is essential for its effective and safe use in the laboratory.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Retinoblastoma-E2F Transcription Factor Interplay Is Essential for Testicular Development and Male Fertility [frontiersin.org]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Discovery and First Synthesis of 3-Chloropropanediols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropane-1,2-diol (3-MCPD) and its fatty acid esters are significant processing-induced chemical contaminants that have garnered considerable attention from the scientific community and regulatory bodies worldwide. First identified in the late 1970s in acid-hydrolyzed vegetable protein (acid-HVP), 3-MCPD is now known to occur in a wide range of thermally processed foods.[1] Its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) has underscored the importance of understanding its origins and synthesis.[2] This technical guide provides an in-depth overview of the initial discovery of 3-MCPD and its esters, as well as the first documented chemical synthesis of this compound.
Discovery of 3-Chloropropanediols
The discovery of 3-MCPD and its esters was a pivotal moment in food safety, revealing the unintended consequences of modern food processing techniques.
First Identification of Free 3-MCPD (1978)
The first report of 3-MCPD as a food contaminant was made in 1978 by a team of researchers from the Prague Institute of Chemical Technology, led by J. Velíšek. Their investigation focused on acid-hydrolyzed vegetable proteins (acid-HVPs), which are widely used as flavor enhancers.[1][2]
While the full text of the original 1978 publication is not widely available, subsequent reports and summaries indicate the following general methodology:
-
Sample Preparation: Samples of acid-HVP were subjected to extraction procedures to isolate volatile and semi-volatile organic compounds.
-
Analytical Technique: The primary analytical method employed was likely gas chromatography coupled with mass spectrometry (GC-MS). This technique allowed for the separation of individual compounds in the extract and their subsequent identification based on their mass spectra.
-
Identification: The researchers identified a chlorinated propanol, 3-chloro-1,2-propanediol, as a previously unknown contaminant in these food ingredients.
The formation of 3-MCPD in acid-HVP is a result of the reaction between hydrochloric acid, used in the hydrolysis of proteins, and residual lipids present in the raw materials.[2]
Discovery of 3-MCPD Esters (1980)
Two years after the initial discovery of free 3-MCPD, J. Davidek and colleagues, also from the Prague Institute of Chemical Technology, reported the presence of fatty acid esters of 3-MCPD.[2][3]
Based on available summaries, the methodology for identifying 3-MCPD esters was as follows:
-
Reaction Simulation: The researchers simulated the acid hydrolysis of fats by reacting tripalmitin, tristearin, and triolein (B1671897) with hydrochloric acid.
-
Extraction and Separation: The reaction products were extracted and then separated using column chromatography.
-
Identification: The separated fractions were analyzed using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to identify the chemical structures. The main reaction products were identified as the corresponding diesters of 3-chloro-propane-1,2-diol, along with smaller amounts of monoesters.[4]
This discovery was significant as it revealed that 3-MCPD could exist in a "bound" form, which could potentially be hydrolyzed in the body to release free 3-MCPD.
First Chemical Synthesis of 3-Chloropropanediol
The first synthesis of 3-chloropropanediol, then referred to as "glycerol monochlorohydrin" or "α-chlorohydrin," predates its discovery as a food contaminant by over a century.
Pioneering Synthesis by Marcellin Berthelot (1854)
The French chemist Marcellin Berthelot is credited with the first synthesis of glycerol (B35011) monochlorohydrin in his 1854 doctoral thesis, "Mémoire sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux."[5][6]
Berthelot's foundational experimental protocol involved the direct reaction of glycerol with an acid.[5]
-
Objective: To synthesize "monoolein" through the direct esterification of oleic acid and glycerol.
-
Reactants:
-
Oleic acid (derived from the saponification of olive oil)
-
Glycerol
-
-
Apparatus:
-
Sealed glass tubes
-
Heating apparatus (likely an oil bath or oven)
-
-
Procedure: A precise amount of oleic acid and a molar excess of glycerol were introduced into a glass tube. The tube was then sealed and heated for an extended period to facilitate the esterification reaction.
While this protocol was aimed at producing monoolein, Berthelot's broader work in this thesis detailed the synthesis of various glycerol derivatives, including chlorohydrins, through reactions with the corresponding acids.
A Detailed Early Synthesis Protocol (Conant and Quayle, Organic Syntheses, 1922)
A well-documented and detailed protocol for the synthesis of glycerol α-monochlorohydrin was published in the journal Organic Syntheses in 1922 by J. B. Conant and O. R. Quayle. This method, based on the reaction of glycerol with hydrogen chloride, provides a clear example of early 20th-century synthetic methodology for this compound.
-
Reactants:
-
90% Glycerol: 500 g (402 cc, 4.9 moles)
-
Glacial Acetic Acid: 10 g (catalyst)
-
Dry Hydrogen Chloride gas
-
-
Apparatus:
-
1-L flask
-
Oil bath
-
Gas inlet tube
-
Apparatus for generating and drying hydrogen chloride gas
-
-
Procedure:
-
A mixture of 500 g of 90% glycerol and 10 g of glacial acetic acid is placed in a 1-L flask.
-
The flask is heated in an oil bath to 105–110°C.
-
A rapid stream of dry hydrogen chloride is introduced into the mixture.
-
The flask is periodically removed and weighed. The reaction is considered complete when the flask has gained 190 g in weight (approximately 4 hours).
-
The product is then distilled under reduced pressure.
-
A fraction boiling below 114°C at 14 mm Hg is collected (mostly water).
-
The monochlorohydrin is collected between 114° and 120°C at 14 mm Hg.
-
-
-
Yield: 360 g (66% of the theoretical amount).
Data Presentation
The following tables summarize the key quantitative data from the early discovery and synthesis of 3-chloropropanediols.
| Parameter | Value | Reference |
| First Reported Concentration in Acid-HVP | <1 mg/kg | [1] |
| EU Regulatory Limit in HVP and Soy Sauce (2002) | 20 µg/kg (0.02 mg/kg) | [2] |
Table 1: Early Reported and Regulatory Levels of Free 3-MCPD.
| Parameter | Value | Reference |
| Yield | 66% of theoretical | Conant and Quayle, 1922 |
| Reaction Temperature | 105–110°C | Conant and Quayle, 1922 |
| Reaction Time | Approximately 4 hours | Conant and Quayle, 1922 |
| Boiling Point of Product | 114–120°C at 14 mm Hg | Conant and Quayle, 1922 |
Table 2: Quantitative Data for the Synthesis of Glycerol α-Monochlorohydrin (Conant and Quayle, 1922).
Mandatory Visualizations
Logical Workflow of the Discovery of 3-MCPD and its Esters
References
- 1. researchgate.net [researchgate.net]
- 2. ftb.com.hr [ftb.com.hr]
- 3. The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow [hrcak.srce.hr]
- 4. cir-safety.org [cir-safety.org]
- 5. Glycerol monoleate | Benchchem [benchchem.com]
- 6. d-nb.info [d-nb.info]
(R)-3-Chloro-1,2-propanediol: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Chloro-1,2-propanediol ((R)-3-MCPD) is the (R)-enantiomer of 3-monochloropropane-1,2-diol, a chemical contaminant found in a variety of processed foods and food ingredients.[1][2] While much of the toxicological research has focused on the racemic mixture of 3-MCPD and its fatty acid esters, the individual enantiomers exhibit distinct biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of (R)-3-MCPD in biological systems, with a focus on its metabolic fate, molecular targets, and the signaling pathways it perturbs. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the toxicology and potential therapeutic applications of this compound.
Metabolism and Bioactivation
(R)-3-MCPD, whether ingested directly or formed from the hydrolysis of its fatty acid esters in the gastrointestinal tract, is readily absorbed and distributed throughout the body.[3][4] Its metabolism is a critical determinant of its toxicity. The primary metabolic pathways include:
-
Oxidation: (R)-3-MCPD is oxidized to β-chlorolactic acid, which can be further metabolized to oxalic acid.[5][6] The formation of these acidic metabolites is thought to contribute to the nephrotoxicity of the parent compound.
-
Detoxification: A major detoxification pathway involves conjugation with glutathione (B108866) (GSH), leading to the formation of S-(2,3-dihydroxypropyl)cysteine and its corresponding mercapturic acid, which are then excreted in the urine.[5]
It is important to note that glycidol (B123203) and its esters, other food processing contaminants, can also be metabolized to 3-MCPD, including the (R)-enantiomer, within the body, thus contributing to the overall toxic burden.[7]
Core Mechanisms of Action and Toxicological Effects
The primary target organs for (R)-3-MCPD toxicity are the kidneys and the male reproductive system.[8] The mechanisms underlying these toxicities are multifaceted and involve the disruption of key cellular processes.
Nephrotoxicity
(R)-3-MCPD induces kidney damage through a combination of apoptosis, necroptosis, and the disruption of cellular metabolism.[9][10]
-
Induction of Apoptosis and Necroptosis: (R)-3-MCPD and its metabolites trigger programmed cell death in the proximal tubular cells of the kidneys.[9] This involves the activation of complex signaling cascades:
-
JNK/p53 Signaling: Activation of c-Jun N-terminal kinase (JNK) leads to the phosphorylation of p53, a tumor suppressor protein.[9] This, in turn, modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the initiation of the mitochondrial apoptotic pathway.[9]
-
RIPK1/RIPK3/MLKL Signaling: (R)-3-MCPD also activates the necroptosis pathway through the upregulation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[9] Phosphorylation of MLKL leads to its oligomerization and insertion into the plasma membrane, causing cell lysis.[9]
-
-
Oxidative Stress: The metabolism of (R)-3-MCPD can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and the induction of cell death pathways.[11]
-
Disruption of Lipid Metabolism: Lipidomic analyses have revealed that (R)-3-MCPD significantly alters glycerophospholipid and sphingolipid metabolism in the kidneys, which can impact cell membrane integrity and signaling.[10][12]
Reproductive Toxicity
While the antifertility effects of 3-MCPD are more strongly associated with the (S)-enantiomer through the inhibition of glycolysis in spermatozoa, the (R)-enantiomer also contributes to reproductive toxicity, although through different mechanisms.[5] The (R)-isomer has been shown to induce diuresis and glucosuria, which can indirectly affect the physiological environment of the male reproductive tract.[5]
Data Presentation
Quantitative Data on (R)-3-MCPD-Induced Nephrotoxicity
| Parameter | Cell Line/Animal Model | Concentration/Dose | Observation | Reference |
| Cytotoxicity | ||||
| Cell Viability (MTT Assay) | NRK-52E (rat kidney epithelial cells) | 1.25 - 20 mM | Dose-dependent decrease in cell viability | |
| LDH Release | NRK-52E cells | 5, 10, 20 mM | Dose-dependent increase in LDH release | |
| Apoptosis | ||||
| Bax/Bcl-2 Ratio | Mouse Kidney | 50 mg/kg/day (3-MCPD) | Increased Bax, Decreased Bcl-2 expression | [9] |
| TUNEL-positive cells | Mouse Kidney | 50 mg/kg/day (3-MCPD) | Significant increase in apoptotic cells | |
| Necroptosis | ||||
| p-MLKL expression | Mouse Kidney | 50 mg/kg/day (3-MCPD) | Upregulation of phosphorylated MLKL | [9] |
| Lipid Metabolism | ||||
| Phosphatidylcholines (PC) | Rat Kidney | 40 mg/kg/day (3-MCPD) | Significant decrease in multiple PC species | [10] |
| Sphingomyelins (SM) | Rat Kidney | 40 mg/kg/day (3-MCPD) | Significant decrease in multiple SM species | [10] |
Note: Much of the quantitative data available is for the racemic mixture of 3-MCPD. Further research is needed to delineate the specific quantitative effects of the (R)-enantiomer.
Experimental Protocols
Western Blot Analysis for Bax and Bcl-2 Expression
This protocol is adapted for the analysis of pro- and anti-apoptotic proteins in kidney tissue lysates following exposure to (R)-3-MCPD.
-
Tissue Homogenization: Homogenize kidney tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax (1:1000) and Bcl-2 (1:1000) overnight at 4°C. A loading control, such as β-actin (1:5000), should also be probed on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands and normalize the expression of Bax and Bcl-2 to the loading control.
TUNEL Assay for Apoptosis Detection
This protocol outlines the detection of apoptotic cells in kidney tissue sections.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.
-
Permeabilization: Treat the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP for 1 hour at 37°C in a humidified chamber.
-
Detection: Wash the sections and incubate with streptavidin-HRP conjugate for 30 minutes.
-
Visualization: Add diaminobenzidine (DAB) substrate to visualize the apoptotic cells (brown staining).
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Microscopy: Mount the slides and observe under a light microscope.
LDH Assay for Necroptosis Measurement
This protocol is for quantifying cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release from cultured kidney cells.
-
Cell Culture and Treatment: Plate kidney cells (e.g., NRK-52E) in a 96-well plate and treat with various concentrations of (R)-3-MCPD for a specified time. Include untreated and maximum lysis controls.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, untreated, and maximum lysis controls.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound.
Caption: Key signaling pathways in (R)-3-MCPD-induced nephrotoxicity.
Caption: General experimental workflow for studying (R)-3-MCPD toxicity.
Conclusion
This compound exerts its toxicity in biological systems through a complex interplay of metabolic activation, induction of multiple programmed cell death pathways, and disruption of cellular metabolism, particularly in the kidneys. The activation of JNK/p53-mediated apoptosis and RIPK1/RIPK3/MLKL-driven necroptosis are central to its nephrotoxic effects. While significant progress has been made in elucidating these mechanisms, further research is required to fully understand the specific dose-response relationships and the complete toxicological profile of the (R)-enantiomer, distinct from its racemic mixture. This knowledge is crucial for accurate risk assessment and for exploring any potential therapeutic applications of modulating these pathways.
References
- 1. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Altered lipid metabolism in the aging kidney identified by three layered omic analysis | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. biotna.net [biotna.net]
Chirality and optical rotation of (R)-3-Chloro-1,2-propanediol
An In-Depth Technical Guide on the Chirality and Optical Rotation of (R)-3-Chloro-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality and optical rotation of this compound, a crucial chiral intermediate in the synthesis of various pharmaceuticals. This document details the physical and optical properties of this compound, outlines a detailed experimental protocol for measuring optical rotation, and provides visualizations to elucidate key concepts and workflows.
Introduction to Chirality and Optical Activity
Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. Enantiomers share the same physical properties, such as boiling point and density, but they differ in their interaction with plane-polarized light.
Optically active compounds have the ability to rotate the plane of polarized light. This rotation is a characteristic property of a chiral molecule and is measured using a polarimeter. The direction and magnitude of this rotation are key identifiers for a specific enantiomer. A compound that rotates the plane of polarized light clockwise is termed dextrorotatory (+), while a compound that rotates the light counter-clockwise is termed levorotatory (-). This compound is the levorotatory enantiomer.
Properties of this compound
This compound, also known as (R)-α-Glycerol chlorohydrin, is a colorless to pale yellow liquid. Its chirality stems from the stereocenter at the second carbon atom.
Quantitative Data Summary
The following table summarizes the key physical and optical properties of this compound. It is important to note that the specific optical rotation is highly dependent on the conditions of measurement, including temperature, wavelength, and solvent.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂ | [1] |
| Molecular Weight | 110.54 g/mol | |
| CAS Number | 57090-45-6 | [1] |
| Appearance | Clear colorless to yellow to orange liquid | [1] |
| Boiling Point | 213 °C (lit.) | |
| Density | 1.321 g/mL at 20 °C (lit.), 1.322 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.48 (lit.), 1.4775-1.4825 @ 20°C | [1] |
| Specific Optical Rotation ([α]) | -0.9° ±0.5° (neat, 20°C, 589 nm) -1° (neat, 20°C, 589 nm) -5° (c=2.5 in Ethanol) -9° (c=2 in H₂O, 20°C, 589 nm) | [1][2] |
| Enantiomeric Excess (ee) | ≥98% | [1] |
Experimental Protocol for Determining Optical Rotation
The following protocol provides a detailed methodology for the accurate measurement of the optical rotation of this compound using a polarimeter.
Instrumentation and Materials
-
Polarimeter: Capable of measurements at the sodium D-line (589 nm) with temperature control.
-
Polarimeter cell: 1 dm path length.
-
Volumetric flasks and pipettes: Grade A.
-
Analytical balance: Accurate to ±0.1 mg.
-
This compound sample
-
Solvent: As required (e.g., water, ethanol, or for neat measurement).
-
Syringes: For filling the polarimeter cell.
Step-by-Step Procedure
-
Instrument Warm-up and Calibration:
-
Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to warm up for at least 10-30 minutes to ensure a stable light output.[3]
-
Calibrate the instrument according to the manufacturer's instructions. This typically involves a zero-point calibration with an empty, clean, and dry polarimeter cell or a cell filled with the blank solvent.[4]
-
-
Sample Preparation:
-
For neat measurement: If measuring the neat liquid, ensure the sample is free of any particulate matter.
-
For solution measurement:
-
Accurately weigh a precise amount of the this compound sample using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask of appropriate size.
-
Dissolve the sample in the chosen solvent (e.g., water or ethanol) and dilute to the mark. Ensure the solution is homogeneous.
-
Record the exact concentration (c) in g/mL.[5]
-
-
-
Filling the Polarimeter Cell:
-
Rinse the polarimeter cell with a small amount of the blank solvent and then with the sample solution.
-
Carefully fill the cell with the sample solution using a syringe, ensuring that no air bubbles are trapped in the light path.[3][4] Bubbles will cause inaccurate readings.
-
Wipe the outside of the cell to ensure it is clean and dry.
-
-
Measurement of Observed Rotation (α):
-
Place the filled polarimeter cell in the sample chamber of the polarimeter.
-
Allow the sample to equilibrate to the desired temperature (e.g., 20°C or 25°C).[3]
-
Take at least five readings of the observed rotation and calculate the average.[3]
-
Record the observed rotation (α), the temperature (t), and the wavelength (λ) used for the measurement.[4]
-
-
Blank Measurement:
-
Empty and clean the polarimeter cell.
-
Fill the cell with the pure solvent used for the sample solution.
-
Place the cell in the polarimeter and take several readings to determine the blank rotation.
-
The blank reading should be subtracted from the sample's observed rotation to get the corrected observed rotation.
-
Calculation of Specific Rotation
The specific rotation [α] is a standardized measure of the optical rotation of a compound. It is calculated using Biot's Law:[5]
[α]tλ = α / (l × c)
Where:
-
[α]tλ is the specific rotation at temperature 't' and wavelength 'λ'.
-
α is the corrected observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
For a neat liquid, the concentration 'c' is replaced by the density (ρ) of the liquid in g/mL.
Visualizations
The following diagrams illustrate the fundamental concepts of chirality and the experimental workflow for polarimetry.
Caption: Relationship between the enantiomers of 3-Chloro-1,2-propanediol and their properties.
Caption: Experimental workflow for the determination of optical rotation using a polarimeter.
References
An In-depth Technical Guide on the Solubility of (R)-3-Chloro-1,2-propanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-3-Chloro-1,2-propanediol (R-3-MCPD), a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility in different organic solvents is critical for reaction optimization, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol | Soluble[3] |
| Ethanol | Soluble[1] | |
| Ketones | Acetone | Soluble[1] |
| Ethers | Diethyl Ether | Soluble[1] |
| Halogenated | Chloroform | Soluble[3] |
| Aromatic | Toluene | Slightly Soluble |
| Benzene | Insoluble | |
| Alkanes | Petroleum Ether | Insoluble |
| Other | Oxygenated Solvents | Soluble[2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted isothermal shake-flask method, which is considered the gold standard for solubility measurements.[4]
2.1. Principle
The isothermal shake-flask method involves equilibrating a surplus amount of the solute, this compound, with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.
2.2. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
2.3. Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. The temperature should be controlled to within ±0.1 °C. Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent precipitation of the solute.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-RI or GC-FID. A calibration curve should be prepared using standard solutions of known concentrations.
-
Data Calculation: The solubility can be expressed in various units, such as g/100 g of solvent, mol/L, or mole fraction.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for the determination of solubility.
References
- 1. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-3-Chloro-1,2-propanediol | 57090-45-6 [m.chemicalbook.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
Thermochemical and Metabolic Profile of (R)-3-Chloro-1,2-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Chloro-1,2-propanediol, a chiral molecule of significant interest in toxicology and as a synthetic intermediate, presents a complex profile regarding its thermochemical properties and metabolic fate. This technical guide provides a consolidated overview of the available thermochemical data for 3-chloro-1,2-propanediol (B139630) and delineates the known metabolic pathways, with a focus on enantioselective differences. Due to a paucity of experimental data specific to the (R)-enantiomer, this document presents data for the racemic mixture and describes a generalized experimental protocol for the determination of key thermochemical parameters. The metabolic pathways are visualized to provide a clear understanding of the biotransformation of this compound.
Thermochemical Data
| Thermochemical Property | Value | Units | Method | Reference |
| Enthalpy of Formation (Liquid) | -525.1 ± 0.8 | kJ/mol | Calorimetry | NIST Chemistry WebBook[1][2][3] |
| Enthalpy of Combustion (Liquid) | -1679. ± 0.4 | kJ/mol | Calorimetry | NIST Chemistry WebBook[1][2][3] |
| Boiling Point | 486.2 | K | Not specified | NIST Chemistry WebBook[1] |
| Enthalpy of Vaporization | 63.2 ± 3.0 | kJ/mol | Not specified | NIST Chemistry WebBook[1] |
Experimental Protocols: Determination of Enthalpy of Combustion
The following section outlines a generalized experimental protocol for determining the standard enthalpy of combustion of a liquid organic compound, such as this compound, using bomb calorimetry. This method is a cornerstone for establishing fundamental thermochemical data.
Principle
Bomb calorimetry measures the heat released from the complete combustion of a substance in a constant-volume container (the "bomb"). The heat evolved is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the heat of combustion.
Apparatus
-
Oxygen Bomb Calorimeter
-
High-pressure Oxygen Cylinder
-
Calorimeter Bucket
-
Stirrer
-
Crucible (platinum or fused silica)
-
Ignition Wire (e.g., platinum or nichrome)
-
Benzoic Acid (for calibration)
-
High-precision Thermometer (± 0.001 °C)
-
Analytical Balance (± 0.0001 g)
Procedure
-
Calibration:
-
Accurately weigh approximately 1 g of benzoic acid (a standard with a known heat of combustion) and place it in the crucible.
-
Attach the ignition wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
-
Place the bomb head into the bomb, seal it, and pressurize it with pure oxygen to approximately 30 atm.
-
Immerse the bomb in a known mass of water in the calorimeter bucket.
-
Allow the system to reach thermal equilibrium while stirring continuously.
-
Ignite the sample and record the temperature change of the water until a maximum temperature is reached and starts to decline.
-
Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid and the measured temperature rise.
-
-
Sample Measurement:
-
Thoroughly clean and dry the bomb and crucible.
-
Accurately weigh a sample of this compound (typically 0.5 - 1.0 g) into the crucible.
-
Repeat the procedure described for calibration (steps 2-6) with the sample.
-
Record the initial and final temperatures to determine the temperature change (ΔT).
-
Data Analysis
The heat of combustion of the sample at constant volume (ΔU_comb) is calculated using the following equation:
ΔU_comb = - (C_cal * ΔT) / n
where:
-
C_cal is the heat capacity of the calorimeter (in kJ/K)
-
ΔT is the corrected temperature rise (in K)
-
n is the number of moles of the sample
The enthalpy of combustion (ΔH_comb) can then be calculated from ΔU_comb using the following relationship:
ΔH_comb = ΔU_comb + Δn_gas * RT
where:
-
Δn_gas is the change in the number of moles of gas in the combustion reaction
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the final temperature (in K)
Metabolic Pathways
This compound (3-MCPD) undergoes several metabolic transformations in mammals. The primary routes of metabolism involve oxidation and detoxification via glutathione (B108866) conjugation. Notably, there is evidence of enantioselective metabolism, with the (S)-enantiomer being metabolized at a higher rate than the (R)-enantiomer.
Oxidative Pathway
The main metabolic pathway for 3-MCPD involves oxidation to β-chlorolactic acid, which can be further metabolized to oxalic acid.[4] An intermediate in this pathway may be β-chlorolactaldehyde.[4]
References
Early Studies on the Toxicology of 3-Chloropropanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1,2-propanediol (3-MCPD), a chemical compound first identified as a food contaminant in acid-hydrolyzed vegetable protein in the late 1970s, quickly became a subject of toxicological concern.[1] Early research, predominantly conducted before the year 2000, laid the foundational understanding of its toxicokinetics and adverse health effects. This technical guide provides an in-depth review of these seminal studies, focusing on the core toxicological endpoints investigated, the experimental methodologies employed, and the key quantitative findings that shaped the initial risk assessment of this compound. The primary target organs identified in these early investigations were the kidneys and the male reproductive system.[2][3]
Acute Toxicity
Early investigations into the acute toxicity of 3-MCPD established its potential for harm following single high-dose exposures. The median lethal dose (LD50) was determined across various species and routes of administration, providing a baseline for its toxic potential.
Data Presentation: Acute Toxicity of 3-Chloropropanediol
| Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Rat (Male) | Oral | 152 | (Anonymous) |
| Rat | Intraperitoneal | 110 | (Anonymous) |
| Mouse | Oral | 138 | (Anonymous) |
| Rabbit | Dermal | 430 | (Anonymous) |
Note: The provided LD50 values are representative of early studies and may have been refined in later research.
Experimental Protocols: Acute Toxicity Determination
A typical protocol for determining the oral LD50 in rats involved the following steps:
-
Animal Model: Male Wistar rats, typically weighing between 150-200g, were used.
-
Acclimation: Animals were acclimated to laboratory conditions for at least one week prior to dosing.
-
Dose Preparation: 3-MCPD was dissolved in a suitable vehicle, such as water or corn oil.
-
Administration: A single dose of the test substance was administered by oral gavage.
-
Observation: Animals were observed for clinical signs of toxicity and mortality over a 14-day period.
-
Data Analysis: The LD50 value was calculated using statistical methods, such as the probit analysis.
References
An In-depth Technical Guide to the Biological Precursors of (R)-3-Chloro-1,2-propanediol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Chloro-1,2-propanediol ((R)-3-MCPD) is the more toxic enantiomer of 3-MCPD, a significant processing contaminant found in a variety of foods, particularly refined edible oils. Its presence is a major food safety concern due to potential health risks, including nephrotoxicity and carcinogenicity. Understanding the precursors and formation pathways of 3-MCPD is critical for developing effective mitigation strategies. This technical guide provides a comprehensive overview of the biological precursors of (R)-3-MCPD, detailing the chemical mechanisms of its formation during thermal processing. It presents quantitative data from key studies, outlines experimental protocols for investigating its formation, and visualizes the complex relationships and pathways using detailed diagrams. While 3-MCPD is not a product of a natural biosynthetic pathway, its formation is intrinsically linked to common biological molecules present in raw food materials.
Introduction to this compound
3-Monochloropropane-1,2-diol (3-MCPD) is a chlorinated derivative of glycerol (B35011) that exists as a racemic mixture of (R)- and (S)-enantiomers.[1][2] It is formed when foods containing lipids and a source of chlorine are subjected to high temperatures, such as during the deodorization step of edible oil refining (typically >200°C) or in the production of acid-hydrolyzed vegetable protein (acid-HVP).[3][4][5]
Toxicological studies have indicated that the biological activity and toxicity of the two enantiomers differ significantly. The (R)-isomer is primarily responsible for the observed adverse health effects, including antifertility effects in male rats and potential carcinogenicity.[6][7] Although food processing typically generates a racemic mixture, the focus on (R)-3-MCPD is paramount for risk assessment and drug development studies. The precursors for the racemic mixture are, by extension, the precursors for the (R)-enantiomer.
Primary Biological Precursors and Co-factors
The formation of 3-MCPD is not an enzymatic process but a heat-induced chemical reaction requiring specific molecular precursors of biological origin and a chlorine source.
Lipid-Based Precursors
Lipids, particularly those containing a glycerol backbone, are the primary organic precursors for 3-MCPD.
-
Acylglycerols: These are the most significant precursors. The degree of esterification influences the rate and yield of 3-MCPD formation.
-
Triacylglycerols (TAGs): The main components of edible oils. They must first be hydrolyzed to partial acylglycerols to become more reactive.[8]
-
Diacylglycerols (DAGs): More potent precursors than TAGs. Studies have shown a strong correlation between DAG content and the formation of 3-MCPD esters.[1][9] Palm oil naturally has a higher DAG content (6-10%) compared to other vegetable oils, which contributes to higher levels of 3-MCPD esters.[10]
-
Monoacylglycerols (MAGs): Considered highly reactive precursors for the formation of 3-MCPD esters.[10][11][12]
-
-
Glycerol: The fundamental backbone molecule. Free glycerol can react with chlorine sources to form 3-MCPD.[1][13]
-
Phospholipids: Compounds like lecithin (B1663433) (phosphatidylcholine) have been identified as significant precursors, in some cases yielding more 3-MCPD than glycerol or diacylglycerols under model conditions.[1][14]
Chlorine Source (Co-factor)
The presence of chloride ions is a mandatory requirement for the chlorination of the glycerol backbone.
-
Inorganic Chlorides: Salts such as NaCl, KCl, MgCl₂, and FeCl₃ are common sources, often present naturally in raw materials or added during processing.[10][11]
-
Organic Chlorides: Chlorinated organic compounds can also serve as chlorine donors.[11]
Chemical Formation Pathways from Biological Precursors
The conversion of acylglycerols to 3-MCPD esters at high temperatures is complex, with several proposed mechanisms that can occur concurrently. The free 3-MCPD is subsequently released via hydrolysis of these esters.
-
Cyclic Acyloxonium Ion Pathway: An intramolecular rearrangement of TAGs, DAGs, or MAGs forms a reactive cyclic acyloxonium ion. This intermediate is highly susceptible to nucleophilic attack by a chloride ion, leading to the formation of a 3-MCPD ester.[13][14]
-
Glycidyl (B131873) Ester Intermediate Pathway: Acylglycerols, particularly MAGs and DAGs, can first form glycidyl esters (GEs) at high temperatures. These GEs, which are themselves process contaminants, can then react with chloride ions via the opening of the epoxide ring to yield 3-MCPD esters. This conversion is bidirectional.[4][13][14]
-
Direct Nucleophilic Substitution: Chloride ions may directly attack the carbon atom of the glycerol backbone, substituting either a hydroxyl group (in partial acylglycerols or glycerol) or a fatty acid group.[13]
-
Free Radical Pathway: Some studies suggest a mechanism involving free radicals, especially at very high temperatures and under low moisture conditions. Antioxidants have been shown to inhibit 3-MCPD ester formation, supporting this hypothesis.[11]
The following diagram illustrates the interconnected pathways from the primary biological precursors to 3-MCPD esters.
Caption: Proposed chemical formation pathways of 3-MCPD from lipid precursors.
Quantitative Data on Precursor Reactivity
The efficiency of 3-MCPD formation varies significantly depending on the precursor, chlorine source, and process conditions. The following tables summarize quantitative data from model system studies.
Table 1: Influence of Acylglycerol Type on 3-MCPD Ester Formation
| Precursor | Relative Formation Rate | Key Findings | Reference |
| Triacylglycerols (TAGs) | Low | Must be hydrolyzed first to become reactive. | [8] |
| Diacylglycerols (DAGs) | High | Formation is 2-5 times faster than from MAGs. Strong correlation between initial DAG content and final 3-MCPD ester levels. | [9] |
| Monoacylglycerols (MAGs) | Medium | Potent precursors, but generally less reactive than DAGs under deodorization conditions. | [9][11] |
| Phospholipids (Lecithin) | Very High | In some model systems, lecithin produced the highest yield of 3-MCPD compared to other lipids. | [1] |
Table 2: Effect of Chlorine Source on 3-MCPD Monoester Formation from Monostearoyl Glycerol (MSG) at 120°C
| Chlorine Source (Inorganic) | Relative Yield of 3-MCPD Monoester | Note | Reference |
| FeCl₃ | Highest | Fe³⁺ may play a catalytic role in formation and decomposition. | [11] |
| SnCl₂ | High | - | [11] |
| AlCl₃ | Medium | - | [11] |
| CuCl₂ | Medium | - | [11] |
| ZnCl₂ | Medium | Also formed the greatest level of glycidyl stearate. | [11] |
| NaCl | Low | - | [11] |
| KCl | Low | - | [11] |
Experimental Protocols for Studying 3-MCPD Formation
Investigating the formation of 3-MCPD typically involves heating precursors in a controlled model system that simulates food processing conditions, followed by extraction and quantification.
General Protocol for a Model System Study
This protocol describes a typical experiment to evaluate 3-MCPD ester formation from an acylglycerol precursor.
-
Preparation of Reactants:
-
A defined amount of the lipid precursor (e.g., 1-monopalmitin, 1,3-dipalmitin) is weighed into a reaction vessel.
-
A specific chloride source (e.g., NaCl) is added, often in an emulsion stabilized with an emulsifier to simulate a food matrix.[12]
-
Water content is adjusted to a specific percentage (e.g., 16-20% w/w) to simulate low-moisture, high-heat conditions.[1]
-
-
Thermal Reaction:
-
The sealed reaction vessel is heated in an oven or oil bath to a target temperature (e.g., 120°C to 240°C).[11]
-
The reaction is allowed to proceed for a specific duration (e.g., 30 minutes to several hours).
-
-
Extraction of 3-MCPD Esters:
-
After cooling, the reaction mixture is extracted using an organic solvent system (e.g., hexane/diethyl ether).
-
The solvent is evaporated under reduced pressure to concentrate the lipid-soluble components, including any formed 3-MCPD esters.
-
-
Analysis (Indirect Method via GC-MS):
-
Saponification: The extracted lipid residue is saponified using a strong base (e.g., sodium methoxide (B1231860) in methanol) to cleave the fatty acid esters and release free 3-MCPD.
-
Derivatization: The free 3-MCPD is not volatile enough for direct GC analysis. It is derivatized, commonly with phenylboronic acid (PBA), to form a volatile cyclic ester (3-MCPD phenylboronate).[1]
-
Quantification: The derivatized sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is performed using an internal standard (e.g., deuterated 3-MCPD-d5) and monitoring specific ions (m/z 147 and 196 for 3-MCPD phenylboronate).[1]
-
The following workflow diagram visualizes this experimental process.
Caption: Experimental workflow for the analysis of 3-MCPD formation in a model system.
Biological Processes for Enantiomeric Resolution
While biological systems are not responsible for the de novo formation of 3-MCPD, specific microbial and enzymatic processes can act on racemic 3-MCPD. These are highly relevant for producing enantiomerically pure (R)-3-MCPD for toxicological studies and as a pharmaceutical building block.
Microbial Resolution of Racemic 3-MCPD
Certain microorganisms can selectively metabolize one enantiomer, leaving the other in high enantiomeric excess.
-
For producing (R)-3-MCPD: Microorganisms such as Pichia farinosa or Trichosporon fermentans are cultured with racemic (R,S)-3-MCPD. These organisms preferentially consume the (S)-enantiomer, allowing for the recovery of the desired (R)-3-MCPD from the culture medium.[15]
-
For producing (S)-3-MCPD: Other microorganisms are used that selectively metabolize the (R)-form.
Enzymatic Conversion for Mitigation
Enzymatic methods have been developed as a strategy to mitigate 3-MCPD contamination by converting it to harmless glycerol. An enzyme cascade using a halohydrin dehalogenase and an epoxide hydrolase can achieve complete conversion of 3-MCPD to glycerol.[16] This highlights a potential "green chemistry" approach to food safety.
The diagram below illustrates the principle of microbial resolution.
Caption: Microbial resolution of racemic 3-MCPD to produce the (R)-enantiomer.
Conclusion
The formation of this compound is a complex issue rooted in the thermal processing of foods containing common biological molecules. The primary precursors are acylglycerols (especially diacylglycerols), glycerol, and phospholipids, which react with chloride ions at elevated temperatures. The reaction proceeds through several proposed chemical mechanisms, including the formation of cyclic acyloxonium ions and glycidyl ester intermediates. While no natural biosynthetic pathway for 3-MCPD exists, understanding its formation from these biological precursors is essential for the food industry to minimize its presence and for researchers to study its toxicological effects. Furthermore, biological processes, such as microbial resolution, offer powerful tools for isolating the toxicologically relevant (R)-enantiomer, aiding in both safety assessment and potential pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ucfoodquality.ucdavis.edu [ucfoodquality.ucdavis.edu]
- 4. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Origin and Formation of 3-MCPD in Foods and Food Ingredients | National Agricultural Library [nal.usda.gov]
- 6. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 7. US4313008A - Synthesis of S-3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 8. food.gov.uk [food.gov.uk]
- 9. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-3-Chloro-1,2-propanediol
(R)-3-chloro-1,2-propanediol is a critical chiral building block in the synthesis of numerous pharmaceuticals. This document provides detailed protocols for its enantioselective synthesis, targeting researchers, scientists, and professionals in drug development. The methodologies presented focus on achieving high enantiomeric purity and yield.
Introduction
This compound (commonly known as (R)-3-MCPD) is a versatile chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), such as L-carnitine and Pretomanid.[1] The stereochemistry of this molecule is paramount for the efficacy and safety of the final drug product. Therefore, robust and efficient enantioselective synthetic methods are of high importance. This application note details established chemical and biocatalytic protocols for the synthesis of (R)-3-MCPD, providing comprehensive experimental procedures and comparative data.
Synthetic Strategies
Several effective strategies have been developed for the enantioselective synthesis of this compound. The most prominent methods include:
-
Hydrolytic Kinetic Resolution (HKR) of Racemic Epichlorohydrin: This method utilizes a chiral catalyst to selectively hydrolyze one enantiomer of racemic epichlorohydrin, leaving the other enantiomer unreacted, which can then be converted to the desired product.
-
Asymmetric Epoxidation of Allyl Chloride: This approach involves the enantioselective epoxidation of an achiral starting material, allyl chloride, to form a chiral epoxide intermediate, which is subsequently hydrolyzed to (R)-3-MCPD.
-
Biocatalytic Methods: These methods employ microorganisms or isolated enzymes to perform stereoselective transformations, offering a greener alternative to traditional chemical synthesis.
The following sections provide detailed protocols and data for these key methodologies.
Data Presentation
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Method | Catalyst | Starting Material | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Hydrolytic Kinetic Resolution | Chiral Salen-Co(III) complex | (±)-Epichlorohydrin | >82 | >98 | [2][3] |
| Asymmetric Epoxidation & Hydrolysis | Ti(OiPr)₄ / L-(-)-DET / t-BuOOH | Allyl chloride | 90.1-96.4 | 99.3-99.7 | [4] |
| Ring Opening of (R)-Epichlorohydrin | L-2-chloropropionic acid | (R)-Epichlorohydrin | 95.57 | 99.3 | [5] |
Table 2: Comparison of Biocatalytic Methods for this compound
| Microorganism | Method | Enantiomeric Excess (e.e.) (%) | Reference |
| Wickerhamomyces anomalous MGR6 | Stereoinversion | 85.6 | [6] |
| Clavispora lusitaniae MGR5 | Selective metabolism | 92.8 | [3][7] |
| Saccharomyces cerevisiae | Stereoselective degradation | >60 (for remaining R-enantiomer) | [8] |
Experimental Protocols
Protocol 1: Synthesis via Asymmetric Epoxidation of Allyl Chloride followed by Hydrolysis
This protocol is based on the Sharpless asymmetric epoxidation.
Step 1: Synthesis of (S)-3-chloro-1,2-epoxypropane
-
Under a nitrogen atmosphere, add chloroform (B151607) to a reaction vessel.
-
Cool the vessel to a temperature between -10°C and 0°C.
-
Sequentially add tetraisopropyl titanate (Ti(OiPr)₄) and L-(-)-diethyl tartrate (L-(-)-DET).
-
Stir the mixture thoroughly.
-
Add allyl chloride dropwise.
-
After complete addition of allyl chloride, add tert-butyl hydroperoxide (t-BuOOH). The molar ratio of allyl chloride: Ti(OiPr)₄: L-(-)-DET: t-BuOOH should be 1:1:1:1.5-2.5.[4]
-
Stir the resulting mixture for 12 hours, monitoring the reaction progress using TLC or HPLC.
-
Once the reaction is complete, obtain (S)-3-chloro-1,2-epoxypropane by vacuum distillation at 60-65°C and -0.08 MPa.[4]
Step 2: Synthesis of this compound
-
Under a nitrogen atmosphere, dissolve the (S)-3-chloro-1,2-epoxypropane obtained in Step 1 in distilled water.
-
Add an aqueous solution of tetra-n-butylammonium hydrogen sulfate (B86663) as a phase transfer catalyst. The molar ratio of (S)-3-chloro-1,2-epoxypropane to the catalyst should be 100:1-3.[4]
-
Heat the mixture to 90°C with stirring and react for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, add a 0.1N sodium hydroxide (B78521) solution to adjust the pH to 7.
-
Remove excess water by vacuum distillation at 60°C (-0.08 MPa).
-
Distill the product, this compound, under high vacuum (-0.1 MPa).[4]
Protocol 2: Synthesis via Hydrolytic Kinetic Resolution (HKR) of (±)-Epichlorohydrin
This protocol utilizes a chiral Salen-Co(III) complex for the kinetic resolution.
-
To a solution of racemic epichlorohydrin, add a catalytic amount of a chiral Salen-Co(III) complex.
-
Add water as the nucleophile.
-
The reaction selectively hydrolyzes the (S)-epichlorohydrin, leaving the (R)-epichlorohydrin largely unreacted.
-
The resulting (R)-epichlorohydrin can be separated and subsequently hydrolyzed to this compound.
-
This method is reported to yield this compound with an enantiomeric excess of over 98%.[2][3]
Note: The specific reaction conditions (solvent, temperature, reaction time, and catalyst loading) for the HKR may vary and should be optimized based on the specific Salen-Co(III) complex used.
Protocol 3: Biocatalytic Synthesis using Clavispora lusitaniae
This protocol outlines a representative biocatalytic approach.
-
Cultivate Clavispora lusitaniae MGR5 in a suitable growth medium.
-
Introduce racemic 3-chloro-1,2-propanediol (B139630) to the culture.
-
The microorganism will selectively metabolize one enantiomer, enriching the other. In this case, Clavispora lusitaniae MGR5 selectively metabolizes the (S)-enantiomer, leaving the this compound.
-
After a specific incubation period, extract the remaining this compound from the culture medium.
-
Purify the product. This method has been reported to yield this compound with an enantiomeric excess of 92.8%.[3][7]
Visualizations
Caption: Chemical synthesis pathways for this compound.
Caption: General experimental workflow for synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 5. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of L-carnitine from (R)-3-Chloro-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of L-carnitine, a crucial molecule involved in fatty acid metabolism, starting from the chiral precursor (R)-3-Chloro-1,2-propanediol. The protocols are compiled from established chemical literature and patents, offering a comprehensive guide for laboratory-scale synthesis.
Introduction
L-carnitine plays a vital role in the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent β-oxidation and energy production.[1] Its synthesis is of significant interest in the pharmaceutical and nutraceutical industries. The use of this compound as a starting material provides a stereospecific route to the desired L-enantiomer of carnitine. This document outlines a common synthetic pathway involving the formation of a key nitrile intermediate, followed by quaternization with trimethylamine (B31210) and final hydrolysis.
Synthetic Pathway Overview
The synthesis of L-carnitine from this compound is a multi-step process. The general synthetic scheme involves the initial activation of the diol, followed by nucleophilic substitution to introduce a cyano group, reaction with trimethylamine to form the quaternary ammonium (B1175870) salt, and subsequent hydrolysis of the nitrile to the final carboxylic acid.
A representative synthetic route proceeds as follows:
-
Activation of this compound: The diol is first converted into a more reactive intermediate. One documented method involves the reaction with triethyl acetate (B1210297) to form a cyclic condensate.[2]
-
Formation of a Halogenated Intermediate: The cyclic condensate is then reacted with a brominating agent, such as trimethylbromosilane, to yield a bromide intermediate.[2]
-
Cyanation: The bromide is subsequently reacted with a cyanide salt, like sodium cyanide, to introduce the nitrile group, forming (R)-4-chloro-3-hydroxybutyronitrile.[2]
-
Quaternization: The nitrile intermediate is then reacted with trimethylamine to form the quaternary ammonium salt, L-carnitine nitrile chloride.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions, yielding L-carnitine.[2]
-
Purification: The crude L-carnitine is purified, typically using ion-exchange chromatography, to remove inorganic salts and other impurities.
Experimental Protocols
The following protocols are detailed examples for each major step of the synthesis.
Protocol 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile
This protocol details the conversion of (R)-epichlorohydrin to (R)-4-chloro-3-hydroxybutyronitrile. While the user's request specifies this compound as the starting material, many synthetic routes proceed via the epichlorohydrin, which can be derived from the diol. This specific protocol provides a high-yield method for the key nitrile intermediate.
Materials:
-
(R)-epichlorohydrin
-
Sodium cyanide
-
Citric acid (50% aqueous solution)
-
Water
-
Ethyl acetate
Procedure:
-
To a reactor, add 1.75 L of water followed by (S)-epichlorohydrin.
-
Under stirring, slowly and simultaneously add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid over 1 hour.
-
Maintain the pH of the reaction mixture between 7.9 and 8.0 and the temperature at 22-25°C for 50 minutes.
-
After the addition is complete, continue stirring for an additional 10 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Remove the ethyl acetate by evaporation under reduced pressure.
-
The residue can be distilled to yield pure (S)-4-chloro-3-hydroxybutanenitrile.
Protocol 2: Synthesis of L-carnitine from (R)-4-chloro-3-hydroxybutyrate
This protocol outlines the conversion of the esterified form of the nitrile intermediate to L-carnitine.
Materials:
-
Ethyl (R)-4-chloro-3-hydroxybutyrate
-
Trimethylamine (45% aqueous solution)
-
Methylene chloride
-
Hydrochloric acid (10%)
Procedure:
-
In a suitable reactor, combine 13.3 g (0.08 mol) of ethyl (R)-4-chloro-3-hydroxybutyrate, 105 mL (0.60 mol) of 40% trimethylamine aqueous solution, and 230 mL of ethanol.[3]
-
Seal the reactor and heat the mixture to 80-85°C with stirring for 10 hours.[3]
-
Cool the reaction to room temperature and stir overnight.[3]
-
Evaporate the ethanol and unreacted trimethylamine under reduced pressure.[3]
-
To the residue, add 120 mL of 10% hydrochloric acid and reflux for 5 hours.[3]
-
Evaporate the water under reduced pressure to dryness.[3]
-
Add 100 mL of isopropanol to the solid residue, stir, and filter to collect the white solid crude product.[3]
-
Recrystallize the crude product from ethanol to obtain pure L-carnitine hydrochloride.[3]
Protocol 3: Purification of L-carnitine by Ion-Exchange Chromatography
This protocol describes a general procedure for the purification and desalination of L-carnitine using ion-exchange resin.
Materials:
-
Crude L-carnitine hydrochloride
-
Anion exchange resin
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
Dissolve the crude L-carnitine product in deionized water.
-
Pass the solution through a column packed with a suitable anion exchange resin to remove chloride ions and other salt impurities.
-
Wash the column with deionized water to elute the L-carnitine.
-
Concentrate the L-carnitine containing fractions under reduced pressure.
-
The concentrated L-carnitine can be further purified by recrystallization from a mixed solvent system, such as ethanol and acetone.
Quantitative Data
The following table summarizes reported yields for various steps in the synthesis of L-carnitine and its intermediates. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Step | Starting Material | Product | Reported Yield | Reference |
| Formation of Cyclic Condensate | This compound | Cyclic Condensate Intermediate | 100% | [2] |
| Bromination | Cyclic Condensate Intermediate | Bromide Intermediate | 90% | [1] |
| Conversion of Ethyl (+)-(R)-4-chloro-3-hydroxybutyrate to L-carnitine | Ethyl (+)-(R)-4-chloro-3-hydroxybutyrate | L-carnitine | 71% | [4] |
| Synthesis of L-carnitine hydrochloride from Ethyl (R)-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-chloro-3-hydroxybutyrate | L-carnitine hydrochloride | 94% | [3] |
| Synthesis of (S)-4-chloro-3-hydroxybutanenitrile | (S)-epichlorohydrin | (S)-4-chloro-3-hydroxybutanenitrile | 91.3% | [5] |
Visualizations
Experimental Workflow for L-carnitine Synthesis
The following diagram illustrates the key steps in a common synthetic route from this compound to L-carnitine.
Caption: Synthetic workflow for L-carnitine.
Logical Relationship of Purification Steps
The purification of L-carnitine often involves multiple steps to ensure high purity, which is critical for pharmaceutical applications. The following diagram illustrates the logical flow of a typical purification process.
Caption: L-carnitine purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material - Google Patents [patents.google.com]
- 3. CN103420861A - Preparation method for L-carnitine - Google Patents [patents.google.com]
- 4. DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE - Google Patents [patents.google.com]
- 5. (S)-4-Chloro-3-hydroxybutyronitrile synthesis - chemicalbook [chemicalbook.com]
Chiral HPLC Analysis of (R)-3-Chloro-1,2-propanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-3-Chloro-1,2-propanediol, a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The provided methodologies are designed to ensure accurate enantiomeric separation and quantification, which is critical for quality control, and stereoselective synthesis monitoring.
Introduction
This compound ((R)-3-MCPD) is a key building block in the synthesis of numerous optically active pharmaceuticals. Its enantiomeric purity is a critical quality attribute, as the different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This application note focuses on the use of polysaccharide-based chiral stationary phases (CSPs) for the effective resolution of the enantiomers of 3-chloro-1,2-propanediol (B139630).
Principle of Chiral Separation
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The different stabilities of these diastereomeric complexes lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are known for their broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including those with polar functional groups like 3-chloro-1,2-propanediol.
Experimental Protocols
This section details the recommended materials and methods for the chiral HPLC analysis of this compound.
Materials and Reagents
-
Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).
-
Standards: Racemic 3-chloro-1,2-propanediol and purified this compound.
-
Sample Diluent: Mobile phase (n-hexane/2-propanol mixture).
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Refractive Index (RI) detector
Chromatographic Conditions
Two potential methods using a polysaccharide-based chiral stationary phase are presented below. Method 1 is a common starting point for the chiral separation of polar analytes.
Method 1: Isocratic Elution
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm) if the concentration is sufficient, or more commonly with a Refractive Index (RI) detector due to the lack of a strong chromophore in 3-chloro-1,2-propanediol.
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of racemic 3-chloro-1,2-propanediol in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standards at appropriate concentrations (e.g., 10, 50, 100 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range of the standards.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected chromatographic parameters for the chiral separation of 3-chloro-1,2-propanediol enantiomers based on available data and typical performance of polysaccharide-based CSPs. It is important to note that the retention time for the (S)-enantiomer is an estimation based on typical chiral separations and would need to be experimentally confirmed.
| Parameter | This compound | (S)-3-Chloro-1,2-propanediol (Estimated) |
| Retention Time (t_R) | ~2.47 min[1] | ~3.0 - 4.0 min |
| Resolution (R_s) | > 1.5 (between enantiomers) | - |
| Selectivity (α) | > 1.1 (between enantiomers) | - |
| Limit of Detection (LOD) | To be determined experimentally | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally | To be determined experimentally |
Note: The resolution and selectivity values are targets for a successful chiral separation and need to be calculated from the experimental retention times of both enantiomers.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the chiral HPLC analysis and the logical relationship for method development.
References
Application Notes and Protocols: (R)-3-Chloro-1,2-propanediol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Chloro-1,2-propanediol (R-3-CPD) is a versatile and highly valuable chiral building block in the pharmaceutical industry. Its unique trifunctional nature, possessing a reactive chloride and two hydroxyl groups with a defined stereochemistry, makes it a crucial starting material for the asymmetric synthesis of a wide range of active pharmaceutical ingredients (APIs). These application notes provide an overview of the use of R-3-CPD in the synthesis of several key drugs and detailed protocols for their preparation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of R-3-CPD is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 57090-45-6 | [1] |
| Molecular Formula | C3H7ClO2 | [1] |
| Molecular Weight | 110.54 g/mol | |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][2][3] |
| Boiling Point | 213 °C (lit.) | [2] |
| Density | 1.321 g/mL at 20 °C (lit.) | |
| Refractive Index | n20/D 1.48 (lit.) | [4] |
| Optical Purity (ee) | ≥98% (GLC) | [1] |
| Solubility | Soluble in Chloroform (B151607), Methanol | [4] |
Applications in Drug Synthesis
This compound serves as a key chiral precursor in the synthesis of several important drugs, including antivirals, antibiotics, and cardiovascular medications.
Antiviral Agents: Tenofovir (B777)
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and hepatitis B. The (R)-configuration of the propanediol (B1597323) backbone is crucial for its therapeutic activity.
A common synthetic route to Tenofovir involves the reaction of (R)-9-(2-hydroxypropyl)adenine (HPA) with a phosphonate (B1237965) derivative, followed by esterification and salt formation. While some syntheses start from (R)-propylene carbonate, R-3-CPD can be a precursor to key intermediates.[5] A chemoenzymatic approach has also been developed to produce the key (R)-alcohol intermediate with high optical purity.[6]
Experimental Protocol: Synthesis of Tenofovir Disoproxil Fumarate (B1241708) [7][8]
Step 1: Synthesis of Tenofovir
-
Combine 100 g of l-(6-amino-purin-9-yl)-propan-2-ol, 200 g of toluene-4-sulfonic acid diethoxy phosphoryl methyl ester, and 71.2 g of magnesium tert-butoxide in a reaction vessel with 25 g of N-methyl-2-pyrrolidone and 150 g of toluene (B28343) at 25-35°C.
-
Raise the temperature to 74-75°C and maintain for 5-6 hours.
-
After the reaction is complete, add 60 g of acetic acid and maintain for 1 hour.
-
Add 332 g of aqueous hydrobromic acid and heat to 90-95°C.
-
After the reaction is complete, filter the salts and wash the filtrate with water.
-
Extract the aqueous layer with methylene (B1212753) dichloride.
-
Adjust the pH of the aqueous layer using a caustic soda solution below 10°C.
-
Isolate the Tenofovir product using acetone.
-
Yield: 110 g
-
Step 2: Synthesis of Tenofovir Disoproxil
-
Combine 25 g of (R)-9-[2-(phosphonomethoxy)propyl]adenine (Tenofovir), 25 ml of triethylamine, and 200 ml of cyclohexane.
-
Heat the mixture to remove water and distill off the solvent under vacuum.
-
Cool the reaction mass to room temperature and add 55 ml of N-methyl pyrrolidinone, 25 ml of triethylamine, and 54 g of tetrabutyl ammonium (B1175870) bromide.
-
Heat the reaction mass to 50-60°C and add 65 g of chloromethyl isopropyl carbonate.
-
Maintain the reaction at 50-60°C for 4-8 hours.
-
Cool the reaction to 0°C and dilute with chilled water or ice to precipitate the product.
-
Filter the solid product and extract the mother liquor with 150 ml of methylene chloride.
-
Combine the filtered solid and the methylene chloride layer, wash with water, and distill the solvent under vacuum.
-
Add ethyl acetate (B1210297) to the residue, cool to 0-5°C, and maintain for 6 hours.
-
Filter and dry the solid to obtain Tenofovir disoproxil.
-
Yield: 45 g
-
Step 3: Preparation of Tenofovir Disoproxil Fumarate
-
To the Tenofovir disoproxil, add 38 g of fumaric acid.
-
Raise the temperature to 50°C.
-
Filter the reaction mixture and cool the filtrate to 5-10°C.
-
Filter the obtained solid, wash with isopropyl alcohol, and dry under vacuum.
-
Yield: 140 g
-
Quantitative Data for Tenofovir Synthesis
| Parameter | Value | Reference |
| Yield of Tenofovir | 110 g (from 100 g of HPA) | [7] |
| Yield of Tenofovir Disoproxil | 45 g (from 25 g of Tenofovir) | [7] |
| Yield of Tenofovir Disoproxil Fumarate | 140 g | [7] |
| Optical Purity of (R)-alcohol intermediate (Chemoenzymatic route) | >99% ee | [6] |
| Limit of Detection for (S)-enantiomer of TDF | 0.0012 µg/mL | [9] |
Synthesis Workflow for Tenofovir Disoproxil Fumarate
Caption: Synthesis of Tenofovir Disoproxil Fumarate.
Antitubercular Agents: Pretomanid
Pretomanid is a nitroimidazole antibiotic used for the treatment of multi-drug-resistant tuberculosis.[10] The synthesis of Pretomanid utilizes a chiral precursor derived from (R)-glycidol, which can be obtained from R-3-CPD.
Experimental Protocol: Synthesis of Pretomanid Intermediate [11]
Step 1: Synthesis of (S)-1-(2-Bromo-4-nitro-1H-imidazol-1-yl)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol
-
Create a suspension of 1.00 g (4.95 mmol) of 2-bromo-4-nitro-1H-imidazole and 68 mg (0.50 mmol) of DIPEA in 20 mL of toluene and 20 mL of water at 60°C.
-
Stir the suspension for 5 minutes before adding 1.37 g (7.29 mmol) of (S)-tert-butyldimethyl(oxirane-2-ylmethoxy)silane dropwise.
-
Increase the temperature to 70°C and stir for 70 hours.
-
Cool the resulting solution to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with diluted HCl and saturated NaHCO3 solution.
-
Dry the organic phase over sodium sulfate (B86663) and remove volatiles in vacuo.
-
The crude product can be used in the next step without further purification or can be purified by precipitation from MTBE/n-heptane.
-
Yield: 73% (as colorless crystals after purification)
-
Quantitative Data for Pretomanid Synthesis Intermediate
| Parameter | Value | Reference |
| Yield of (S)-1-(2-Bromo-4-nitro-1H-imidazol-1-yl)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol | 73% | [11] |
| Enantiomeric Excess of final Pretomanid | 100% ee | [12] |
Synthesis Workflow for Pretomanid Intermediate
Caption: Synthesis of a key intermediate for Pretomanid.
Metabolic Modulators: L-carnitine
L-carnitine is a quaternary ammonium compound involved in metabolism.[10] this compound can be efficiently utilized as a starting material for the synthesis of L-carnitine.[13][14]
Experimental Protocol: Synthesis of L-carnitine [15]
Step 1: Formation of Cyclic Condensate
-
Dissolve 15.68 g (0.142 mol) of (R)-(-)-3-chloro-1,2-propanediol in 70 ml of dichloromethane (B109758) in a three-neck flask.
-
Heat the solution to 50°C and add 25.27 g (0.156 mol) of triethyl orthoacetate.
-
After 1 hour, terminate the reaction and remove low-boiling substances under reduced pressure to obtain the cyclic condensate intermediate.
-
Yield: 100% (can be used directly in the next step)
-
Step 2: Bromination
-
React the cyclic condensate with a brominating agent such as trimethylsilyl (B98337) bromide.
-
Purify the product by reduced pressure distillation.
-
Yield: 90%
-
Subsequent Steps: The resulting bromo-intermediate undergoes reaction with sodium cyanide, followed by reaction with trimethylamine (B31210) to form the ammonium salt. Finally, hydrolysis under acidic conditions and ion exchange yields L-carnitine.
Quantitative Data for L-carnitine Synthesis
| Parameter | Value | Reference |
| Yield of Cyclic Condensate | 100% | [15] |
| Yield of Bromo-intermediate | 90% | [15] |
Synthesis Workflow for L-carnitine
Caption: Synthesis of L-carnitine from R-3-CPD.
Cardiovascular Drugs: Beta-Blockers
This compound is a precursor for the synthesis of the (S)-enantiomers of many beta-blockers, which are the more active isomers. For example, it can be used in the synthesis of (S)-propranolol and (S)-moprolol.[14][16][17]
General Synthesis of (S)-Propranolol
The synthesis of (S)-propranolol can be achieved through the reaction of 1-naphthol (B170400) with an (R)-glycidyl derivative, which can be prepared from this compound, followed by ring-opening with isopropylamine (B41738).
Experimental Protocol: Synthesis of (±)-Propranolol (Illustrative) [16]
Step 1: Formation of α-Naphthyl Glycidyl (B131873) Ether
-
Add 5 g of powdered KOH to a solution of 7.2 g (0.05 mol) of 1-naphthol in 20 ml of DMSO and stir for 30 minutes at room temperature.
-
Slowly add 12 ml (0.15 mol) of epichlorohydrin (B41342) over 45 minutes and continue stirring at room temperature for 6 hours.
-
Quench the reaction with 50 ml of water and extract with chloroform (2 x 75 ml).
-
Wash the combined organic layers with sodium hydroxide (B78521) solution and water, then dry over sodium sulfate.
-
Yield: 95%
-
Step 2: Synthesis of (±)-Propranolol
-
Treat the α-naphthyl glycidyl ether with an excess of isopropylamine and reflux for 24 hours.
-
Yield: 90%
-
Quantitative Data for Propranolol Synthesis
| Parameter | Value | Reference |
| Yield of α-Naphthyl Glycidyl Ether | 95% | [16] |
| Yield of (±)-Propranolol | 90% | [16] |
| Enantiomeric Excess of (S)-propranolol (Kinetic Resolution) | 89% ee | [16] |
Synthesis Workflow for (S)-Propranolol
Caption: General synthesis pathway for (S)-Propranolol.
References
- 1. L18555.14 [thermofisher.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-3-Chloro-1,2-propanediol | 57090-45-6 [m.chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material - Google Patents [patents.google.com]
- 16. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereospecific Synthesis of (R)-3-Chloro-1,2-propanediol using Jacobsen Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Chloro-1,2-propanediol is a valuable chiral building block in the synthesis of numerous pharmaceuticals, including the antibacterial agent Pretomanid and L-carnitine.[1][2] The stereospecific synthesis of this compound is of paramount importance as the biological activity of pharmaceuticals is often dependent on a specific enantiomer. The Jacobsen catalyst, a chiral salen-manganese or salen-cobalt complex, has emerged as a powerful tool for asymmetric synthesis.[3][4] This document provides detailed application notes and protocols for the stereospecific synthesis of this compound via the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin (B41342) using a chiral (salen)Co(III) catalyst, commonly referred to as the Jacobsen catalyst.[5]
The HKR method provides access to both the highly enantioenriched this compound and the unreacted (S)-epichlorohydrin, another valuable chiral intermediate.[5] The reaction is lauded for its operational simplicity, the use of water as a green reactant, and the high enantioselectivities achieved with low catalyst loadings.[5]
Reaction Principle: Hydrolytic Kinetic Resolution (HKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst. In the hydrolytic kinetic resolution of racemic epichlorohydrin, the chiral (R,R)-(salen)Co(III) catalyst selectively catalyzes the ring-opening of (S)-epichlorohydrin with water to form (S)-3-chloro-1,2-propanediol at a much faster rate than the corresponding reaction of (R)-epichlorohydrin. This leaves behind unreacted, enantioenriched (R)-epichlorohydrin and produces the desired this compound upon hydrolysis of the preferentially reacting (S)-epoxide. The use of a sub-stoichiometric amount of water (typically around 0.5 equivalents relative to the racemic epoxide) is crucial for achieving high enantiomeric excess in both the unreacted epoxide and the diol product.
Data Presentation
The following tables summarize typical quantitative data for the hydrolytic kinetic resolution of epichlorohydrin using a Jacobsen-type (salen)Co(III) catalyst.
Table 1: Reaction Parameters for Hydrolytic Kinetic Resolution of Epichlorohydrin
| Parameter | Value | Reference(s) |
| Catalyst | (R,R)-(salen)Co(III)OAc | [5] |
| Catalyst Loading | 0.2 - 2.0 mol % | [5] |
| Substrate | Racemic Epichlorohydrin | [1] |
| Nucleophile | Water (H₂O) | [5] |
| Water Stoichiometry | ~0.5 equivalents | [6] |
| Temperature | Room Temperature (~20-25 °C) | [1] |
| Solvent | Often neat or in a solvent like THF | [7] |
Table 2: Typical Yield and Enantiomeric Excess (e.e.)
| Product | Typical Yield | Typical Enantiomeric Excess (e.e.) | Reference(s) |
| This compound | 45 - 52% | >98% | [2] |
| (S)-Epichlorohydrin (unreacted) | ~44% | >99% | [1] |
Experimental Protocols
This section provides a detailed methodology for the stereospecific synthesis of this compound.
Materials and Equipment
-
Racemic epichlorohydrin
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)]
-
Glacial acetic acid
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Analytical equipment for determining enantiomeric excess (e.g., chiral GC or HPLC)
Protocol 1: In Situ Activation of the Catalyst and Hydrolytic Kinetic Resolution
This protocol describes the in situ generation of the active Co(III) catalyst from the more stable Co(II) precursor, followed by the hydrolytic kinetic resolution.
-
Catalyst Activation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the (R,R)-(salen)Co(II) catalyst (0.2 - 2.0 mol%) in a minimal amount of a suitable solvent like dichloromethane.
-
Add glacial acetic acid (1 equivalent relative to the catalyst) to the solution.
-
Stir the mixture in the presence of air for approximately one hour. The color of the solution should change, indicating the oxidation of Co(II) to the active Co(III) species.
-
Remove the solvent under reduced pressure to obtain the activated (R,R)-(salen)Co(III)OAc catalyst.
-
-
Hydrolytic Kinetic Resolution:
-
To the flask containing the activated catalyst, add racemic epichlorohydrin (1.0 equivalent).
-
Begin stirring the mixture at room temperature.
-
Slowly add deionized water (0.45 - 0.55 equivalents) to the reaction mixture over a period of time.
-
Allow the reaction to stir at room temperature for 8-24 hours. The progress of the reaction can be monitored by chiral GC or HPLC by analyzing small aliquots to determine the enantiomeric excess of the remaining epichlorohydrin.
-
Protocol 2: Work-up and Purification of this compound
-
Initial Separation:
-
Once the reaction has reached the desired conversion (typically around 50%), the reaction mixture will contain the (R,R)-(salen)Co(III) catalyst, unreacted (S)-epichlorohydrin, and the product this compound.
-
The unreacted (S)-epichlorohydrin can be removed by vacuum distillation due to its lower boiling point compared to the diol.
-
-
Extraction of the Diol:
-
After the removal of the volatile components, the remaining residue contains the catalyst and the diol.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
The catalyst can often be precipitated and recovered by filtration for recycling.
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Final Purification:
-
The crude diol can be further purified by vacuum distillation or column chromatography to yield the final, highly enantioenriched this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of Jacobsen Catalyst in HKR
References
Application Notes & Protocols: (R)-3-Chloro-1,2-propanediol as a Chiral Building Block for Beta-Blocker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beta-blockers, or β-adrenergic blocking agents, are a critical class of drugs for managing cardiovascular conditions like hypertension and angina pectoris[1][2]. The therapeutic activity of most beta-blockers resides predominantly in the (S)-enantiomer.[3] Consequently, the synthesis of enantiomerically pure beta-blockers is of paramount importance in the pharmaceutical industry to enhance efficacy and minimize potential side effects associated with the (R)-enantiomer.[1][3] (R)-3-Chloro-1,2-propanediol is a versatile and valuable chiral building block for the asymmetric synthesis of these (S)-beta-blockers.[4] Its defined stereochemistry allows for the direct introduction of the required chiral center in the final drug molecule, obviating the need for challenging resolution steps of racemic mixtures.[2][5]
This document provides detailed application notes and protocols for utilizing this compound in the synthesis of (S)-Metoprolol, a widely used cardio-selective beta-blocker.
Properties of this compound
This compound is a colorless to pale-yellow liquid.[6] It serves as a key starting material for introducing the (R)-glyceryl moiety, which is inverted to the desired (S)-configuration in the final beta-blocker structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO₂ | [4][6] |
| Molecular Weight | 110.54 g/mol | [4][6] |
| CAS Number | 57090-45-6 | [7] |
| Appearance | Colorless liquid | [6] |
| Density | 1.321 g/mL at 20 °C | [7] |
| Boiling Point | 213 °C | [7] |
| Refractive Index | n20/D 1.48 | [7] |
| Optical Purity | ee: 98% (GLC) | |
| Flash Point | 135 °C (closed cup) |
Safety Information: this compound is classified as hazardous. It is toxic upon inhalation and ingestion, causes skin irritation and serious eye damage, and is suspected of causing cancer and fertility damage. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.
General Synthetic Strategy for (S)-Beta-Blockers
The general synthesis of (S)-beta-blockers from this compound involves a nucleophilic substitution on the primary carbon bearing the chlorine atom, followed by reaction with a suitable aromatic precursor. The chirality at the C2 position is established from the starting material. A common strategy involves the initial reaction with an amine (e.g., isopropylamine) to form a chiral amino-diol intermediate. This intermediate is then coupled with a phenoxide derivative to yield the final (S)-beta-blocker.
Detailed Protocol: Asymmetric Synthesis of (S)-Metoprolol
This protocol describes a representative synthesis of (S)-Metoprolol starting from this compound. The methodology is adapted from established patent literature.[8][9] The process involves the formation of an amino-diol intermediate, which is then cyclized, activated via sulfonylation, and finally coupled with 4-(2-methoxyethyl)phenol (B22458), followed by hydrolysis.
Step 1: Synthesis of (S)-3-isopropylamino-1,2-propanediol
This initial step involves the amination of this compound with isopropylamine (B41738). The reaction proceeds via nucleophilic substitution, inverting the stereocenter's designation from (R) to (S) due to IUPAC priority rules, although the spatial configuration is retained.
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (7.0 eq)
-
Potassium carbonate (1.0 eq)
-
Water
Procedure:
-
Prepare a mixture of potassium carbonate, water, and isopropanol in a reaction vessel and stir at room temperature for approximately 2.5 hours.
-
Add this compound to the mixture.
-
Cool the reaction mixture to 10°C.
-
Slowly add isopropylamine over 30 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, heat the mixture to 40°C and stir for 14 hours.
-
Increase the temperature to 45°C and continue stirring for another 6 hours to ensure the reaction goes to completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess isopropylamine, yielding crude (S)-3-isopropylamino-1,2-propanediol as an oil. This intermediate can be used in the subsequent step with or without further purification.
Subsequent Steps for (S)-Metoprolol Synthesis (Summary)
The crude (S)-3-isopropylamino-1,2-propanediol is typically not isolated but carried forward. The subsequent steps, as detailed in patent literature[8][9], involve:
-
Cyclization: Reaction with a chloroformic acid ester to form (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one. This protects the amine and one hydroxyl group.
-
Activation: The remaining primary hydroxyl group is activated, often by converting it into a good leaving group, such as a tosylate ester.
-
Coupling: The activated intermediate is reacted with 4-(2-methoxyethyl)phenol in the presence of a base to form the ether linkage.
-
Hydrolysis: The oxazolidinone ring is hydrolyzed under basic conditions to release the amine and secondary alcohol, yielding the final (S)-Metoprolol product. The final product can be crystallized to achieve high enantiomeric purity (S/R ratio > 99:1).[8]
Experimental Workflow Overview
The overall process from starting material to final purified product follows a standard chemical synthesis workflow.
Summary of Quantitative Data
The efficiency of the synthesis is measured by chemical yield and the preservation or enhancement of stereochemical purity, measured as enantiomeric excess (e.e.).
Table 2: Representative Quantitative Data for (S)-Metoprolol Synthesis
| Compound | Role | Typical Yield | Enantiomeric Purity (e.e. or S/R) | Analysis Method |
| This compound | Starting Material | N/A | >98% e.e. | GLC |
| (S)-3-isopropylamino-1,2-propanediol | Intermediate | High (often used crude) | >98% (assumed retained) | Chiral HPLC |
| (S)-Metoprolol | Final Product | ~79% (overall from phenol)[10] | >99.0/1.0 (S/R) | Chiral HPLC |
Note: Yields can vary significantly based on reaction scale, purification methods, and specific conditions used. The S/R enantiomeric ratio of greater than 99.0/1.0 is often achieved after crystallization of the final product or key intermediates.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jmedchem.com [jmedchem.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(-)-3-Chloro-1,2-propanediol | 57090-45-6 [chemicalbook.com]
- 8. EP0339006A1 - Process for preparing S-metoprolol and intermediates therefor - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
Application Notes: Synthesis of Chiral Glycerols from (R)-3-Chloro-1,2-propanediol
Introduction
Chiral glycerols and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The stereochemistry of these three-carbon synthons is crucial for their biological function and therapeutic efficacy. (R)-3-Chloro-1,2-propanediol is a readily available and versatile starting material for the enantioselective synthesis of various chiral glycerols. This document provides detailed protocols for the synthesis of key chiral glycerol (B35011) derivatives from this compound and highlights their applications in drug development. The control of chirality is a critical aspect in modern drug design, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities.[1][2][3]
Significance in Drug Development
The precise stereochemistry of drug molecules is paramount as biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral drug.[2] The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and lower dosage requirements.[3]
Chiral glycerols derived from this compound are key intermediates in the synthesis of several important drugs:
-
Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant bacteria. The synthesis of Linezolid often involves the use of (R)-glycidyl butyrate, which can be synthesized from this compound.[4]
-
Rivaroxaban: An anticoagulant that works by directly inhibiting Factor Xa. A key intermediate in its synthesis is (S)-glycidyl phthalimide, which is also accessible from this compound.[4]
-
L-Carnitine: A vital compound involved in fatty acid metabolism. Asymmetric synthesis routes to L-carnitine can utilize this compound as a chiral starting material.[5][6]
-
Moprolol: A beta-blocker where the enantioselective synthesis of its (R)- and (S)-forms can be achieved starting from enantioenriched this compound.[7]
The ability to efficiently and stereoselectively synthesize these chiral building blocks is therefore of great importance to the pharmaceutical industry.[8]
Synthetic Pathways
The primary synthetic strategy for converting this compound into various chiral glycerols involves an initial intramolecular cyclization to form the highly reactive epoxide, (S)-glycidol. This epoxide can then be opened by a variety of nucleophiles to introduce different functionalities with retention of stereochemistry, leading to a diverse range of chiral glycerol derivatives.
A general workflow for this process is illustrated below:
Caption: General synthetic workflow from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described in the experimental protocols.
Table 1: Synthesis of (S)-Glycidol from this compound
| Entry | Base | Solvent | Conditions | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |
| 1 | Potassium phosphate (B84403) tribasic | Methylene (B1212753) chloride | Reflux, 3 hours | 91.0 | 99.0 | 99.5 | [9] |
Table 2: Synthesis of Chiral Glycerol Derivatives from this compound
| Entry | Product | Base(s) | Substrate | Solvent | Conditions | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |
| 1 | (S)-Glycidyl butyrate | Potassium phosphate tribasic, Triethylamine (B128534) | Butyryl chloride | Methylene chloride | 0°C to room temp. | 93.1 | 99.4 | 99.4 | US7459572B2 |
| 2 | (S)-Glycidyl tosylate | Potassium phosphate tribasic, Triethylamine, 4-(dimethylamino)pyridine | Tosyl chloride | Methylene chloride | 0°C to room temp. | 81.5 | 99.8 | 99.5 | [9] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Glycidol from this compound
This protocol describes the synthesis of (S)-glycidol via intramolecular cyclization of this compound.
Caption: Experimental workflow for the synthesis of (S)-glycidol.
Materials:
-
This compound (99.5% ee)
-
Potassium phosphate tribasic
-
Methylene chloride
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To a solution of 200 g of this compound (99.5% ee) in 1.2 L of methylene chloride, add 419 g of potassium phosphate tribasic.[9]
-
Reflux the resulting solution with stirring for 3 hours.[9]
-
After the reaction is complete, cool the solution to room temperature and filter to remove the solids.[9]
-
Evaporate the methylene chloride from the filtrate under reduced pressure.[9]
-
Perform fractional distillation of the resulting residue at 66°C under 19 mmHg vacuum to obtain 122 g of (S)-glycidol.[9]
Protocol 2: One-Pot Synthesis of (S)-Glycidyl Butyrate from this compound
This protocol details a one-pot procedure for the synthesis of (S)-glycidyl butyrate.
Caption: Experimental workflow for the synthesis of (S)-glycidyl butyrate.
Materials:
-
This compound (99.5% ee)
-
Potassium phosphate tribasic
-
Triethylamine
-
Butyryl chloride
-
Methylene chloride
-
5% aqueous potassium carbonate solution
-
1N aqueous hydrogen chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating/cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Add 200 g of this compound (99.5% ee) and 519 g of potassium phosphate tribasic to 1.2 L of methylene chloride in a reaction flask.
-
Reflux the solution with stirring for 3 hours.[10]
-
Cool the resulting solution to 0°C.[10]
-
Add 220 g of triethylamine to the solution, followed by the dropwise addition of 212 g of butyryl chloride.[10]
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.[10]
-
Wash the reaction mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water.[10]
-
Dry the organic layer with 50 g of anhydrous sodium sulfate and filter.
-
Evaporate the methylene chloride under reduced pressure.
-
Fractionally distill the residue at 90°C under 19 mmHg vacuum to yield 243 g of (S)-glycidyl butyrate.
Protocol 3: One-Pot Synthesis of (S)-Glycidyl Tosylate from this compound
This protocol outlines a one-pot synthesis of (S)-glycidyl tosylate.
Materials:
-
This compound (99.5% ee)
-
Potassium phosphate tribasic
-
Triethylamine
-
4-(dimethylamino)pyridine
-
Tosyl chloride
-
Methylene chloride
-
5% aqueous potassium carbonate solution
-
1N aqueous hydrogen chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating/cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of 200 g of this compound (99.5% ee) in 1.2 L of methylene chloride, add 499 g of potassium phosphate tribasic.[9]
-
Reflux the solution with stirring for 3 hours.[9]
-
Cool the resulting solution to 0°C.[9]
-
Add 201 g of triethylamine, 4 g of 4-(dimethylamino)pyridine, and tosyl chloride (added in 5 portions of 69 g each).[9]
-
Stir the reaction mixture for an additional hour at room temperature.[9]
-
Wash the reaction mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water.[9]
-
Dry the organic layer with 50 g of anhydrous sodium sulfate and filter.[9]
-
Evaporate the methylene chloride under reduced pressure.[9]
-
Add hexane to the resulting residue to precipitate the solid product.[9]
-
Filter the solid to obtain 337 g of (S)-glycidyl tosylate.[9]
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]
- 10. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Asymmetric Epoxidation Routes to (R)-3-Chloro-1,2-propanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-3-Chloro-1,2-propanediol ((R)-3-CPD) is a critical chiral building block in the synthesis of various pharmaceuticals, including the antibiotic Linezolid and the metabolic enhancer L-carnitine. The stereochemistry of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for several asymmetric routes to produce (R)-3-CPD with high enantiopurity. The methods covered include hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin (B41342), Sharpless asymmetric epoxidation of allyl chloride, and chemoenzymatic kinetic resolution.
Hydrolytic Kinetic Resolution (HKR) of Racemic Epichlorohydrin
The hydrolytic kinetic resolution of racemic epichlorohydrin using chiral Salen-Co(III) complexes is a highly efficient method for producing both enantiopure epichlorohydrin and the corresponding diol. In the context of synthesizing this compound, this method relies on the enantioselective hydrolysis of (S)-epichlorohydrin, leaving behind enriched (R)-epichlorohydrin, which can then be hydrolyzed to (R)-3-CPD. Alternatively, the direct product of the resolution of racemic epichlorohydrin is the desired this compound, with reported enantiomeric excess (e.e.) values exceeding 98%.[1] The reaction is understood to proceed through a cooperative bimetallic mechanism.[2][3]
Workflow for Hydrolytic Kinetic Resolution:
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced cooperativity through design: pendant Co(III)--salen polymer brush catalysts for the hydrolytic kinetic resolution of epichlorohydrin (salen=N,N'-bis(salicylidene)ethylenediamine dianion) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Biocatalytic Production of (R)-3-Chloro-1,2-propanediol
Introduction
(R)-3-Chloro-1,2-propanediol ((R)-3-CPD) is a crucial chiral building block in the pharmaceutical and fine chemical industries.[1] Its optically active structure makes it a valuable starting material for the synthesis of various drugs and physiologically active compounds, such as L-carnitine and Pretomanid.[2][3] Traditional chemical synthesis routes often start from epichlorohydrin (B41342) but can face challenges in achieving high enantioselectivity and may involve harsh reaction conditions.[2] In contrast, biocatalytic methods offer a green and sustainable alternative, utilizing the high specificity of enzymes and whole-cell microorganisms to produce the desired (R)-enantiomer with high purity.[2] These methods align with green chemistry principles by reducing waste, energy consumption, and the use of hazardous reagents.[2] This document provides detailed application notes and protocols for the biocatalytic production of (R)-3-CPD, targeting researchers, scientists, and drug development professionals.
Biocatalytic Strategies
Two primary biocatalytic strategies are employed for the production of (R)-3-CPD:
-
Kinetic Resolution of Racemic 3-CPD: This is the most common approach, where a microorganism or enzyme selectively metabolizes the undesired (S)-enantiomer from a racemic mixture of (R,S)-3-CPD.[4] This leaves the desired (R)-3-CPD to be collected from the reaction mixture. Various microorganisms, including species of Pseudomonas, Wickerhamomyces, and Clavispora, have been successfully used for this purpose.[1][5][6]
-
Asymmetric Synthesis from Prochiral Substrates: This strategy involves the direct, enantioselective synthesis of (R)-3-CPD from an achiral starting material. Key enzymes in this approach include:
-
Halohydrin Dehalogenases (HHDH): These enzymes can catalyze the conversion of prochiral haloalcohols, like 1,3-dichloro-2-propanol, into enantiopure epoxides, which can then be converted to the desired diol.[7][8]
-
Chloroperoxidases: These enzymes can catalyze the functionalization of simple starting materials like allyl alcohol to produce (R)-3-CPD with excellent enantiomeric excess (e.e.).[5]
-
Epoxide Hydrolases (EH): Engineered epoxide hydrolases can perform enantioconvergent hydrolysis of racemic epoxides to yield a single enantiomer of the corresponding diol.[9][10]
-
Data Presentation: Performance of Biocatalysts
The performance of various whole-cell biocatalysts in the kinetic resolution of racemic 3-CPD is summarized below.
Table 1: Kinetic Resolution of (R,S)-3-CPD using Whole-Cell Biocatalysts
| Biocatalyst (Microorganism) | Substrate | Product | Enantiomeric Excess (e.e.) | Key Findings | Reference |
| Clavispora lusitaniae MGR5 | (R,S)-3-Chloro-1,2-propanediol | This compound | 92.8% | Selectively metabolizes the (R)-enantiomer, leaving (S)-3-CPD. Note: This is an example of producing the (S)-enantiomer. | [6][11] |
| Wickerhamomyces anomalus MGR6 | (R,S)-3-Chloro-1,2-propanediol | This compound | 85.6% | The process involves assimilation and degradation of the (S)-enantiomer. | [1] |
| Pseudomonas sp. | (R,S)-3-Chloro-1,2-propanediol | This compound | Excellent e.e. | The biocatalyst selectively consumes the (S)-enantiomer. The resulting (R)-3-CPD can be converted to (R)-glycidol. | [5] |
Table 2: Asymmetric Enzymatic Synthesis of (R)-3-CPD
| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Key Findings | Reference |
| Chloroperoxidase (Caldariomyces fumago) | Allyl alcohol | This compound | Excellent e.e. | The reaction is modular; omitting the chloride source leads to the formation of (R)-glycidol instead. | [5] |
| Halohydrin Dehalogenase (HheC) | 1,3-dichloro-2-propanol | (R)-epichlorohydrin | 99% | Combined with an epoxide hydrolase in a two-phase system, this method yields the precursor to (R)-3-CPD with high purity. | [7] |
Experimental Workflows
The following diagrams illustrate the core logic of the primary biocatalytic strategies.
Caption: Workflow for producing (R)-3-CPD via whole-cell kinetic resolution.
Caption: Workflow for producing (R)-3-CPD via asymmetric enzymatic synthesis.
Experimental Protocols
The following protocols provide a generalized framework for the production, extraction, and analysis of (R)-3-CPD based on the kinetic resolution method using whole microbial cells.
Protocol 1: Whole-Cell Biocatalytic Resolution
This protocol describes the cultivation of a microorganism capable of selectively metabolizing (S)-3-CPD and the subsequent biotransformation reaction.
Materials and Equipment:
-
Selected microorganism (e.g., Pseudomonas sp., Wickerhamomyces anomalus)
-
Appropriate culture medium (e.g., nutrient broth, YM broth)
-
(R,S)-3-Chloro-1,2-propanediol (racemic substrate)
-
Phosphate (B84403) buffer (e.g., 0.3 M, pH 7.0)
-
Shaking incubator
-
Autoclave
-
Centrifuge and sterile centrifuge tubes
-
pH meter
Procedure:
-
Microorganism Cultivation:
-
Prepare the culture medium according to the supplier's instructions and sterilize it by autoclaving.
-
Inoculate the sterile medium with a fresh culture of the selected microorganism.
-
Incubate the culture at the optimal temperature (typically 25-37°C) with shaking (150-200 rpm) for 10 to 96 hours, until sufficient cell density is reached.[4]
-
-
Cell Harvesting:
-
Harvest the microbial cells from the culture broth by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Discard the supernatant and wash the cell pellet with sterile water or buffer to remove residual medium components. Centrifuge again to collect the washed cells.[4]
-
-
Biotransformation Reaction:
-
Resuspend the washed cell pellet in a suitable buffer (e.g., 0.3 M phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 0.05 to 10% w/v).[4]
-
Add the racemic (R,S)-3-CPD substrate to the cell suspension. The substrate concentration is typically between 0.1% and 10% (w/v).[4] The substrate can be added all at once or in portions.
-
Carry out the reaction in a shaking incubator at a controlled temperature (typically 15-50°C) and pH (4.0-10.0).[4]
-
Monitor the reaction progress over time (e.g., 24-72 hours) by taking samples periodically for analysis. The reaction is typically stopped when the conversion of the (S)-enantiomer is approximately 50%.
-
Protocol 2: Product Extraction and Purification
This protocol details the recovery of (R)-3-CPD from the reaction mixture.
Materials and Equipment:
-
Reaction mixture from Protocol 1
-
Ethyl acetate (B1210297) or ethanol
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Cell Removal:
-
After the reaction is complete, remove the microbial cells from the reaction mixture by centrifugation.[4]
-
-
Supernatant Concentration:
-
Collect the supernatant, which contains the product.
-
Concentrate the supernatant to a smaller volume using a rotary evaporator. This step helps to improve the efficiency of the subsequent solvent extraction.[4]
-
-
Solvent Extraction:
-
Transfer the concentrated supernatant to a separatory funnel.
-
Extract the product from the aqueous phase using a suitable organic solvent like ethyl acetate.[4] Perform the extraction three times with fresh solvent to ensure maximum recovery.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Purification (Optional):
-
For higher purity, the crude product can be further purified by distillation under reduced pressure.[4]
-
Protocol 3: Analytical Methods
This protocol outlines the analysis of the product for concentration, purity, and enantiomeric excess.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Mobile phase for HPLC (e.g., hexane/2-propanol mixture)[1]
-
Standards of (R)- and (S)-3-CPD
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified product in the appropriate mobile phase or solvent for analysis.
-
-
Purity and Concentration Analysis (HPLC/GC):
-
Enantiomeric Excess (e.e.) Analysis (Chiral HPLC):
-
Inject the sample into an HPLC system equipped with a suitable chiral column.
-
The chiral column will separate the (R) and (S) enantiomers, resulting in two distinct peaks.
-
Calculate the enantiomeric excess using the areas of the two peaks with the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
A high e.e. value (e.g., >95%) confirms the success of the enantioselective biotransformation.
-
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. nbinno.com [nbinno.com]
- 3. scielo.br [scielo.br]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Anwendungs- und Protokollnotizen zur Derivatisierung von (R)-3-Chlor-1,2-propandiol für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
(R)-3-Chlor-1,2-propandiol (3-MCPD) ist eine prozessbedingte Verunreinigung, die hauptsächlich bei der Verarbeitung von Lebensmitteln und bei der Herstellung bestimmter pharmazeutischer Zwischenprodukte entsteht. Aufgrund seiner potenziellen karzinogenen Eigenschaften ist eine genaue Quantifizierung von 3-MCPD in verschiedenen Matrices von entscheidender Bedeutung. Die Gaschromatographie (GC), insbesondere in Kopplung mit der Massenspektrometrie (MS), ist eine leistungsstarke Technik für die Analyse von 3-MCPD. Aufgrund der hohen Polarität und des relativ hohen Siedepunkts von 3-MCPD ist jedoch eine Derivatisierung vor der GC-Analyse erforderlich, um die Flüchtigkeit zu erhöhen und die chromatographische Leistung zu verbessern.[1]
Diese Application Note beschreibt detaillierte Protokolle für zwei gängige Derivatisierungsmethoden von 3-MCPD für die GC-MS-Analyse: die Derivatisierung mit Phenylboronsäure (PBA) und mit Heptafluorbutyrylimidazol (HFBI). Es wird ein Überblick über die Probenvorbereitung, die Derivatisierungsreaktionen und die GC-MS-Bedingungen gegeben.
Übersicht über die Derivatisierungsmethoden
Die Derivatisierung von 3-MCPD zielt darauf ab, die polaren Hydroxylgruppen durch weniger polare Gruppen zu ersetzen, was zu flüchtigeren und thermisch stabileren Derivaten führt.[2] Die beiden hier beschriebenen Methoden sind:
-
Phenylboronsäure (PBA)-Derivatisierung: PBA reagiert mit den Diol-Funktionen von 3-MCPD unter Bildung eines cyclischen Boronsäureesters. Diese Methode ist schnell und wird häufig für die Analyse von 3-MCPD in verschiedenen Matrices eingesetzt.[3][4]
-
Heptafluorbutyrylimidazol (HFBI)-Derivatisierung: HFBI ist ein starkes Acylierungsmittel, das mit den Hydroxylgruppen von 3-MCPD reagiert und Heptafluorbutyryl-Ester bildet. Diese Derivate sind sehr flüchtig und eignen sich gut für die empfindliche Analyse mittels GC-MS.[2][5]
Quantitativen Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Leistungsdaten für die beiden Derivatisierungsmethoden zusammen, die aus verschiedenen Studien extrahiert wurden.
| Parameter | Phenylboronsäure (PBA)-Derivatisierung | Heptafluorbutyrylimidazol (HFBI)-Derivatisierung |
| Linearität (R²) | > 0,99[3][4] | > 0,99 |
| Nachweisgrenze (LOD) | 4,18 - 10,56 ng/g (matrixabhängig)[3] | 0,01 - 0,02 mg/kg[6] |
| Bestimmungsgrenze (LOQ) | 0,01 - 0,024 µg (on-column)[7] | 20 ppb[8] |
| Wiederfindung (%) | 90,38 - 122,46[3] | 86,9 - 106,7[5] |
| Präzision (RSD %) | 1,89 - 25,22 (matrixabhängig)[3] | < 15[5] |
Experimentelle Protokolle
Protokoll 1: Indirekte Analyse von 3-MCPD-Estern nach Derivatisierung mit Phenylboronsäure (PBA)
Dieses Protokoll eignet sich für die Analyse von gebundenem 3-MCPD in Form von Fettsäureestern, wie sie häufig in raffinierten Ölen und Fetten vorkommen. Der Ansatz basiert auf einer alkalisch katalysierten Freisetzung des 3-MCPD aus den Esterbindungen.
1. Probenvorbereitung und Verseifung:
-
Wiegen Sie ca. 100 mg der Öl- oder Fettprobe in ein Reaktionsgefäß ein.
-
Fügen Sie einen internen Standard hinzu (z. B. 3-MCPD-d5).
-
Geben Sie 1 ml einer 0,5 M Natriumhydroxidlösung in Methanol zu.
-
Verschließen Sie das Gefäß und schütteln Sie es kräftig. Lassen Sie die Reaktion bei Raumtemperatur für 10 Minuten laufen.
2. Neutralisation und Derivatisierung:
-
Stoppen Sie die Reaktion durch Zugabe von 1 ml einer angesäuerten Natriumchloridlösung.
-
Extrahieren Sie die wässrige Phase dreimal mit jeweils 2 ml Diethylether.[9]
-
Vereinigen Sie die organischen Phasen und geben Sie 100 µl einer 25%igen Phenylboronsäure-Lösung hinzu.[3]
-
Lassen Sie die Derivatisierungsreaktion für 10 Minuten bei Raumtemperatur ablaufen.[3]
-
Trocknen Sie die Lösung unter einem sanften Stickstoffstrom ein.
-
Nehmen Sie den Rückstand in einem geeigneten Lösungsmittel (z. B. Isooctan) auf und überführen Sie ihn in ein GC-Vial.[9]
3. GC-MS-Analyse:
-
GC-Säule: Rxi-17Sil MS, 30 m x 0,25 mm x 0,25 µm[1]
-
Injektor: Split/Splitless oder PTV im Splitless-Modus
-
Ofentemperaturprogramm: Optimiert für die Trennung der Derivate (z. B. Start bei 50°C, dann mit einer Rate von 40°C/min auf 145°C, halten für 5 min, dann mit 2°C/min auf 160°C und schließlich mit 40°C/min auf 320°C, halten für 5 min).[10]
-
MS-Detektion: Selektive Ionenüberwachung (SIM) oder Multiple Reaction Monitoring (MRM) für erhöhte Selektivität und Empfindlichkeit. Charakteristische Ionen für das PBA-Derivat von 3-MCPD sind m/z 147 und 196.
Protokoll 2: Derivatisierung von freiem 3-MCPD mit Heptafluorbutyrylimidazol (HFBI)
Dieses Protokoll eignet sich für die Analyse von freiem 3-MCPD und erfordert eine wasserfreie Umgebung, da HFBI sehr feuchtigkeitsempfindlich ist.[5]
1. Probenextraktion und Aufreinigung:
-
Extrahieren Sie das freie 3-MCPD aus der Probenmatrix mit einem geeigneten Lösungsmittel (z. B. Ethylacetat).
-
Fügen Sie einen internen Standard (z. B. 3-MCPD-d5) hinzu.
-
Reinigen Sie den Extrakt, um störende Matrixkomponenten zu entfernen.
-
Trocknen Sie den Extrakt vollständig, z. B. über Natriumsulfat, und dampfen Sie ihn zur Trockne ein. Dies ist ein kritischer Schritt, um Wasser zu entfernen.[5]
2. Derivatisierung:
-
Lösen Sie den trockenen Rückstand in einem aprotischen Lösungsmittel (z. B. 100 µl Ethylacetat).
-
Fügen Sie 50 µl Heptafluorbutyrylimidazol (HFBI) hinzu.
-
Verschließen Sie das Reaktionsgefäß und erhitzen Sie es für 20 Minuten auf 70°C.
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Beenden Sie die Reaktion durch vorsichtige Zugabe von Wasser.
-
Extrahieren Sie die Derivate mit einem unpolaren Lösungsmittel (z. B. Hexan).
-
Überführen Sie die organische Phase in ein GC-Vial.
3. GC-MS-Analyse:
-
GC-Säule: Eine Säule mittlerer Polarität wird empfohlen, um eine gute Trennung der 2-MCPD- und 3-MCPD-Derivate zu erreichen. Eine HP-5ms Säule kann zu einer Koelution führen.[5]
-
Injektor: Split/Splitless-Injektor.
-
Ofentemperaturprogramm: Muss für die flüchtigen HFBI-Derivate optimiert werden.
-
MS-Detektion: SIM- oder MRM-Modus. Das quantitative Ion für die HFBI-Derivate von 2- und 3-MCPD ist oft m/z 289.[5]
Visualisierung des Arbeitsablaufs
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse von 3-MCPD.
References
- 1. Optimierung der GC-MS- und GC-MS/MS-Analyse von 3-MCPD und Glycidylestern in Speiseölen [restek.com]
- 2. ovid-verband.de [ovid-verband.de]
- 3. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staging.laballiance.com.my [staging.laballiance.com.my]
- 5. agilent.com [agilent.com]
- 6. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Chloro-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Chloro-1,2-propanediol ((R)-3-CPD) is a critical chiral building block in the pharmaceutical industry, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the antibiotic Pretomanid and metabolic compounds like L-carnitine.[1][2] The stereochemical purity of (R)-3-CPD is paramount, as it directly influences the efficacy and safety of the final drug product. This document provides detailed application notes and protocols for various methods of large-scale synthesis of (R)-3-CPD, focusing on chemical and biocatalytic routes.
Synthetic Strategies Overview
The industrial production of (R)-3-CPD is approached through several synthetic pathways. The primary strategies involve either the asymmetric synthesis from a prochiral starting material or the resolution of a racemic mixture. Key considerations for large-scale production include yield, enantiomeric excess (e.e.), cost-effectiveness, and adherence to green chemistry principles to minimize environmental impact.[2][3]
Commonly employed methods include:
-
Chemical Synthesis from Chiral Precursors: This approach often utilizes enantiomerically pure epichlorohydrin (B41342) or its derivatives to ensure the desired stereochemistry in the final product.
-
Biocatalytic Resolution: This method employs microorganisms or isolated enzymes to selectively transform one enantiomer from a racemic mixture of 3-chloro-1,2-propanediol, leaving the desired enantiomer untouched and allowing for its separation.
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Comparison of Synthetic Routes
The choice of synthetic route depends on various factors, including the availability of starting materials, desired purity, production scale, and cost. The following diagram provides a high-level comparison of the primary chemical and biocatalytic approaches.
Caption: Comparison of chemical and biocatalytic synthesis routes.
Quantitative Data Summary
The following table summarizes quantitative data for different large-scale synthesis methods of this compound.
| Synthetic Method | Starting Material | Catalyst/Microorganism | Key Reaction Conditions | Yield (%) | Chemical Purity (%) | Enantiomeric Excess (e.e., %) | Reference |
| Chemical Synthesis | (S)-3-chloro-1,2-epoxypropane | Tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) | 90°C, 24 hours in water | 96.4 | 99.5 | 99.7 | CN111943805A[4] |
| Chemical Synthesis | (R)-epichlorohydrin | L-2-chloropropionic acid | 80-90°C, 15 hours in water | 95.6 | 99.2 | 99.3 | ChemicalBook[5] |
| Green Chemistry Approach | Epichlorohydrin | Water (reagent and solvent) | Ultrasound irradiation (90 W), 1 hour | 82 | Not Specified | Not Specified (product is racemic) | ResearchGate[6][7] |
| Biocatalytic Resolution | Racemic 3-chloro-1,2-propanediol | Wickerhamomyces anomalous MGR6 | Incubation at 30°C for 48 hours | Not Specified | 100 (by HPLC) | 85.6 | Biointerface Research in Applied Chemistry[8] |
| Biocatalytic Resolution | Racemic 3-chloro-1,2-propanediol | Saccharomyces cerevisiae (baker's yeast) | pH 8.2, 28°C, 48 hours, with glucose | 60 (for R-enantiomer) | Not Specified | Not Specified | Request PDF[9] |
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis from (R)-Epichlorohydrin
This protocol details the synthesis of this compound via the hydrolysis of (R)-epichlorohydrin, a method suitable for large-scale production with high enantiomeric purity.[5]
Materials and Equipment:
-
Glass-lined reactor with overhead stirrer, temperature control, and condenser
-
(R)-epichlorohydrin (99.5% e.e.)
-
L-2-chloropropionic acid
-
Deionized water
-
0.1N Sodium hydroxide (B78521) solution
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: In a 500 L reaction vessel, charge 92.5 kg (1 kmol) of (R)-epichlorohydrin (chemical purity: 99.6%, chiral purity: 99.5% e.e.), 36 kg (2 kmol) of distilled water, and 1 kg of L-2-chloropropionic acid.
-
Reaction: Heat the mixture to 80-90°C with continuous stirring. Maintain this temperature for 15 hours. Monitor the reaction progress by gas chromatography (GC) until the (R)-epichlorohydrin is completely consumed.
-
Neutralization: Cool the reaction mixture to room temperature. Adjust the pH to 6-7 by the controlled addition of a 0.1N sodium hydroxide solution.
-
Water Removal: Remove the excess water by vacuum distillation at a pressure of 15-20 mmHg.
-
Product Distillation: Purify the resulting crude product by high vacuum distillation at 5-10 mmHg to obtain this compound. The expected yield is approximately 105.6 kg.
Quality Control:
-
Chemical Purity: Analyze by GC, expecting >99.2%.
-
Chiral Purity: Determine the enantiomeric excess by chiral GC or HPLC, expecting >99.3% e.e.
Protocol 2: Biocatalytic Resolution of Racemic 3-Chloro-1,2-propanediol
This protocol describes the enantioselective metabolism of (S)-3-chloro-1,2-propanediol from a racemic mixture using a microbial culture, leaving the desired (R)-enantiomer.[10]
Materials and Equipment:
-
Fermenter/bioreactor with temperature, pH, and aeration control
-
Centrifuge for cell harvesting
-
Liquid-liquid extraction apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Racemic (R,S)-3-chloro-1,2-propanediol
-
Culture medium for the selected microorganism (e.g., Saccharomyces cerevisiae)
-
Phosphate (B84403) buffer (0.3 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Microorganism Cultivation: Cultivate the selected microorganism (e.g., Saccharomyces cerevisiae) in a suitable culture medium under optimal growth conditions (typically 20-45°C for 10-96 hours under aerobic conditions).
-
Cell Harvesting: Harvest the microbial cells from the culture broth by centrifugation and wash them with water.
-
Biocatalytic Reaction: Resuspend the washed cells in a 0.3 M phosphate buffer (pH 7.0). Add racemic (R,S)-3-chloro-1,2-propanediol to the cell suspension (e.g., 2 g per 500 ml of suspension). Incubate the reaction mixture at 30°C for 72 hours with shaking.
-
Cell Removal: After the reaction, remove the microbial cells from the reaction mixture by centrifugation.
-
Extraction: Concentrate the supernatant and perform a liquid-liquid extraction with ethyl acetate (e.g., three times with 150 ml of ethyl acetate for every 50 ml of concentrated supernatant).
-
Drying and Solvent Removal: Dehydrate the combined ethyl acetate extracts with anhydrous sodium sulfate and then remove the solvent under reduced pressure using a rotary evaporator to obtain a syrup.
-
Purification: Further purify the syrup by distillation to obtain pure this compound.
Quality Control:
-
Enantiomeric Excess: Determine the e.e. of the final product using chiral HPLC or GC.
-
Purity: Assess the chemical purity by GC or HPLC.
Safety Considerations
-
3-Chloro-1,2-propanediol: This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[11]
-
Epichlorohydrin: This is a hazardous and reactive chemical. Handle with extreme care and appropriate PPE in a well-ventilated area.
-
Pressurized Reactions: Some chemical syntheses may be conducted under pressure. Ensure that the reactor is appropriately rated and equipped with a pressure relief system.
-
Vacuum Distillation: Perform vacuum distillation with caution to prevent bumping. Ensure all glassware is rated for vacuum applications.
References
- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 5. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (R)-3-Chloro-1,2-propanediol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-3-Chloro-1,2-propanediol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common synthesis routes for this compound?
A1: The two primary industrial synthesis routes are the hydrolysis of (R)-epichlorohydrin and the chlorination of glycerol (B35011). The hydrolysis of (R)-epichlorohydrin is often preferred for producing the specific (R)-enantiomer due to better stereochemical control.[1][2]
Q2: What are the typical impurities I might encounter in the synthesis of this compound via epichlorohydrin (B41342) hydrolysis?
A2: Common impurities include:
-
The (S)-enantiomer: This is a critical impurity that affects the enantiomeric excess (e.e.) of your final product.
-
Unreacted (R)-epichlorohydrin: Incomplete reaction can leave residual starting material.
-
Glycerol: Formed from the over-hydrolysis of the product.
-
Polymers and condensation products: These can form under certain reaction conditions, particularly with harsh catalysts or high temperatures.[3][4]
Q3: How does pH affect the formation of impurities during epichlorohydrin hydrolysis?
A3: The pH of the reaction medium plays a crucial role in the hydrolysis of epichlorohydrin and the formation of byproducts. Both acidic and alkaline conditions can catalyze the reaction, but they also influence the rate of formation of undesired products like glycerol. Careful control of pH is therefore essential to maximize the yield of this compound while minimizing impurities.[5]
Q4: I am synthesizing this compound from glycerol chlorination. What are the expected byproducts?
A4: The chlorination of glycerol can lead to a mixture of chlorinated propanols. The main byproducts to monitor are:
-
2-Chloro-1,3-propanediol (2-MCPD)
-
1,3-Dichloro-2-propanol (1,3-DCP)
-
2,3-Dichloro-1-propanol (2,3-DCP) The relative amounts of these byproducts are influenced by reaction conditions such as temperature, pressure, and the type of catalyst used.[6][7][8][9]
Q5: My enantiomeric excess (e.e.) for this compound is lower than expected. What are the potential causes and how can I improve it?
A5: Low enantiomeric excess is a common issue. Here are some potential causes and troubleshooting steps:
-
Cause: Racemization of the starting material or product.
-
Solution: Ensure the chiral purity of your starting (R)-epichlorohydrin. Use milder reaction conditions (e.g., lower temperature, optimized catalyst concentration) to prevent racemization during the synthesis.
-
-
Cause: Inefficient chiral catalyst or resolving agent.
-
Solution: If using a biocatalytic or asymmetric catalysis approach, ensure the catalyst is active and used under optimal conditions.[2] For classical resolutions, the choice of resolving agent and crystallization conditions are critical.
-
Q6: How can I minimize the formation of dichloropropanols during glycerol chlorination?
A6: To favor the formation of monochloropropanediol over dichloropropanols, you can optimize the following reaction parameters:
-
Reaction Temperature: Higher temperatures tend to favor the formation of dichlorinated byproducts. Operating at a lower temperature can increase the selectivity for 3-chloro-1,2-propanediol.[8]
-
Catalyst Loading: High catalyst concentrations can promote further chlorination. Using a lower catalyst loading can help to control the reaction at the monochlorination stage.[8]
-
Reaction Time: Prolonged reaction times can lead to the conversion of the desired product into dichloropropanols. Monitoring the reaction progress and stopping it at the optimal time is crucial.[8]
Data Presentation: Impurity Profiles in Different Synthesis Routes
Table 1: Typical Impurity Profile from Epichlorohydrin Hydrolysis
| Impurity | Typical Concentration Range | Factors Influencing Concentration |
| (S)-enantiomer | >0.1% | Chiral purity of starting material, reaction conditions (temperature, catalyst) |
| Unreacted (R)-epichlorohydrin | <1% | Reaction time, temperature, catalyst efficiency |
| Glycerol | <0.5% | pH, water content, reaction time |
| Polymeric byproducts | Variable | Catalyst type, temperature |
Table 2: Byproduct Distribution in Glycerol Chlorination
| Byproduct | Typical Yield (%) with Brønsted Acidic Ionic Liquid Catalyst at 110°C |
| 2-Chloro-1,3-propanediol (2-MCPD) | < 4.5% |
| 1,3-Dichloro-2-propanol (1,3-DCP) | < 14% |
| 2,3-Dichloro-1-propanol (2,3-DCP) | < 0.5% |
| Data adapted from a study on glycerol chlorination using Brønsted acidic ionic liquids.[8] |
Experimental Protocols
Protocol 1: Chiral Analysis of this compound by GC-MS
This protocol is adapted from a method for the chiral resolution of 3-MCPD enantiomers in edible oils and can be modified for the analysis of synthesis reaction mixtures.[3]
1. Sample Preparation (Derivatization):
- Accurately weigh a sample of the reaction mixture or purified product.
- Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
- Add a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a catalyst (e.g., pyridine).
- Heat the mixture to facilitate derivatization.
- After cooling, quench the reaction and extract the derivatives.
2. GC-MS Analysis:
- GC Column: Chiral capillary column (e.g., Cyclodex-B or equivalent).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 60 °C), then ramp to a higher temperature (e.g., 220 °C) to separate the diastereomeric derivatives.
- Carrier Gas: Helium.
- MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic fragment ions of the derivatized enantiomers.
3. Data Analysis:
- Integrate the peak areas of the two diastereomeric derivatives.
- Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Protocol 2: Quantification of Impurities by HPLC-RI
This protocol is based on a method for the determination of 3-Chloro-1,2-propanediol in a drug substance.[10]
1. Sample Preparation:
- Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
- Filter the sample through a 0.45 µm filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A suitable buffer, for example, a pH 4.65 phosphate (B84403) buffer.[10]
- Flow Rate: 0.6 mL/min.[10]
- Column Temperature: 25 °C.[10]
- Injection Volume: 30 µL.[10]
- Detector: Refractive Index (RI) detector, with the detector temperature maintained at 30 °C.[10]
3. Data Analysis:
- Identify and quantify impurities based on their retention times and peak areas relative to a standard of this compound and any available impurity standards.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. nbinno.com [nbinno.com]
- 3. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fauske.com [fauske.com]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. shd.org.rs [shd.org.rs]
- 8. scielo.br [scielo.br]
- 9. Synthesize Dichloropropanol by Glycerol Chlorination | USP 99.7 Glycerin Refining Equipment [glycerinrefine.com]
- 10. internationaljournalssrg.org [internationaljournalssrg.org]
Technical Support Center: Optimizing (R)-3-Chloro-1,2-propanediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (R)-3-Chloro-1,2-propanediol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: Why is the yield of this compound lower than expected?
Possible Causes:
-
Incomplete Hydrolysis of Epichlorohydrin (B41342): The reaction may not have gone to completion.
-
Side Reactions: Formation of byproducts such as glycerol (B35011) or polymeric substances can reduce the yield of the desired product.[1]
-
Suboptimal pH: The pH of the reaction mixture significantly influences the rate of hydrolysis. Both acidic and alkaline conditions can affect the reaction outcome.[2][3]
-
Incorrect Temperature: The reaction temperature is a critical parameter that needs to be optimized for efficient conversion.
-
Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific reaction conditions, or it may have deactivated.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to ensure the complete consumption of the starting material.[4]
-
pH Control: Adjust and maintain the pH of the reaction mixture within the optimal range. For the hydrolysis of (S)-3-chloro-1,2-epoxypropane, a neutral pH of 7 is often targeted after the initial reaction.[4]
-
Temperature Optimization: Ensure the reaction is carried out at the recommended temperature. For example, a common temperature range for the hydrolysis of (R)-epichlorohydrin is 80-90°C.[5]
-
Catalyst Selection: Choose a suitable catalyst based on the reaction type. For instance, in the hydrolysis of epichlorohydrin, using a resin cation catalyst can reduce side reactions compared to mineral or organic acids.[6]
-
Purification: After the reaction, employ appropriate purification techniques like reduced pressure distillation to isolate the product from byproducts and unreacted starting materials.[1][5]
Q2: How can the enantiomeric excess (e.e.) of this compound be improved?
Possible Causes:
-
Low Enantioselectivity of the Catalyst: The catalyst used may not be sufficiently selective for the desired enantiomer.
-
Racemization: The product may undergo racemization under the reaction or workup conditions.
-
Non-optimal Reaction Conditions: Temperature and solvent can influence the enantioselectivity of the reaction.
Solutions:
-
Catalyst Choice: For hydrolytic kinetic resolution of racemic epichlorohydrin, chiral Salen-Co(III) complexes are known to provide high enantioselectivity.[7]
-
Enzymatic Resolution: Biocatalytic methods, such as using microorganisms capable of selectively metabolizing one enantiomer, can be highly effective in achieving high e.e.[8]
-
Starting Material Purity: When starting from an enantiomerically enriched material like (R)-epichlorohydrin, ensure its chiral purity is high.[5]
-
Condition Optimization: Fine-tune reaction parameters such as temperature and solvent. Lower temperatures can sometimes lead to higher enantioselectivity.
Q3: What are the common byproducts in the synthesis of 3-chloro-1,2-propanediol (B139630) from epichlorohydrin, and how can they be minimized?
Common Byproducts:
-
Glycerol: Formed from the complete hydrolysis of epichlorohydrin.
-
Polymeric substances: Can form, especially under strongly acidic or basic conditions.[6]
-
Dichloropropanols: May be present as impurities from the starting materials or formed under certain conditions.
Minimization Strategies:
-
Control of Reaction Conditions: Careful control of pH, temperature, and reaction time can minimize the formation of glycerol and polymers.[2][3]
-
Catalyst Selection: Using a milder catalyst, such as a resin cation catalyst, can reduce the generation of side reactions.[6]
-
Purification: Effective purification methods, primarily reduced pressure distillation, are crucial for separating the desired product from byproducts.[1]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for different methods of synthesizing this compound, allowing for easy comparison of their effectiveness.
Table 1: Chemical Synthesis Methods
| Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R)-Epichlorohydrin | L-2-chloropropionic acid | 80 - 90 | 15 | 95.57 | 99.3 | [5] |
| (S)-3-chloro-1,2-epoxypropane | Tetra-n-butyl ammonium (B1175870) hydrogen sulfate | 90 | 24 | 96.4 | 99.7 | [4] |
| Racemic Epichlorohydrin | Ultrasound irradiation (90 W) | - | 1 | 82 | - | [7][9] |
| Racemic Epichlorohydrin | Chiral Salen-Co(III) complex | - | - | - | >98 | [7] |
Table 2: Biocatalytic Synthesis Methods
| Substrate | Microorganism/Enzyme | pH | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R,S)-3-chloro-1,2-propanediol | Microorganism selective for (S)-enantiomer | 7.0 | 72 | - | - | [8] |
| (R,S)-3-chloro-1,2-propanediol | Wickerhamomyces anomalus MGR6 | - | - | - | 85.6 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Chemical Synthesis from (R)-Epichlorohydrin
Objective: To synthesize this compound from (R)-epichlorohydrin.[5]
Materials:
-
(R)-epichlorohydrin (99.5% e.e.)
-
Distilled water
-
L-2-chloropropionic acid
-
0.1N Sodium hydroxide (B78521) solution
-
500-ml reaction flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 500-ml reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.
-
Stir the mixture and heat to 80-90°C.
-
Maintain the reaction at this temperature for 15 hours, monitoring the consumption of (R)-epichlorohydrin by gas chromatography.
-
Once the reaction is complete, cool the flask to room temperature.
-
Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.
-
Remove excess water by vacuum distillation at 15-20 mmHg.
-
Purify the product by high-vacuum distillation at 5-10 mmHg to obtain this compound.
Protocol 2: Enzymatic Resolution of Racemic 3-chloro-1,2-propanediol
Objective: To obtain this compound through the selective metabolism of the (S)-enantiomer by a microorganism.[8]
Materials:
-
(R,S)-3-chloro-1,2-propanediol
-
Microorganism capable of selectively metabolizing (S)-3-chloro-1,2-propanediol
-
Culture medium
-
0.3 M Phosphate (B84403) buffer (pH 7.0)
-
Shaker incubator
-
Centrifuge
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Culture the selected microorganism under aerobic conditions at a suitable temperature (e.g., 30°C) and pH for an appropriate duration (e.g., 24-48 hours).
-
Harvest the cells by centrifugation and wash them with water.
-
Prepare a suspension of the cells in a 0.3 M phosphate buffer (pH 7.0).
-
Add (R,S)-3-chloro-1,2-propanediol to the cell suspension (e.g., 2 g in 500 ml of buffer).
-
Incubate the reaction mixture at 30°C for 72 hours with shaking.
-
Monitor the reaction progress by gas chromatography.
-
After the reaction, remove the cells by centrifugation.
-
Concentrate the supernatant and extract it three times with ethyl acetate.
-
Dry the combined organic extracts with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a syrup of this compound.
-
Further purify the product by distillation if necessary.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 4. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 5. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 6. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Synthesis of (R)-3-Chloro-1,2-propanediol from Epichlorohydrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-3-Chloro-1,2-propanediol from epichlorohydrin (B41342).
Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all chemicals involved. Epichlorohydrin is a flammable, toxic, and carcinogenic compound that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of epichlorohydrin.[6] - Extend the reaction time if necessary. A typical reaction time is around 15-24 hours.[6][7] |
| Suboptimal reaction temperature. | - Maintain the reaction temperature within the optimal range of 80-90°C.[7] Lower temperatures can lead to slow reaction rates, while higher temperatures may promote byproduct formation. | |
| Incorrect stoichiometry of reactants. | - Use a slight excess of water (e.g., 1.5 molar equivalents) to ensure complete hydrolysis of epichlorohydrin.[7] | |
| High Levels of Glycerol (B35011) Byproduct | Excessive hydrolysis due to high water content or prolonged reaction times at elevated temperatures. | - Carefully control the molar ratio of water to epichlorohydrin. - Monitor the reaction and stop it once the epichlorohydrin is consumed to avoid further hydrolysis of the product. |
| High pH (alkaline conditions). | - The rate of hydrolysis is significantly influenced by pH.[1][2] Maintain a slightly acidic to neutral pH (around 6-7) during the reaction and workup to minimize glycerol formation.[7] | |
| Presence of Oligomeric/Polymeric Byproducts | High concentration of epichlorohydrin. | - Consider using a suitable solvent to maintain a lower concentration of epichlorohydrin. |
| Presence of strong acids or bases. | - Avoid strongly acidic or basic conditions which can catalyze the polymerization of epichlorohydrin. | |
| High reaction temperatures. | - Elevated temperatures can promote the self-polymerization of epichlorohydrin. Maintain the recommended temperature range. | |
| Low Enantiomeric Excess (e.e.) of this compound | Racemization of the starting material or product. | - Ensure the chiral purity of the starting (R)-epichlorohydrin. - Avoid harsh reaction conditions (very high temperatures or extreme pH) that could potentially lead to racemization, although specific mechanisms for this reaction are not well-documented in the literature. |
| Impure chiral catalyst (if used in an asymmetric synthesis approach). | - Verify the purity and activity of the chiral catalyst. | |
| Formation of 1,3-Dichloro-2-propanol (B29581) (1,3-DCP) | Presence of a high concentration of chloride ions in an acidic medium. | - The formation of 1,3-DCP can occur from the reaction of epichlorohydrin with chloride ions under acidic conditions.[1] - Minimize the concentration of free chloride ions in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the synthesis of this compound from epichlorohydrin?
The primary byproducts include glycerol, oligomers of epichlorohydrin, and under certain conditions, 1,3-dichloro-2-propanol and glycidol (B123203).[1][5]
Q2: How does pH affect the formation of byproducts?
The pH of the reaction medium has a significant impact on the reaction kinetics and byproduct distribution.[1][2]
-
Acidic conditions (pH < 7): Can catalyze the hydrolysis of epichlorohydrin. The presence of chloride ions in acidic media can also lead to the formation of 1,3-dichloro-2-propanol.[1]
-
Neutral conditions (pH ≈ 7): Generally favor the desired hydrolysis to 3-chloro-1,2-propanediol (B139630) with minimal byproduct formation.
-
Alkaline conditions (pH > 7): Can accelerate the hydrolysis to glycerol and also promote the polymerization of epichlorohydrin.[1]
Q3: What is the role of temperature in this synthesis?
Temperature influences the reaction rate. A temperature range of 80-90°C is often optimal for the hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol.[7] Higher temperatures can increase the rate of side reactions, such as the formation of glycerol and oligomers.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, epichlorohydrin.[6]
Q5: What analytical methods are suitable for identifying and quantifying the byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of 3-chloro-1,2-propanediol and its byproducts. Derivatization with an agent like phenylboronic acid is often employed to improve the volatility and chromatographic separation of the diols.[8] HPLC can also be used for the analysis of the non-volatile components and for chiral separation to determine the enantiomeric excess.[9][10]
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation (Qualitative Summary)
| Reaction Condition | Effect on Glycerol Formation | Effect on Oligomer Formation | Effect on 1,3-DCP Formation |
| High Temperature (>90°C) | Increased | Increased | - |
| High pH (Alkaline) | Significantly Increased | Increased | - |
| Low pH (Acidic) with high [Cl⁻] | Increased | - | Increased |
| Excess Water | Increased | - | - |
This table is a qualitative summary based on kinetic studies.[1][5] Quantitative data is highly dependent on the specific reaction setup.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure.[7]
Materials:
-
(R)-epichlorohydrin (99.5% e.e.)
-
Distilled water
-
L-2-chloropropionic acid (catalyst)
-
0.1N Sodium hydroxide (B78521) solution
Procedure:
-
To a 500-mL reaction flask equipped with a stirrer, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.
-
Heat the mixture to 80-90°C with stirring.
-
Maintain the reaction at this temperature for 15 hours. Monitor the reaction for the complete consumption of (R)-epichlorohydrin using gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.
-
Remove excess water by vacuum distillation (15-20 mmHg).
-
Purify the product by high-vacuum distillation (5-10 mmHg) to obtain this compound.
Expected Outcome:
-
Yield: ~95%
-
Chemical Purity: >99%
-
Chiral Purity: >99% e.e.
GC-MS Analysis of Byproducts (with Derivatization)
This is a general procedure for the analysis of diols.
Materials:
-
Reaction mixture sample
-
Phenylboronic acid (PBA)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 3-MCPD-d5)
Sample Preparation:
-
Take a known amount of the reaction mixture and add the internal standard.
-
Extract the aqueous phase containing the diols.
-
Add a solution of phenylboronic acid to the extract to derivatize the diol functional groups.
-
Heat the mixture to ensure complete derivatization.
-
Extract the derivatized products with hexane.
-
Dry the hexane extract with anhydrous sodium sulfate.
-
Analyze the extract by GC-MS.
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity column suitable for the separation of the derivatized analytes.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) in scan or Selected Ion Monitoring (SIM) mode.
Chiral HPLC Analysis for Enantiomeric Excess
Mobile Phase Preparation:
-
Prepare a mobile phase suitable for the chiral column being used. A common mobile phase for polysaccharide-based chiral columns is a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol.
HPLC Parameters (Illustrative):
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
Procedure:
-
Dissolve a small amount of the purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of pure standards.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Experimental workflow for the synthesis and analysis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. US2838574A - Continuous hydrolysis of epichlorohydrin - Google Patents [patents.google.com]
- 6. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 7. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fauske.com [fauske.com]
- 10. [PDF] Mechanism of the acidic hydrolysis of epichlorohydrin | Semantic Scholar [semanticscholar.org]
Technical Support Center: (R)-3-Chloro-1,2-propanediol Reactions
Welcome to the technical support center for (R)-3-Chloro-1,2-propanediol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic routes start from either epichlorohydrin (B41342) or glycerol (B35011). Traditional methods often involve the hydrolysis of epichlorohydrin.[1][2] More modern and "green" approaches utilize ultrasound irradiation or biocatalysis to improve yield and enantioselectivity.[3][4] The chlorination of glycerol is another route, though it can produce more byproducts.[2][5]
Q2: What are the typical impurities found in this compound?
A2: Common impurities can include the (S)-enantiomer, unreacted starting materials (e.g., epichlorohydrin), and byproducts such as glycerol, dichloropropanols (1,3-DCP and 2,3-DCP), and chlorinated acetic acids.[5][6] The presence and amount of these impurities depend on the synthetic method and purification process.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both monitoring the reaction and identifying byproducts.[8]
Q4: What are the storage and stability considerations for this compound?
A4: this compound is a colorless to pale yellow liquid. It can be sensitive to pH and is reported to be unstable at a pH above 6.0.[9] It has a tendency to turn a straw-yellow color, which may indicate some degradation.[9] It should be stored in a cool, dry place.
Troubleshooting Guide
Low Yield or Incomplete Conversion
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Hydrolysis of Epichlorohydrin: If you are using the epichlorohydrin route, incomplete conversion is a common issue.
-
Solution: Ensure optimal reaction conditions. For instance, one method specifies heating to 80-90°C for 15 hours.[10] Another approach using ultrasound achieved an 82% yield with 2.2 molar equivalents of water at 90W for 1 hour.[3][4] Increasing reaction time or temperature may drive the reaction to completion, but this must be balanced against the risk of byproduct formation.
-
-
Suboptimal Catalyst Performance: The choice and condition of the catalyst are critical.
-
Poor Temperature Control: Inconsistent or incorrect reaction temperature can significantly impact yield.
-
Solution: Calibrate your heating apparatus and ensure uniform heating of the reaction mixture. For the chlorination of glycerol, for example, increasing the temperature from 70 to 110 °C has been shown to increase the yield of 3-MCPD from 21.43% to 81.62%.[5]
-
Unexpected Results or Low Purity
Q: I'm observing unexpected peaks in my GC-MS/HPLC analysis, and the purity of my product is low. What could be the cause?
A: The presence of unexpected peaks usually indicates the formation of byproducts or the presence of impurities from the starting materials.
-
Byproduct Formation:
-
Glycerol Chlorination Route: This method is known to produce byproducts like 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-2-propanol (2,3-DCP).[5] Optimizing the catalyst loading and reaction time can help to maximize the yield of the desired 3-chloro-1,2-propanediol (B139630) while minimizing the formation of dichloropropanols.[12]
-
Epichlorohydrin Hydrolysis Route: Side reactions can occur, especially when using organic acid catalysts.[2]
-
-
Low Enantiomeric Excess (e.e.):
-
Problem: The ratio of the desired (R)-enantiomer to the (S)-enantiomer is lower than expected.
-
Solution:
-
Chiral Purity of Starting Material: Ensure the enantiomeric purity of your starting material (e.g., (R)-epichlorohydrin) is high.[10]
-
Enantioselective Methods: Consider using enantioselective methods, such as biocatalysis, where microorganisms can selectively metabolize one enantiomer, leaving the other in high enantiomeric excess. For example, Saccharomyces cerevisiae has been shown to degrade the (S)-enantiomer at a higher rate than the (R)-enantiomer.[13]
-
-
-
Purification Challenges:
-
Problem: Difficulty in separating the product from byproducts or starting materials.
-
Solution: A multi-step purification process may be necessary. One patented method involves washing the reaction mixture followed by reduced pressure distillation to achieve a purity of over 99.9%.[2] Fractional distillation is often required to separate components with close boiling points.
-
Data Summary
| Parameter | Method | Conditions | Result | Reference |
| Yield | Epichlorohydrin Hydrolysis | 80-90°C, 15 hours, L-2-chloropropionic acid catalyst | 95.57% | [10] |
| Epichlorohydrin Hydrolysis (Ultrasound) | 2.2 molar equivalents H₂O, 90W, 1 hour | 82% | [3][4] | |
| Glycerol Chlorination | 110°C, 12 hours, Brønsted acidic ionic liquid catalyst | >81% | [12] | |
| Purity | Epichlorohydrin Hydrolysis | Washing and reduced pressure distillation | >99.9% | [2] |
| Epichlorohydrin Hydrolysis | Reduced pressure distillation | 99.2% | [10] | |
| Enantiomeric Excess (e.e.) | Epichlorohydrin Hydrolysis | From (R)-epichlorohydrin (99.5% e.e.) | 99.3% e.e. | [10] |
| Biotransformation with Wickerhamomyces anomalus | Microbial conversion | 85.6% e.e. | [8][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-Epichlorohydrin
This protocol is based on a high-yield synthesis method.[10]
Materials:
-
(R)-epichlorohydrin (99.5% e.e.)
-
Distilled water
-
L-2-chloropropionic acid
-
0.1N Sodium hydroxide (B78521) solution
Procedure:
-
To a 500-ml reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.
-
Heat the mixture to 80-90°C with stirring.
-
Maintain the reaction at this temperature for 15 hours. Monitor the reaction completion by gas chromatography to confirm the consumption of (R)-epichlorohydrin.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.
-
Perform vacuum distillation at 15-20 mmHg to remove excess water.
-
Further distill the residue under high vacuum (5-10 mmHg) to obtain this compound.
Expected Outcome:
-
Yield: ~95.57%
-
Chemical Purity: ~99.2%
-
Chiral Purity: ~99.3% e.e.
Protocol 2: Purification of this compound
This protocol outlines a general purification procedure.
Procedure:
-
Extraction: If the reaction is performed in an aqueous medium, the product can be extracted into an organic solvent like ethyl acetate.
-
Drying: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation: Purify the crude product by vacuum distillation. The boiling point of 3-chloro-1,2-propanediol is 213°C at atmospheric pressure, but it is typically distilled at a lower temperature under vacuum to prevent decomposition.
Visual Troubleshooting Guide
References
- 1. nbinno.com [nbinno.com]
- 2. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 11. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (R)-3-Chloro-1,2-propanediol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of (R)-3-Chloro-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (commonly known as (R)-3-MCPD) is a chiral intermediate crucial in the pharmaceutical and fine chemical industries.[1] Its high purity and specific stereochemistry are paramount for its use as a building block in the synthesis of various active pharmaceutical ingredients (APIs), such as Pretomanid and L-carnitine.[1][2]
Q2: What are the main synthesis routes for producing this compound?
The primary production methods include:
-
Chemical Synthesis: Often starting from (R)-epichlorohydrin, this route involves the hydrolysis of the epoxide ring.[1][3] Another approach is the asymmetric hydrolysis of racemic epichlorohydrin (B41342) using chiral catalysts.[2]
-
Biocatalytic Synthesis: This method employs microorganisms or enzymes to achieve high enantioselectivity.[4] For example, certain microorganisms can selectively metabolize the unwanted (S)-enantiomer from a racemic mixture of 3-chloro-1,2-propanediol, leaving the desired (R)-enantiomer.[4]
Q3: What are the key safety considerations when handling 3-Chloro-1,2-propanediol?
3-Chloro-1,2-propanediol is classified as a suspected carcinogen and can cause skin irritation and serious eye damage.[5][6] It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area.[6]
Troubleshooting Guide: Scaling Up Production
Section 1: Chemical Synthesis Scale-Up Challenges
This section addresses common issues encountered during the scale-up of chemical synthesis, particularly from epichlorohydrin.
Q1: My reaction yield is significantly lower than in the lab-scale experiment. What are the potential causes?
-
Poor Temperature Control: Inadequate heat dissipation in larger reactors can lead to localized overheating, promoting side reactions. Ensure uniform heating and efficient cooling systems.
-
Inefficient Mixing: As vessel size increases, achieving homogenous mixing of reactants becomes more challenging. This can lead to incomplete reactions. Evaluate and optimize the agitation speed and impeller design.
-
Water Accumulation: In reactions like the hydrochlorination of glycerol (B35011), water is a byproduct that can slow the reaction rate.[7] For scale-up, consider continuous water removal via distillation.[7]
Q2: I'm observing a decrease in enantiomeric purity (e.e.) in the final product. Why is this happening?
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can occur that may racemize the product or produce other chlorinated byproducts.
-
Catalyst Inefficiency: The efficiency of the catalyst is crucial for maintaining stereochemistry.[1] Ensure the catalyst loading is optimized for the larger scale and that the catalyst is not degrading under the reaction conditions.
Q3: The purification process is proving difficult, with the formation of emulsions or inseparable byproducts. What can I do?
-
Emulsion Formation: During workup, especially with aqueous and organic layers, emulsions can form. Adding brine (a saturated salt solution) can help break these emulsions.[7]
-
Byproduct Formation: Undesired byproducts, such as 2-monochloro-1,3-propanediol (2-MCPD) or dichloropropanols (DCPs), can co-distill with the desired product.[7][8] Optimizing reaction conditions (temperature, catalyst) can minimize their formation.[7][9] Consider using a more efficient distillation column or alternative purification methods like chromatography for high-purity requirements.
Section 2: Biocatalytic Production Scale-Up Challenges
This section focuses on issues related to microbial fermentation or enzymatic conversion for this compound production.
Q1: The microbial growth rate or enzyme activity is significantly lower in the large-scale fermenter. What should I check?
-
Sub-optimal Fermentation Conditions: Maintaining optimal pH, temperature, and dissolved oxygen levels is critical and more complex in large bioreactors.[10] Ensure that monitoring probes are calibrated and that the control systems are functioning correctly.
-
Substrate/Product Inhibition: High concentrations of the substrate (e.g., glycerol) or the product ((R)-3-MCPD) can be toxic to microorganisms.[10] A fed-batch fermentation strategy can help maintain substrate levels below the inhibitory threshold.[11]
-
Feedstock Impurities: If using crude glycerol from biodiesel production, impurities like methanol (B129727) or free fatty acids can inhibit microbial growth.[10]
Q2: The final product purity is low due to metabolic byproducts. How can this be addressed?
-
Metabolic Byproduct Formation: Microorganisms can produce unwanted byproducts like organic acids (acetic, lactic acid), which can complicate downstream processing.[10]
-
Strain Engineering: Metabolic engineering strategies can be employed to inactivate genes responsible for byproduct synthesis pathways.[10]
-
Downstream Processing: The purification of 3-MCPD from the fermentation broth can account for over 50% of production costs.[10] Methods like vacuum distillation, microfiltration, or ultrafiltration are used, but can be challenging due to membrane fouling or salt precipitation.[10]
Data Presentation: Comparative Synthesis Parameters
Table 1: Chemical Synthesis of this compound
| Parameter | Method 1: Acid-Catalyzed Hydrolysis | Method 2: Sonochemistry |
| Starting Material | (R)-epichlorohydrin[3] | Epichlorohydrin[2] |
| Reagents | Water, L-2-chloropropionic acid[3] | Water[2] |
| Temperature | 80-90 °C[3] | Not specified (90 W ultrasound)[2] |
| Reaction Time | 15 hours[3] | 1 hour[2] |
| Yield | 95.6%[3] | 82%[2] |
| Final Purity (e.e.) | 99.3%[3] | Not specified |
Table 2: Biocatalytic Resolution Parameters
| Parameter | Method: Microbial Resolution |
| Starting Material | (R,S)-3-chloro-1,2-propanediol[4] |
| Microorganism | Genera such as Endomyces, Hansenula, Pichia[4] |
| Substrate Concentration | 0.1 to 10 % (w/v)[4] |
| Temperature | 15 to 50°C[4] |
| pH | 4.0 to 10.0[4] |
| Reaction Time | 72 hours[4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of (R)-epichlorohydrin
This protocol is based on a documented lab-scale synthesis.[3] Scaling up requires appropriate adjustments to equipment and safety procedures.
Materials:
-
(R)-epichlorohydrin (99.5% e.e.)
-
Distilled water
-
L-2-chloropropionic acid (catalyst)
-
0.1N Sodium hydroxide (B78521) solution
-
Reaction flask equipped with a stirrer, condenser, and temperature probe
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (1.5 mol) of distilled water, and 1 g of L-2-chloropropionic acid.[3]
-
Reaction: Heat the mixture to 80-90°C with continuous stirring. Maintain this temperature for approximately 15 hours.[3]
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to confirm the complete consumption of (R)-epichlorohydrin.[3]
-
Neutralization: Cool the reaction mixture to room temperature. Adjust the pH to 6-7 using a 0.1N sodium hydroxide solution.[3]
-
Purification:
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ess.honeywell.com [ess.honeywell.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-3-Chloro-1,2-propanediol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of residual glycidol (B123203) from (R)-3-Chloro-1,2-propanediol ((R)-3-MCPD).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Glycidol Removal | Inefficient Hydrolysis: Reaction conditions (pH, temperature, time) may not be optimal for the complete conversion of glycidol to glycerol (B35011).[1][2][3] | Optimize Hydrolysis Conditions: • Acid-Catalyzed: Ensure the acid catalyst is not consumed in side reactions and the reaction is allowed to proceed to completion. Monitor the reaction progress using GC-MS.[4] • Base-Catalyzed: Use a strong base and ensure stoichiometric amounts are present to drive the reaction forward. Be aware that high pH can promote side reactions.[1][2][3] |
| Azeotrope Formation: Glycidol may form an azeotrope with the solvent or other components, making separation by simple distillation difficult.[5] | Utilize Azeotropic Distillation: If an azeotrope is suspected, consider changing the solvent or pressure to break the azeotrope. Alternatively, use a different purification method like chromatography. | |
| Co-elution in Chromatography: Glycidol and (R)-3-MCPD may have similar retention times on the selected column. | Optimize Chromatographic Method: • Adjust the mobile phase composition. • Change the stationary phase to one with a different selectivity. • Consider derivatization of one component to alter its chromatographic behavior. | |
| Degradation of (R)-3-MCPD | Harsh pH Conditions: Strong acidic or basic conditions used for glycidol hydrolysis can also lead to the degradation of (R)-3-MCPD.[6][7] | Use Milder Conditions: • Employ a weaker acid or base and extend the reaction time. • Consider using a solid acid or base catalyst that can be easily filtered off. • Maintain a controlled pH throughout the reaction. |
| High Temperatures: High temperatures during distillation can cause decomposition of (R)-3-MCPD. | Use Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[8][9] Short-path distillation is also a gentle alternative that minimizes thermal stress.[10] | |
| Low Yield of Purified Product | Product Loss During Extraction: The desired product may have some solubility in the aqueous phase during workup after hydrolysis. | Optimize Extraction: • Perform multiple extractions with a suitable organic solvent. • Use a continuous liquid-liquid extractor for more efficient recovery. |
| Product Loss During Distillation: Product may be lost in the fore-run or remain in the distillation residue. | Optimize Distillation: • Use a fractionating column with sufficient theoretical plates for good separation. • Carefully monitor the distillation temperature and pressure to collect the correct fraction.[11] | |
| Difficulty in Monitoring Reaction | Lack of a Sensitive Analytical Method: Inability to accurately quantify low levels of glycidol. | Develop a Robust Analytical Method: • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for detecting glycidol.[4][12] Derivatization may be required to improve sensitivity and chromatographic performance.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing glycidol from this compound?
A1: The most common and chemically straightforward method is the selective hydrolysis of the epoxide ring of glycidol to form glycerol.[14] This reaction can be catalyzed by either acid or base.[1][2][3] The resulting glycerol has a much higher boiling point than (R)-3-MCPD, making the subsequent separation by distillation significantly easier.
Q2: How does acid-catalyzed hydrolysis of glycidol work?
A2: In an aqueous acidic environment, the epoxide oxygen of glycidol is protonated, making it a better leaving group. A water molecule then acts as a nucleophile, attacking one of the epoxide carbons in an SN2-like mechanism. This opens the ring and, after deprotonation, results in the formation of a 1,2-diol (glycerol).[1][2][3][15]
Q3: What are the advantages and disadvantages of acid-catalyzed versus base-catalyzed hydrolysis?
A3:
| Catalysis Type | Advantages | Disadvantages |
|---|---|---|
| Acid-Catalyzed | Generally faster reaction rates. | Can lead to side reactions or degradation of the target molecule, (R)-3-MCPD, if conditions are too harsh.[15][16] The regioselectivity of the nucleophilic attack can be less specific if the epoxide is asymmetric.[1][2][3] |
| Base-Catalyzed | Often more selective, with the nucleophile (hydroxide ion) attacking the less sterically hindered carbon of the epoxide.[1][2][3] | May require higher temperatures or longer reaction times. Strong bases can also cause degradation of the product. |
Q4: Can I use distillation to directly separate glycidol from (R)-3-MCPD?
A4: Direct fractional distillation is challenging due to the close boiling points of glycidol (~167 °C) and (R)-3-MCPD (~213 °C). However, vacuum distillation is often employed after the conversion of glycidol to glycerol, as glycerol has a much higher boiling point (290 °C), making the separation from (R)-3-MCPD straightforward.[8][9]
Q5: Are there any non-chemical methods to remove glycidol?
A5: While chemical conversion via hydrolysis is most common, other physical separation techniques could be explored.
-
Adsorbents: The use of activated carbon has been shown to be effective in removing glycidyl (B131873) esters from palm oil and could potentially be adapted for the removal of glycidol.[17]
-
Chromatography: Preparative chromatography, such as column chromatography with a suitable stationary phase, could be used to separate the two compounds. Ion-exchange chromatography can also be a powerful tool for purifying charged molecules, although it may be less effective for neutral molecules like glycidol and (R)-3-MCPD unless they are derivatized.[18]
Q6: How can I confirm that all the glycidol has been removed?
A6: A sensitive and specific analytical method is required. The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS).[4][12] This technique can separate glycidol from (R)-3-MCPD and provide a very low limit of detection, ensuring the final product meets the required purity specifications.[13]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Glycidol followed by Vacuum Distillation
This protocol describes the removal of glycidol by converting it to glycerol, followed by purification of the (R)-3-MCPD by vacuum distillation.
Materials:
-
This compound containing residual glycidol
-
Deionized water
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask, condenser, and heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Hydrolysis:
-
To a round-bottom flask, add the crude (R)-3-MCPD.
-
Add deionized water (approximately 5-10 volumes relative to the crude material).
-
Slowly add dilute sulfuric acid until the pH of the solution is between 3 and 4.
-
Heat the mixture to 60-70 °C with stirring for 2-4 hours.
-
Monitor the disappearance of glycidol using a suitable analytical method (e.g., GC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by adding saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Transfer the concentrated residue to a vacuum distillation apparatus.
-
Perform distillation under reduced pressure. Collect the fraction corresponding to the boiling point of (R)-3-MCPD at the given pressure. Glycerol will remain in the distillation residue due to its much higher boiling point.[8][11]
-
Protocol 2: Purification by Preparative Column Chromatography
This protocol is an alternative for smaller scale purifications where distillation may not be practical.
Materials:
-
This compound containing residual glycidol
-
Silica (B1680970) gel (appropriate mesh size for column chromatography)
-
Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate; the exact ratio must be determined by TLC)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Method Development:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC) that provides good separation between glycidol and (R)-3-MCPD.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen solvent system (less polar component).
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude (R)-3-MCPD in a minimal amount of the solvent system.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system.
-
Collect fractions and monitor the composition of each fraction by TLC.
-
Combine the fractions containing the pure (R)-3-MCPD.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (R)-3-MCPD.
-
Data Summary
The following table summarizes hypothetical quantitative data for the different purification methods. Actual results will vary based on the initial concentration of glycidol and specific experimental conditions.
| Purification Method | Initial Glycidol Conc. | Final Glycidol Conc. | % Glycidol Removal | (R)-3-MCPD Yield | Purity of (R)-3-MCPD |
| Acid-Catalyzed Hydrolysis + Vacuum Distillation | 1.5% | < 0.01% | > 99.3% | 85-90% | > 99.5% |
| Base-Catalyzed Hydrolysis + Vacuum Distillation | 1.5% | < 0.01% | > 99.3% | 88-93% | > 99.5% |
| Preparative Column Chromatography | 1.5% | < 0.05% | > 96.7% | 75-85% | > 99.0% |
| Short-Path Distillation (for thermally sensitive compounds) | 1.5% | ~0.1% | ~93.3% | 90-95% | ~98.5% |
Visualizations
References
- 1. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3954815A - Glycidol and glycerol process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 8. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 9. IL28384A - Process for recovery of glycidol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 12. shimadzu.com [shimadzu.com]
- 13. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 16. chimia.ch [chimia.ch]
- 17. The removal of 3-monochloropropane-1,2-diol ester and glycidyl ester from refined-bleached and deodorized palm oil using activated carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Ion Exchange Chromatography | Sartorius [sartorius.com]
Technical Support Center: Chiral Separation of 3-Chloropropanediol (3-MCPD) Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 3-chloropropanediol (3-MCPD) enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-chloropropanediol (3-MCPD) enantiomers important?
A1: 3-MCPD is a food processing contaminant with potential carcinogenic properties. The enantiomers of 3-MCPD can exhibit different toxicological profiles. Therefore, separating and quantifying the individual enantiomers is crucial for accurate risk assessment and in the development of mitigation strategies in food production and for toxicological studies.
Q2: What are the most common types of HPLC columns used for the chiral separation of 3-MCPD enantiomers?
A2: Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in separating a wide range of chiral compounds and are a primary choice for separating small, polar molecules like 3-MCPD.[1] Columns with cellulose (B213188) or amylose (B160209) derivatives, such as those with phenylcarbamate derivatives, are often the most effective. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method development.
Q3: 3-MCPD does not have a strong UV chromophore. What detection methods are suitable?
A3: Due to the lack of a suitable chromophore, standard UV detection of underivatized 3-MCPD is challenging. There are two primary approaches to address this:
-
Refractive Index Detection (RID): This universal detection method is suitable for analytes that do not have a UV chromophore. However, it is sensitive to changes in mobile phase composition and temperature and is not compatible with gradient elution.
-
Derivatization: 3-MCPD can be reacted with a UV-active or fluorescent derivatizing agent to enhance its detectability.[2] This indirect method allows for sensitive detection using standard UV or fluorescence detectors. However, the derivatization reaction must be carefully controlled to avoid the formation of byproducts or racemization.
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a powerful technique for the direct analysis of 3-MCPD esters and can be adapted for the analysis of the free diol.[3]
Q4: What are the typical mobile phases used for the chiral separation of 3-MCPD?
A4: The choice of mobile phase depends on the selected chiral stationary phase and the desired separation mode.
-
Normal Phase: A mixture of a non-polar solvent like n-hexane or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol (B145695) is a common starting point. The percentage of the alcohol modifier is a critical parameter for optimizing selectivity and retention.
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile (B52724), methanol (B129727), or ethanol, often in combination. It can offer different selectivity compared to normal phase.
-
Reversed-Phase: A mixture of water or buffer with an organic modifier like acetonitrile or methanol is used. This mode is particularly useful for water-soluble analytes.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between the two enantiomer peaks for 3-MCPD. What should I try?
Answer: Poor or no resolution is a common challenge in chiral method development. A systematic approach is needed to identify the optimal conditions.
Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Is the CSP appropriate for small, polar diols? Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are generally a good starting point. If you are using a different type of CSP, consider screening a polysaccharide-based column.
-
-
Optimize Mobile Phase Composition:
-
Normal Phase: The ratio of the alcohol modifier to the non-polar solvent is critical. A lower percentage of the alcohol generally increases retention and can improve resolution. Try systematically varying the percentage of isopropanol or ethanol in n-hexane.
-
Mobile Phase Additives: For compounds with acidic or basic properties, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine (B46881) - DEA) modifier can improve peak shape and selectivity. While 3-MCPD is neutral, secondary interactions with the stationary phase can sometimes be influenced by additives.
-
-
Adjust Column Temperature:
-
Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature (e.g., to 10-15°C) often enhances the interactions leading to better separation. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C).[4]
-
-
Decrease the Flow Rate:
-
Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will lengthen the analysis time.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing for both 3-MCPD enantiomers. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase or by issues with the HPLC system.
Troubleshooting Steps:
-
Rule out Column Overload:
-
Is the sample concentration too high? Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.
-
Action: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, the original sample concentration was too high.
-
-
Address Secondary Interactions:
-
Unwanted interactions with residual silanols on the silica (B1680970) support of the CSP can cause peak tailing.
-
Action (Normal Phase): Add a small amount of a polar solvent like ethanol to the mobile phase if you are using isopropanol as the modifier.
-
Action (Reversed-Phase): Ensure the mobile phase pH is appropriate if any derivatization has introduced ionizable groups. Use a suitable buffer at a concentration of 10-20 mM.
-
-
Check for Column Contamination or Degradation:
-
A contaminated guard column or analytical column inlet can lead to poor peak shapes.
-
Action: First, remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try flushing the analytical column according to the manufacturer's instructions. If this does not help, the column may be degraded and need replacement.
-
Issue 3: Peak Splitting
Question: I am observing split peaks for my 3-MCPD enantiomers. What could be the cause?
Answer: Peak splitting can be a complex issue arising from problems with the sample injection, the column, or the mobile phase.
Troubleshooting Steps:
-
Check for Sample Solvent Incompatibility:
-
The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and splitting.
-
Action: Dissolve your 3-MCPD standard in the mobile phase.
-
-
Investigate Column Issues:
-
A partially blocked frit at the column inlet can disrupt the sample flow path, leading to split peaks.
-
A void or channel in the column packing material can also cause this issue.
-
Action: Disconnect the column and reverse flush it at a low flow rate (do not reverse flush into the detector). If the problem persists after flushing, the column may be irreversibly damaged.
-
-
Consider Co-eluting Impurities:
-
It is possible that what appears to be a split peak is actually two closely eluting compounds.
-
Action: If possible, analyze the peak using a mass spectrometer to check for the presence of other components. Also, try adjusting the mobile phase composition or temperature to see if the two parts of the peak resolve into distinct peaks.
-
Experimental Protocols & Data
Sample Preparation (Hypothetical for a Standard):
-
Prepare a stock solution of racemic 3-chloropropanediol at a concentration of 1.0 mg/mL in isopropanol.
-
For injection, dilute the stock solution with the initial mobile phase to a concentration of 0.1 mg/mL.
Protocol 1: Chiral Stationary Phase Screening
This protocol outlines a screening process using three different mobile phase modes to identify a suitable chiral stationary phase.
HPLC System and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a Refractive Index Detector (RID) or Mass Spectrometer (MS).
-
Chiral Columns:
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) (Column Dimensions: 250 x 4.6 mm, 5 µm particle size)
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mobile Phase Screening:
| Mode | Mobile Phase Composition |
| Normal Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) |
| Polar Organic (PO) | Acetonitrile / Methanol (50:50, v/v) |
| Reversed-Phase (RP) | Water / Acetonitrile (50:50, v/v) |
Illustrative Screening Results (Hypothetical Data):
| Column | Mode | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak IA | NP | 8.2 | 9.5 | 1.8 |
| Chiralpak IA | PO | 4.5 | 4.5 | 0.0 |
| Chiralpak IA | RP | 3.1 | 3.1 | 0.0 |
| Chiralpak IB | NP | 10.1 | 10.8 | 1.1 |
| Chiralpak IB | PO | 5.2 | 5.6 | 0.8 |
| Chiralpak IB | RP | 3.5 | 3.5 | 0.0 |
| Chiralcel OD-H | NP | 9.8 | 11.2 | 1.6 |
| Chiralcel OD-H | PO | 6.1 | 6.1 | 0.0 |
| Chiralcel OD-H | RP | 4.0 | 4.0 | 0.0 |
Based on these illustrative results, Chiralpak IA under Normal Phase conditions provides the best initial separation and would be selected for further optimization.
Protocol 2: Method Optimization (Normal Phase)
This protocol details the optimization of the separation on the selected column and mobile phase.
Optimization Parameters:
-
Mobile Phase Composition: Vary the percentage of Isopropanol (IPA) in n-Hexane (e.g., 5%, 10%, 15%).
-
Temperature: Evaluate the effect of column temperature (e.g., 15°C, 25°C, 35°C).
Illustrative Optimization Results (Hypothetical Data for Chiralpak IA):
| IPA in n-Hexane (%) | Temperature (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 10 | 25 | 8.2 | 9.5 | 1.8 |
| 5 | 25 | 12.5 | 15.1 | 2.5 |
| 15 | 25 | 6.1 | 6.9 | 1.2 |
| 5 | 15 | 14.8 | 18.0 | 2.9 |
| 5 | 35 | 10.9 | 12.8 | 2.1 |
From this optimization, the best separation is achieved with 5% IPA in n-Hexane at 15°C.
Visualizations
Caption: General troubleshooting workflow for HPLC separation of 3-MCPD enantiomers.
Caption: A systematic workflow for developing a chiral HPLC method for 3-MCPD.
References
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. iris.unina.it [iris.unina.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Minimizing racemization during (R)-3-Chloro-1,2-propanediol synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of (R)-3-Chloro-1,2-propanediol, a critical chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for enantiomerically pure this compound?
A1: The most common and effective methods focus on preserving or creating the desired stereocenter with high fidelity. These include:
-
Direct Hydrolysis of (R)-epichlorohydrin: This is a straightforward approach where the chiral precursor is ring-opened to form the diol. The key challenge is ensuring the reaction proceeds stereospecifically.[1][2]
-
Hydrolytic Kinetic Resolution (HKR): This method starts with racemic (±)-epichlorohydrin and uses a chiral catalyst, such as a Salen-Co(III) complex, to selectively hydrolyze one enantiomer, leaving the other unreacted. This can produce this compound as a byproduct with high enantiomeric excess.[3]
-
Biocatalysis/Microbial Resolution: Certain microorganisms or their isolated enzymes (like epoxide hydrolases) can selectively metabolize one enantiomer from a racemic mixture of 3-chloro-1,2-propanediol (B139630) or its precursors, leaving the desired enantiomer behind.[4][5]
-
Asymmetric Epoxidation followed by Hydrolysis: This involves creating a chiral epoxide from an achiral precursor, followed by a controlled hydrolysis step. For instance, (S)-3-chloro-1,2-epoxypropane can be synthesized and then hydrolyzed to yield this compound.[6]
Q2: What is racemization and why is it a critical issue in this synthesis?
A2: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For this compound, which is a key building block in the synthesis of pharmaceuticals like L-carnitine and Pretomanid, stereochemical purity is paramount.[2] The presence of the undesired (S)-enantiomer can lead to inactive or, in some cases, harmful final drug products.
Q3: What are the main chemical causes of racemization during the hydrolysis of epichlorohydrin (B41342)?
A3: The primary cause of racemization lies in the mechanism of the epoxide ring-opening reaction.
-
Under Basic or Neutral Conditions: The reaction proceeds through a classic SN2 mechanism . The nucleophile (e.g., H₂O or ⁻OH) attacks the less sterically hindered carbon atom, leading to a predictable inversion of stereochemistry. This is the ideal pathway for preserving enantiomeric purity.[7][8]
-
Under Acidic Conditions: The mechanism can shift to have significant SN1 character . The epoxide oxygen is first protonated, making it a better leaving group. The carbon-oxygen bond begins to break before the nucleophile attacks, creating a partial positive charge (carbocation-like character) on the more substituted carbon. This planar intermediate can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers and thus, racemization.[7][9][10] While some acidic methods work well with careful control, harsh acidic conditions increase the risk of racemization.
Q4: How is the enantiomeric excess (e.e.) of the final product typically determined?
A4: Enantiomeric excess (e.e.), a measure of chiral purity, is most commonly determined using chromatographic techniques. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are standard methods.[11] These techniques use a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing them to be separated and quantified.
Troubleshooting Guide
Problem: My final product shows low enantiomeric excess (e.e.%). What went wrong?
This is a common and critical issue. The loss of stereochemical purity can often be traced to one of the following causes:
-
Cause 1: Low Purity of Starting Material
-
Diagnosis: The enantiomeric purity of your final product can never be higher than that of your starting chiral precursor.
-
Solution: Always verify the e.e.% of your starting material, such as (R)-epichlorohydrin, from the supplier or by running a chiral GC/HPLC analysis before starting the reaction. Commercial chiral reagents can sometimes contain detectable amounts of the opposite enantiomer.[12]
-
-
Cause 2: Inappropriate Reaction Conditions
-
Diagnosis: As discussed in the FAQs, harsh acidic conditions are a primary cause of racemization by promoting an SN1-like mechanism.
-
Solution:
-
Avoid Strong Acids: If using an acid-catalyzed method, opt for weaker acids (e.g., L-2-chloropropionic acid) over strong mineral acids like H₂SO₄.[1]
-
Maintain pH: Ensure the pH does not become strongly acidic during the reaction. After the reaction is complete, neutralize the solution to a pH of 6-7 before purification.[1][6]
-
Switch to a Different Method: Consider using a neutral hydrolysis method (e.g., with water under heat) or a base-catalyzed approach, which strongly favors the stereospecific SN2 pathway.[8]
-
-
-
Cause 3: Excessive Reaction Temperature or Time
-
Diagnosis: High temperatures or unnecessarily long reaction times can provide the energy for side reactions or equilibrium processes that may lead to racemization.
-
Solution:
-
Optimize Temperature: Run the reaction at the lower end of the recommended temperature range (e.g., 80°C instead of >90°C) while ensuring a reasonable reaction rate.[1]
-
Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. Stop the reaction and proceed to workup as soon as it is complete to avoid prolonged exposure to reaction conditions.
-
-
Below is a logical workflow for troubleshooting low enantiomeric excess.
Problem: The chemical yield of my reaction is poor.
-
Cause 1: Incomplete Reaction
-
Solution: Ensure sufficient reaction time by monitoring via TLC or GC. If the reaction stalls, a modest increase in temperature may be necessary. Ensure proper mixing, especially in biphasic reactions.
-
-
Cause 2: Polymerization of Epichlorohydrin
-
Solution: This side reaction can be catalyzed by both strong acids and bases. Ensure controlled temperature and gradual addition of reagents if required by the protocol. Using milder conditions can suppress polymerization.
-
-
Cause 3: Loss During Workup/Purification
-
Solution: this compound is water-soluble. If performing an aqueous extraction, ensure the organic solvent is appropriate and perform multiple extractions. During distillation, ensure the vacuum is sufficiently high to distill the product at a moderate temperature, preventing thermal degradation.
-
Quantitative Data Summary
The choice of synthetic method significantly impacts both yield and enantiomeric purity. The following tables summarize outcomes from established protocols.
Table 1: Comparison of Synthetic Protocols for this compound
| Starting Material | Catalyst / Method | Temp. (°C) | Time (h) | Yield (%) | Final e.e. (%) | Reference |
|---|---|---|---|---|---|---|
| (R)-Epichlorohydrin (99.5% e.e.) | L-2-chloropropionic acid | 80 - 90 | 15 | 95.6 | 99.3 | [1] |
| (S)-3-chloro-1,2-epoxypropane | Tetra-n-butyl ammonium (B1175870) hydrogen sulfate | 90 | 24 | 96.4 | 99.7 | [6] |
| Racemic Epichlorohydrin | Salen-Co(III) Complex (HKR) | N/A | N/A | N/A | >98 | [3] |
| Racemic 3-CPD | Wickerhamomyces anomalous (microbial) | N/A | N/A | N/A | 85.6 |[13] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of (R)-Epichlorohydrin
This protocol is based on a high-yield synthesis that maintains excellent enantiomeric purity.[1]
Materials:
-
(R)-epichlorohydrin (99.5% e.e. or higher)
-
Distilled water
-
L-2-chloropropionic acid
-
0.1N Sodium hydroxide (B78521) solution
Procedure:
-
To a 500 mL reaction flask equipped with a stirrer and reflux condenser, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.
-
Heat the mixture to 80-90°C with constant stirring.
-
Maintain this temperature for 15 hours. Monitor the reaction progress by GC to confirm the consumption of (R)-epichlorohydrin.
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully add 0.1N sodium hydroxide solution dropwise to adjust the pH of the solution to between 6 and 7.
-
Remove the excess water via vacuum distillation (15-20 mmHg).
-
Perform a final high-vacuum distillation (5-10 mmHg) to obtain the pure this compound product.
References
- 1. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective hydrolysis of racemic epichlorohydrin using an epoxide hydrolase from Novosphingobium aromaticivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-3-Chloro-1,2-propanediol by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-3-Chloro-1,2-propanediol via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical boiling point and vacuum conditions for the distillation of this compound?
A1: this compound is a high-boiling point liquid, and vacuum distillation is essential to prevent thermal degradation. The boiling point is highly dependent on the pressure. Below is a summary of reported distillation conditions.
| Pressure (Torr / mm Hg) | Pressure (MPa) | Boiling Point (°C) | Reference |
| 760 (Atmospheric) | 0.101 | 213 | [1] |
| 14 | -0.099 | 114-120 | [2] |
| 15-20 | -0.098 to -0.099 | Not Specified | [3] |
| 5-10 | -0.1 | Not Specified | [3] |
| 3 | -0.101 | 100-105 | [4] |
| Not Specified | -0.08 | 60-65 (for water removal) | [5] |
| Not Specified | -0.1 | >65 | [5] |
| Not Specified | ≥0.098 | ≥82 (gas phase) | [6] |
Q2: What purity levels can be expected after distillation?
A2: With proper distillation technique, high chemical and chiral purity can be achieved. Several sources report achieving purities greater than 99%.
| Chemical Purity | Chiral Purity (e.e.) | Reference |
| 99.5% | 99.7% | [5] |
| 98.5% | 99.6% | [5] |
| 99.2% | 99.3% | [3] |
| 99.97% | Not Reported | [7] |
| 99.98% | Not Reported | [7] |
Q3: What analytical methods are recommended for determining the purity of this compound?
A3: The most common methods for analyzing the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][5] For chiral purity, a chiral GC column is typically required. For quantifying the compound in various matrices, GC-MS is a sensitive method.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
Problem 1: Low Yield of Distilled Product
-
Possible Cause 1: Incomplete initial reaction.
-
Solution: Before distillation, ensure the synthesis of this compound is complete. Monitor the reaction using TLC or HPLC.[5]
-
-
Possible Cause 2: Product degradation during distillation.
-
Possible Cause 3: Inefficient fraction collection.
-
Solution: Closely monitor the head temperature during distillation. Collect fractions only within the expected boiling point range at the applied pressure. There may be low-boiling impurities (e.g., water, solvents) that should be collected separately first.
-
Problem 2: Product Purity is Below Expectation
-
Possible Cause 1: Inefficient separation of impurities.
-
Solution: Improve the efficiency of the fractional distillation. Use a fractionating column with sufficient theoretical plates. Distill at a slow, controlled rate to allow for proper separation of components with close boiling points.
-
-
Possible Cause 2: Co-distillation with impurities.
-
Solution: If impurities have boiling points very close to the product, a simple distillation may be insufficient. Consider pre-purification steps before distillation, such as extraction or chromatography. The crude product should be neutralized to a pH of around 7 before distillation to prevent side reactions.[3][5]
-
-
Possible Cause 3: Water contamination.
Problem 3: Product is Discolored (Yellow or Brown)
-
Possible Cause 1: Thermal decomposition.
-
Solution: This is a strong indicator of product degradation due to excessive heat. Lower the distillation temperature by applying a stronger vacuum. Minimize the time the product is exposed to high temperatures in the distillation flask.
-
-
Possible Cause 2: Presence of acidic or basic impurities.
-
Solution: Acidic or basic residues from the synthesis can catalyze decomposition at high temperatures. Neutralize the crude product to a pH of 6-7 before starting the distillation.[3]
-
Problem 4: Bumping or Unstable Boiling
-
Possible Cause 1: Lack of boiling chips or inadequate stirring.
-
Solution: Always use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. This is especially critical in vacuum distillation.
-
-
Possible Cause 2: Sudden pressure fluctuations.
-
Solution: Ensure the vacuum system is stable and free of leaks. Use a vacuum controller for precise pressure regulation.
-
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
This protocol is a generalized procedure based on common practices found in the literature.[3][5]
-
Preparation of Crude Product:
-
Distillation Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Use a heating mantle with a stirrer for heating.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Begin stirring and slowly apply the vacuum. Aim for a pressure between 5-15 mm Hg.[2][3]
-
Gradually heat the distillation flask.
-
Collect any initial low-boiling fractions, which may include residual water or solvents.
-
Monitor the head temperature. Once it stabilizes at the expected boiling point of this compound for the applied pressure, switch to a clean receiving flask.
-
Collect the main fraction while maintaining a constant head temperature and pressure.
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small residue remains in the distillation flask.
-
Release the vacuum carefully before turning off the cooling water.
-
-
Analysis:
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. lobachemie.com [lobachemie.com]
- 2. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 3. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 6. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 7. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 8. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (±)-3-Chloro-1,2-propanediol - AIR analysis - Analytice [analytice.com]
- 10. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. internationaljournalssrg.org [internationaljournalssrg.org]
Stability issues of (R)-3-Chloro-1,2-propanediol under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-3-Chloro-1,2-propanediol ((R)-3-MCPD) under various pH conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, alongside detailed experimental protocols and stability data.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Question | Answer |
| Why is my (R)-3-MCPD sample degrading rapidly? | Rapid degradation of (R)-3-MCPD is most commonly due to exposure to alkaline conditions (high pH). The compound is known to be unstable in basic solutions, leading to the formation of glycidol (B123203) and subsequently glycerol.[1][2][3] Ensure that your solutions are not alkaline. If your experimental conditions require a pH above neutral, be aware that the stability of (R)-3-MCPD will be compromised. |
| My analytical results for (R)-3-MCPD are inconsistent. What could be the cause? | Inconsistent results can stem from several factors: 1. Uncontrolled pH: Small variations in the pH of your solutions, especially towards the alkaline side, can cause variable degradation rates. Use calibrated pH meters and buffered solutions to maintain a constant pH.[4][5] 2. Temperature Fluctuations: Higher temperatures can accelerate degradation. Ensure your experiments are conducted at a consistent and controlled temperature. 3. Improper Sample Storage: Store stock solutions and samples in appropriate conditions (e.g., refrigerated or frozen in a neutral or slightly acidic buffer) to prevent degradation over time. 4. Analytical Method Not Stability-Indicating: Your analytical method (e.g., HPLC) might not be able to separate (R)-3-MCPD from its degradation products, leading to inaccurate quantification. A validated stability-indicating method is crucial.[4][6] |
| How can I prevent the degradation of (R)-3-MCPD during my experiments? | To minimize degradation, maintain a neutral to slightly acidic pH environment for your solutions. The use of buffers is highly recommended to ensure pH stability.[5] If the experimental design permits, conduct your procedures at lower temperatures. When preparing solutions, use high-purity water and reagents to avoid introducing basic contaminants. Prepare solutions fresh whenever possible. |
| I am observing unexpected peaks in my chromatogram. What are they? | Under alkaline conditions, (R)-3-MCPD degrades to form glycidol, which can further hydrolyze to glycerol.[1][2] These are the most likely degradation products you would observe. In acidic conditions, the conversion of glycidol to 3-MCPD is favored over the reverse reaction.[1] A mass spectrometry (MS) detector coupled with your chromatography system can help in identifying these unexpected peaks. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general stability profile of this compound at different pH values? | (R)-3-MCPD is relatively stable in neutral and slightly acidic conditions. However, it is unstable and degrades rapidly in alkaline (basic) environments.[1][2][3] |
| What is the primary degradation pathway of (R)-3-MCPD? | The primary degradation pathway, especially under alkaline conditions, involves an intramolecular nucleophilic substitution to form the epoxide intermediate, glycidol, with the subsequent loss of a chloride ion. Glycidol can then be hydrolyzed to glycerol.[1][2] |
| Are there any quantitative data available on the stability of (R)-3-MCPD at different pH levels? | Direct chemical hydrolysis kinetic data is limited in publicly available literature. However, a study on the biodegradation of racemic 3-MCPD by Saccharomyces cerevisiae at 28°C provides an indication of its pH-dependent stability, showing increased degradation with increasing pH. The (R)-enantiomer showed approximately 60% degradation at pH 8.2 after 48 hours in this biological system. |
| Which analytical techniques are suitable for monitoring the stability of (R)-3-MCPD? | A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a mass spectrometer (MS), is ideal for separating and quantifying (R)-3-MCPD from its potential degradation products.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used technique for the analysis of 3-MCPD.[9] |
Quantitative Stability Data
The following table summarizes the biodegradation of racemic 3-MCPD at different pH values, which can serve as a proxy for its chemical stability trends. Note that these values are from a biological system and may not solely represent chemical hydrolysis.
| pH | Temperature (°C) | Time (hours) | Degradation of Racemic 3-MCPD (%) |
| 6.2 | 28 | 48 | 12 |
| 7.0 | 28 | 48 | 35 |
| 8.2 | 28 | 48 | 45 |
| Data derived from a study on the biodegradation of 3-MCPD by Saccharomyces cerevisiae. In the same study, the (R)-enantiomer showed approximately 60% degradation at pH 8.2 after 48 hours. |
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of (R)-3-MCPD across a range of pH values.
1. Objective: To determine the stability of this compound in aqueous solutions at acidic, neutral, and alkaline pH conditions over time.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Potassium phosphate (B84403) monobasic and dibasic, analytical grade
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) and methanol
3. Equipment:
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Thermostatically controlled water bath or incubator
-
Autosampler vials
4. Procedure:
-
Preparation of Buffer and Stress Solutions:
-
Acidic Solution (pH ~1-2): Prepare a 0.1 M HCl solution.
-
Neutral Solution (pH 7.0): Prepare a phosphate buffer (e.g., 50 mM) at pH 7.0.
-
Alkaline Solution (pH ~12-13): Prepare a 0.1 M NaOH solution.
-
-
Sample Preparation:
-
Prepare a stock solution of (R)-3-MCPD in HPLC-grade water at a concentration of 1 mg/mL.
-
For each pH condition, add a known volume of the (R)-3-MCPD stock solution to the respective stress solution (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH) in a volumetric flask to achieve a final concentration of approximately 100 µg/mL.
-
-
Stress Conditions:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For the acidic and alkaline samples, immediately neutralize the aliquots with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method. An example of starting conditions could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry for better selectivity and identification of degradation products.
-
Injection Volume: 10 µL
-
-
Analyze the samples from each time point.
-
-
Data Analysis:
-
Calculate the percentage of (R)-3-MCPD remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining (R)-3-MCPD against time for each pH condition to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathway of this compound at different pH conditions.
Caption: General experimental workflow for a pH stability study of (R)-3-MCPD.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (R)-3-Chloro-1,2-propanediol
For researchers, scientists, and professionals in drug development, the accurate quantification of (R)-3-chloro-1,2-propanediol (R-3-MCPD) is critical due to its potential health implications. This guide provides an objective comparison of validated analytical methods for the determination of R-3-MCPD, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate method for specific research needs.
Comparison of Validated Analytical Methods
The determination of 3-MCPD, including its specific (R)-enantiomer, is predominantly carried out using GC and HPLC methods. Both techniques offer distinct advantages and are suited for different sample matrices and analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely adopted and robust method for the analysis of 3-MCPD. Due to the low volatility and high polarity of 3-MCPD, derivatization is a common prerequisite for successful GC analysis.[1] This method has been officially recognized by bodies such as AOAC International for the measurement of 3-MCPD in various food products at concentrations as low as 0.01 mg/kg.[2]
A significant advantage of GC-MS is its high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (GC/ITMS/MS).[3] The use of a deuterated internal standard, such as 3-chloro-1,2-propandiol-d7, is often incorporated to improve the accuracy and precision of quantification.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative approach for the determination of 3-MCPD. One of the key advantages of HPLC is that it can sometimes be performed without derivatization, simplifying the sample preparation process. However, the absence of a suitable chromophore in the 3-MCPD molecule can present challenges for detection.[1]
To overcome this, various detection methods are employed. Reverse-phase HPLC with a Refractive Index (RI) detector has been successfully used for the quantification of 3-MCPD in drug substances like Iohexol.[4] For enhanced sensitivity, pre-column fluorescence derivatization can be utilized with a fluorescence detector (FLD). One such method involves the oxidation of 3-MCPD to chloroacetaldehyde, which then reacts with a fluorescent derivatization reagent to produce a highly fluorescent substance.[5]
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used for the determination of 3-MCPD.
Table 1: Gas Chromatography (GC) Method Validation Data
| Parameter | GC-MS[6] | GC/ITMS/MS[3] | GC-MS (in biological tissues)[7] | GC-MS (Collaborative Study)[8][9] |
| Linearity Range | 0.009–1.3 mg/kg | Not Specified | 2-2000 ng/g | Not Specified |
| Correlation Coefficient (r²) | >0.99 | Not Specified | >0.99 | Not Specified |
| Limit of Detection (LOD) | 0.003 µg/kg | 3-5 µg/kg | <0.8 ng/g | 0.005 mg/kg |
| Limit of Quantitation (LOQ) | 0.009 µg/kg | Not Specified | 2 ng/g | ≥0.010 mg/kg |
| Recovery | Not Specified | Not Specified | 85%-102% | Not Specified |
| Repeatability (RSD) | 0.4–7.0% (free), 0.3–2.4% (bound) | Not Specified | Not Specified | 0.005 to 0.013 mg/kg |
| Reproducibility | Not Specified | Not Specified | Not Specified | 0.010 to 0.027 mg/kg |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Parameter | RP-HPLC with RI Detector[4] | HPLC-FLD (with derivatization)[5] |
| Linearity Range | LOQ to 150% of specified limit | Not Specified |
| Correlation Coefficient (r²) | Not Specified | 0.999 |
| Limit of Detection (LOD) | 0.43 µg/ml | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | 1.29 ppm (µg/mL) | 0.06 ng/mL |
| Recovery | 90%-110% | Not Specified |
| Precision (%RSD) | 2.66% | 1.04% - 2.55% |
| Selectivity | Peak well separated from others | Symmetrical peak shape, perfect separation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for GC-MS and HPLC-based analyses of 3-MCPD.
GC-MS Method with Derivatization
This protocol is a generalized procedure based on common practices for the analysis of 3-MCPD in food and biological samples.[6][7]
-
Sample Preparation and Extraction:
-
Homogenize the sample.
-
For free 3-MCPD, perform a direct extraction with a suitable solvent like ethyl acetate.
-
For total (free and bound) 3-MCPD, an initial acid hydrolysis step is required to release the bound form.
-
Incorporate a deuterated internal standard (e.g., 3-MCPD-d5) prior to extraction.
-
The "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method may be employed, followed by purification with adsorbents.[7]
-
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add a derivatizing agent such as heptafluorobutyric anhydride (B1165640) (HFBA) or phenylboronic acid (PBA).[1][7]
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized analytes.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized extract into the GC inlet.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the components of the mixture.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized 3-MCPD and the internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standards with known concentrations of 3-MCPD.
-
Calculate the concentration of 3-MCPD in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
RP-HPLC Method with RI Detection
This protocol is based on a method developed for the determination of 3-MCPD in a drug substance.[4]
-
Sample and Standard Preparation:
-
Prepare a diluent (e.g., mobile phase).
-
Accurately weigh and dissolve the sample (e.g., Iohexol drug substance) in the diluent.
-
Prepare standard solutions of 3-MCPD at various concentrations in the diluent.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a refractive index (RI) detector.
-
Column: A reverse-phase C18 column (e.g., Symmetry shield RP18, 250x4.6mm, 5µm).[4]
-
Mobile Phase: An isocratic mobile phase, such as a pH 4.65 phosphate (B84403) buffer.[4]
-
Flow Rate: A constant flow rate (e.g., 0.6 ml/min).[4]
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).[4]
-
Injection Volume: A fixed volume is injected (e.g., 30 µL).[4]
-
-
Detection and Quantification:
-
The RI detector measures the change in the refractive index of the eluent as the analyte passes through the detector cell.
-
Identify the 3-MCPD peak based on its retention time compared to the standard.
-
Quantify the amount of 3-MCPD by comparing the peak area of the sample to a calibration curve generated from the standards.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
References
- 1. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 3. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. tandfonline.com [tandfonline.com]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (R)-3-Chloro-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
(R)-3-chloro-1,2-propanediol is a critical chiral building block in the pharmaceutical industry, essential for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is paramount, necessitating highly enantioselective synthetic methods. This guide provides an objective comparison of three prominent methods for the synthesis of this compound: Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin (B41342), Asymmetric Epoxidation of allyl chloride followed by hydrolysis, and Microbial Resolution of racemic 3-chloro-1,2-propanediol (B139630). The performance of each method is evaluated based on experimental data for yield, enantiomeric excess (e.e.%), reaction conditions, and operational complexity.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the three synthesis methods, allowing for a direct comparison of their efficacy and resource requirements.
| Parameter | Hydrolytic Kinetic Resolution (HKR) | Asymmetric Epoxidation & Hydrolysis | Microbial Resolution |
| Starting Material | Racemic Epichlorohydrin | Allyl Chloride | Racemic 3-Chloro-1,2-propanediol |
| Key Reagents/Catalyst | Chiral (salen)Co(III) complex, Water | Ti(Oi-Pr)₄, Diethyl tartrate, t-BuOOH | Corynebacterium sp. cells |
| Catalyst Loading | 0.2 - 2.0 mol%[1][2] | 5 - 10 mol% (for epoxidation)[3] | Whole cells |
| Typical Yield | ~45% (for diol), ~45% (for recovered epoxide)[1][2] | High (for epoxidation), >95% (for hydrolysis) | ~48% (for (R)-enantiomer) |
| Enantiomeric Excess (e.e.%) | >99% for recovered epoxide, 96-98% for diol[4][5] | >95% (for epoxide) | 83.8% - >99% |
| Reaction Temperature | Room Temperature | -20 °C (epoxidation), 90 °C (hydrolysis) | 30 °C |
| Reaction Time | 12 - 24 hours | 4 - 6 hours (epoxidation), 15 hours (hydrolysis) | 48 - 72 hours |
| Key Advantages | High e.e. for both epoxide and diol, Recyclable catalyst | High yield of the desired product | Environmentally friendly, mild conditions |
| Key Disadvantages | Theoretical max. yield of 50% for each enantiomer | Requires cryogenic temperatures, multi-step | Longer reaction times, potential for byproduct formation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hydrolytic Kinetic Resolution (HKR) of Racemic Epichlorohydrin
This method relies on the enantioselective ring-opening of racemic epichlorohydrin catalyzed by a chiral (salen)Co(III) complex. One enantiomer is preferentially hydrolyzed to the diol, leaving the other enantiomer of epichlorohydrin unreacted and in high enantiomeric excess.
Materials:
-
Racemic epichlorohydrin
-
(R,R)-(salen)Co(III)OAc complex (catalyst)
-
Water (deionized)
-
Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, for catalyst activation)
Procedure:
-
The (salen)Co(III)OAc catalyst is optionally activated by stirring a solution of the complex in THF with a small amount of glacial acetic acid, followed by removal of the solvent under reduced pressure.
-
The activated catalyst (0.5 mol%) is dissolved in racemic epichlorohydrin.
-
The mixture is cooled in an ice bath, and 0.55 equivalents of water are added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress and enantiomeric excess are monitored by chiral GC or HPLC.
-
Upon completion, the mixture is distilled under reduced pressure to separate the unreacted (S)-epichlorohydrin from the this compound.
-
The catalyst can often be recovered from the distillation residue and recycled.[1][2]
Asymmetric Epoxidation of Allyl Chloride and Subsequent Hydrolysis
This two-step process begins with the enantioselective epoxidation of allyl chloride to form (S)-epichlorohydrin, followed by hydrolysis to yield this compound. The Sharpless asymmetric epoxidation is a common method for the first step.
Step 1: Asymmetric Epoxidation of Allyl Chloride Materials:
-
Allyl chloride
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-DET)
-
tert-Butyl hydroperoxide (t-BuOOH) in a non-polar solvent
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Molecular sieves (4Å)
Procedure:
-
A flame-dried flask under an inert atmosphere is charged with anhydrous CH₂Cl₂ and powdered 4Å molecular sieves.
-
The flask is cooled to -20 °C, and Ti(Oi-Pr)₄ and L-DET are added sequentially.
-
Allyl chloride is then added, and the mixture is stirred for a short period.
-
t-BuOOH is added dropwise, and the reaction is maintained at -20 °C for 4-6 hours.
-
The reaction is quenched by the addition of water, and the mixture is allowed to warm to room temperature.
-
The mixture is filtered, and the organic layer is separated, dried, and concentrated to yield crude (S)-epichlorohydrin, which is purified by distillation.
Step 2: Hydrolysis of (S)-Epichlorohydrin Materials:
-
(S)-Epichlorohydrin
-
Water
-
Acid catalyst (e.g., sulfuric acid or a solid acid resin)
Procedure:
-
(S)-Epichlorohydrin is mixed with an excess of water.
-
A catalytic amount of acid is added to the mixture.
-
The mixture is heated to 90 °C and stirred for 15 hours.
-
The reaction is monitored by GC until the epichlorohydrin is consumed.
-
The mixture is cooled, and the pH is adjusted to neutral with a base.
-
The water is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.
Microbial Resolution of Racemic 3-Chloro-1,2-propanediol
This method utilizes microorganisms that selectively consume one enantiomer of racemic 3-chloro-1,2-propanediol, leaving the other enantiomer in the culture medium. Corynebacterium sp. is a known microorganism for this purpose.[6][7][8][9]
Materials:
-
Racemic 3-chloro-1,2-propanediol
-
Culture of Corynebacterium sp. strain N-1074
-
Growth medium (containing glycerol, yeast extract, peptone, etc.)
-
Phosphate (B84403) buffer (pH 7.0-8.0)
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Corynebacterium sp. is cultured in a suitable growth medium at 30°C with shaking until a sufficient cell density is reached.
-
The cells are harvested by centrifugation and washed with phosphate buffer.
-
The washed cells are resuspended in a phosphate buffer (pH ~8.0) containing racemic 3-chloro-1,2-propanediol (e.g., 2 g/L).
-
The reaction is carried out at 30 °C with shaking for 48-72 hours. To achieve higher enantiomeric excess, the substrate can be fed periodically to maintain a low concentration.[7][8]
-
The reaction is monitored by measuring the concentration and enantiomeric excess of the remaining 3-chloro-1,2-propanediol using chiral HPLC or GC. The reaction is typically stopped when approximately 50% of the substrate is consumed to maximize the yield of the desired enantiomer.
-
After the reaction, the cells are removed by centrifugation.
-
The supernatant is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.
-
The product is further purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and logical workflows of the described synthesis methods.
Caption: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin.
Caption: Asymmetric Epoxidation and Hydrolysis Pathway.
Caption: Workflow for Microbial Resolution.
References
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Enhanced cooperativity through design: pendant Co(III)--salen polymer brush catalysts for the hydrolytic kinetic resolution of epichlorohydrin (salen=N,N'-bis(salicylidene)ethylenediamine dianion) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to this compound by Corynebacterium sp. strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Production of this compound from Prochiral 1,3-Dichloro-2-Propanol by Corynebacterium sp. Strain N-1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of this compound from Prochiral 1,3-Dichloro-2-Propanol by Corynebacterium sp. Strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors for (R)-3-Chloro-1,2-propanediol Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Chloro-1,2-propanediol ((R)-3-CPD) is a critical chiral building block in the synthesis of various pharmaceuticals. The efficiency, cost-effectiveness, and environmental impact of its production are of paramount importance. This guide provides a comprehensive comparison of alternative precursors and synthetic strategies for obtaining high-purity (R)-3-CPD, supported by experimental data and detailed methodologies.
Comparison of Synthetic Precursors for (R)-3-CPD
The selection of a precursor for the synthesis of (R)-3-CPD is a critical decision that influences the overall efficiency, enantioselectivity, and economic viability of the process. This section provides a comparative overview of the most common starting materials.
| Precursor | Synthetic Strategy | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Racemic Epichlorohydrin (B41342) | Hydrolytic Kinetic Resolution (e.g., with Salen-Co(III) complex) | ~40-50% (for (R)-3-CPD) | >98% | High enantioselectivity; well-established methods. | Theoretical maximum yield is 50%; requires separation of the unreacted enantiomer. |
| (R)-Glycidol | Ring-opening with a chloride source | High | High (depends on starting material purity) | Direct route to the desired enantiomer; potentially high atom economy. | (R)-glycidol can be more expensive than racemic precursors. |
| Glycerol (B35011) | Multi-step synthesis via dichloropropanols and epichlorohydrin | Variable | Racemic intermediate requires resolution | Abundant and renewable feedstock; lower cost. | Multi-step process; often produces racemic mixtures requiring further resolution; can generate significant waste. |
| D-Mannitol | Chiral pool synthesis to (R)-epichlorohydrin | Moderate | >99% | Starts from a naturally occurring, enantiopure material; high enantioselectivity. | Multi-step synthesis; may involve protecting groups and more complex transformations. |
| Racemic 3-Chloro-1,2-propanediol | Enzymatic or Microbial Resolution | ~40-50% (for (R)-enantiomer) | >95% | "Green" approach using biocatalysts; high enantioselectivity. | Maximum theoretical yield is 50%; requires separation of the unreacted enantiomer; biocatalyst stability and cost can be factors. |
Synthetic Pathways and Experimental Protocols
This section details the experimental methodologies for the synthesis of (R)-3-CPD from various precursors, providing a basis for reproducibility and further development.
From Racemic Epichlorohydrin via Hydrolytic Kinetic Resolution
This method relies on the enantioselective opening of one enantiomer of racemic epichlorohydrin, leaving the other enriched. The resulting epoxide can then be hydrolyzed to the corresponding diol.
Experimental Protocol:
A common method involves the use of a chiral Salen-Co(III) complex as a catalyst for the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin.[1] In a typical procedure, racemic epichlorohydrin is reacted with a substoichiometric amount of water in the presence of the chiral catalyst. The reaction selectively hydrolyzes one enantiomer, leaving the other, in this case, (S)-epichlorohydrin, unreacted. The this compound is formed as a byproduct of this resolution.[1] The separation of the desired (R)-3-CPD from the unreacted (S)-epichlorohydrin is then carried out.
Logical Workflow for Hydrolytic Kinetic Resolution
Caption: Workflow for obtaining (R)-3-CPD from racemic epichlorohydrin.
From (R)-Glycidol
The direct conversion of (R)-glycidol to (R)-3-CPD involves the regioselective opening of the epoxide ring with a chloride nucleophile.
Experimental Protocol:
(R)-glycidol can be reacted with a chloride source, such as hydrogen chloride or a metal chloride, in a suitable solvent. The reaction needs to be carefully controlled to ensure regioselectivity, favoring the attack of the chloride ion at the C3 position. Basic catalysts can also be employed for the synthesis of glycerol monoethers from glycidol, which could be adapted for chlorination.[2][3]
Synthetic Pathway from (R)-Glycidol
Caption: Synthesis of (R)-3-CPD from (R)-glycidol.
From Glycerol
The conversion of glycerol to (R)-3-CPD is a multi-step process that typically proceeds through the formation of dichloropropanols and then epichlorohydrin. The resulting racemic epichlorohydrin must then be resolved.
Experimental Protocol:
Glycerol is first hydrochlorinated using a reagent like hydrogen chloride to produce a mixture of 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol.[4][5] This mixture is then treated with a base, such as sodium hydroxide, to yield racemic epichlorohydrin.[5][6][7] The racemic epichlorohydrin is subsequently subjected to a resolution method, such as the hydrolytic kinetic resolution described in the first section, to obtain (R)-3-CPD. Innovations in this area focus on greener reaction conditions, such as using ultrasound irradiation to improve yields and reduce waste.[1][8][9]
Caption: Synthesis of (R)-3-CPD starting from D-mannitol.
From Racemic 3-Chloro-1,2-propanediol via Biocatalytic Resolution
This approach utilizes enzymes or whole microorganisms to selectively acylate or oxidize one of the enantiomers in a racemic mixture of 3-CPD, allowing for the separation of the desired (R)-enantiomer.
Experimental Protocol:
Microorganisms, such as Wickerhamomyces anomalus or Clavispora lusitaniae, can be used to selectively metabolize one enantiomer of racemic 3-CPD, leaving the other enantiomer in high enantiomeric excess. [9][10]For example, a culture of the microorganism is grown in a suitable medium, and then the racemic 3-CPD is added. [11]The reaction is monitored until the desired conversion is reached, after which the remaining (R)-3-CPD is extracted and purified. [11]This method can achieve high enantiomeric excess, with reported values of 85.6% to 92.8%. [9][10] Biocatalytic Resolution Workflow
Caption: Obtaining (R)-3-CPD through biocatalytic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. eurochemengineering.com [eurochemengineering.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Biological Activities of (R)- and (S)-3-Chloro-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1,2-propanediol (3-MCPD), a chemical compound that can form in certain heat-processed foods, exists as a racemic mixture of two stereoisomers: (R)-3-Chloro-1,2-propanediol and (S)-3-Chloro-1,2-propanediol. While structurally similar, these enantiomers exhibit distinct and stereospecific biological activities, a critical consideration for toxicology, drug development, and risk assessment. This guide provides an objective comparison of the biological effects of (R)- and (S)-3-MCPD, supported by available experimental data and detailed methodologies. The primary targets of 3-MCPD toxicity are the kidneys and the male reproductive system.[1]
Comparative Biological Activities
The biological effects of 3-MCPD are enantiomer-specific, with the (R)- and (S)-forms impacting different physiological systems. The (R)-enantiomer is primarily associated with nephrotoxicity, while the (S)-enantiomer is responsible for the compound's antifertility effects.
Quantitative Data Summary
Table 1: Qualitative Comparison of the Biological Activities of (R)- and (S)-3-MCPD
| Biological Effect | This compound | (S)-3-Chloro-1,2-propanediol |
| Primary Target Organ | Kidney | Testis/Epididymis |
| Key Toxicological Endpoint | Nephrotoxicity (Diuresis, Glucosuria)[2] | Antifertility (Inhibition of Sperm Motility)[3] |
| Mechanism of Action | Inhibition of glycolysis, leading to renal damage.[2] | Inhibition of spermatozoan glycolysis, leading to energy depletion and reduced motility.[3] |
Table 2: Selected Toxicological Data for Racemic (R,S)-3-Chloro-1,2-propanediol in Rats
| Parameter | Value | Species/Sex | Route of Administration | Reference |
| LD50 | 150 mg/kg bw | Rat | Oral | [4] |
| NOAEL (90-day study) | 7.37 mg/kg bw/day | Wistar Rat (male/female) | Oral gavage | [4] |
| LOAEL (120-day study) | 1.1 mg/kg bw/day | Wistar Rat | Oral | [5] |
Mechanisms of Action
The toxicity of both enantiomers of 3-MCPD is linked to the disruption of cellular energy metabolism, specifically through the inhibition of key enzymes in the glycolytic pathway.
The proposed mechanism involves the metabolic conversion of 3-MCPD to other compounds. The detoxification of 3-Chloro-1,2-propanediol occurs through conjugation with glutathione.[2] The compound also undergoes oxidation to beta-chlorolactic acid and subsequently to oxalic acid.[2] The formation of an intermediate epoxide has been suggested but not definitively proven.[2] It is believed that the inhibition of glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase by the beta-chlorolactate metabolite is a key step in the toxic mechanism.[2]
(S)-3-MCPD and Male Infertility
The (S)-enantiomer exerts its antifertility effect by specifically targeting the energy metabolism of spermatozoa. It inhibits the glycolytic pathway within sperm, leading to a depletion of ATP, which is essential for sperm motility. This inhibition is reversible.[3]
(R)-3-MCPD and Nephrotoxicity
The (R)-isomer is responsible for inducing kidney damage, characterized by diuresis (increased urine production) and glucosuria (presence of glucose in the urine).[2] The mechanism is also thought to involve the inhibition of glycolysis within renal cells. A metabolite of 3-chloro-1,2-propanediol, oxalic acid, is believed to play a significant role in the development of kidney damage.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of 3-MCPD's biological effects.
In Vivo Nephrotoxicity Assessment in Rats
-
Objective: To evaluate the potential of (R)-3-MCPD to induce kidney damage.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Test Substance Administration: (R)-3-MCPD is administered daily via oral gavage for a specified period (e.g., 28 or 90 days). A vehicle control group receives the vehicle (e.g., water or corn oil) only.
-
Dosage: A range of doses is used to establish a dose-response relationship.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for signs of toxicity, including changes in behavior, appearance, and body weight.
-
Metabolic Cage Studies: Periodic collection of urine to measure volume (for diuresis) and glucose levels (for glucosuria).
-
Serum Biochemistry: At the end of the study, blood samples are collected to measure markers of kidney function, such as blood urea (B33335) nitrogen (BUN) and creatinine.
-
Histopathology: Kidneys are collected, weighed, and processed for microscopic examination to identify any pathological changes, such as tubular necrosis or degeneration.
-
In Vivo Male Fertility Assessment in Rats
-
Objective: To determine the effect of (S)-3-MCPD on male reproductive function.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Test Substance Administration: (S)-3-MCPD is administered daily by oral gavage for a period that covers the duration of spermatogenesis (e.g., 4-8 weeks).
-
Mating Trials: Towards the end of the treatment period, treated males are cohabited with untreated, sexually mature females. Mating success, pregnancy rates, and litter size are recorded.
-
Sperm Analysis: After the mating trials, males are euthanized, and sperm is collected from the cauda epididymis. Sperm motility, concentration, and morphology are assessed.
-
Hormone Analysis: Blood samples may be collected to measure levels of reproductive hormones such as testosterone.
-
Histopathology: Testes and epididymides are examined for any structural abnormalities.
In Vitro Sperm Motility Assay
-
Objective: To directly assess the inhibitory effect of (S)-3-MCPD on sperm motility.
-
Sperm Preparation: Freshly collected sperm from a suitable species (e.g., rat, boar, or human) is washed and suspended in a medium that supports motility and contains an energy source like fructose.
-
Incubation: Sperm suspensions are incubated with various concentrations of (S)-3-MCPD or a vehicle control at a controlled temperature (e.g., 37°C).
-
Motility Assessment: At different time points, aliquots of the sperm suspension are examined under a microscope. Sperm motility can be assessed qualitatively or quantitatively using a Computer-Assisted Sperm Analysis (CASA) system, which provides objective measurements of various motility parameters (e.g., percentage of motile sperm, velocity).
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay
-
Objective: To measure the inhibitory effect of 3-MCPD metabolites on a key glycolytic enzyme.
-
Principle: The activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reagents:
-
Purified GAPDH enzyme
-
Substrate: Glyceraldehyde-3-phosphate
-
Cofactor: NAD+
-
Buffer solution to maintain optimal pH
-
Test compound (metabolite of 3-MCPD)
-
-
Procedure:
-
The enzyme, buffer, and NAD+ are pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by adding the substrate, glyceraldehyde-3-phosphate.
-
The change in absorbance at 340 nm over time is measured using a spectrophotometer.
-
The rate of the reaction is calculated and compared between the control and treated groups to determine the extent of enzyme inhibition.
-
Visualizations
Below are diagrams illustrating key pathways and experimental workflows related to the biological activities of (R)- and (S)-3-MCPD.
Caption: Distinct metabolic pathways and toxicological outcomes of (R)- and (S)-3-MCPD.
Caption: Experimental workflow for assessing the nephrotoxicity of (R)-3-MCPD in vivo.
Caption: Workflow for the in vitro assessment of (S)-3-MCPD's effect on sperm motility.
References
- 1. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD [ouci.dntb.gov.ua]
- 2. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 3. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 1,2-Propanediol, 3-chloro- [webbook.nist.gov]
A Comparative Analysis of Chemical and Enzymatic Synthesis of (R)-3-Chloro-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis Route
(R)-3-Chloro-1,2-propanediol is a critical chiral building block in the pharmaceutical industry, essential for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is paramount, making the choice of synthesis method a crucial decision in drug development and manufacturing. This guide provides a detailed comparative analysis of the two primary approaches for producing this valuable compound: traditional chemical synthesis and modern enzymatic methods. We will delve into the quantitative performance of each, provide detailed experimental protocols, and visualize the synthetic workflows.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | (R)-epichlorohydrin, glycerol, or racemic epichlorohydrin | Racemic (R,S)-3-chloro-1,2-propanediol |
| Key Transformation | Stereospecific ring-opening or asymmetric catalysis | Enantioselective microbial degradation/resolution |
| Yield | Generally high (can exceed 95%) | Dependent on conversion rate (typically around 50% for the desired enantiomer) |
| Enantiomeric Excess (e.e.) | High (often >99%) | Variable, but can be high (85-93%) |
| Reaction Conditions | Often requires elevated temperatures, pressures, and potentially harsh reagents or metal catalysts | Mild conditions (near ambient temperature and neutral pH) |
| Environmental Impact | Can generate significant chemical waste and may use hazardous materials | Generally considered "greener" with less hazardous waste |
| Scalability | Well-established for large-scale industrial production | Can be more challenging to scale up due to the complexities of bioprocesses |
| Cost | Can be cost-effective at scale, but chiral catalysts can be expensive | The cost of enzymes or maintaining microbial cultures can be a factor |
Quantitative Performance Data
The following tables summarize key quantitative data extracted from various studies to facilitate a direct comparison between the two synthetic strategies.
Table 1: Chemical Synthesis Performance
| Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R)-epichlorohydrin | L-2-chloropropionic acid in water | 80-90 | 15 | 95.6 | 99.3 | [1] |
| (S)-3-chloro-1,2-epoxypropane | Tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) | 90 | 24 | 96.4 | 99.7 | [2] |
| Glycerol | [Bmim]HSO4 (Brønsted acidic ionic liquid) | 110 | 12 | >81 | Not applicable (racemic) | [3] |
| Epichlorohydrin | Water (ultrasound irradiation) | Not specified | 1 | 82 | Not applicable (racemic) | [4][5] |
Table 2: Enzymatic Synthesis Performance
| Microorganism | Substrate Concentration | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-isomer (%) | Reference |
| Wickerhamomyces anomalous MGR6 | 2.0% (v/v) | Not specified | 55 | 85.6 | [6] |
| Clavispora lusitaniae MGR5 | Not specified | Not specified | Not specified | 92.8 | [7] |
| Saccharomyces cerevisiae | 27 mmol/L | 48 | 68 (racemic) | Not specified for resolution | [8][9] |
Experimental Protocols
Chemical Synthesis: From (R)-Epichlorohydrin
This protocol outlines a high-yield synthesis of this compound from the corresponding chiral epoxide.
Materials:
-
(R)-epichlorohydrin (99.5% e.e.)
-
Distilled water
-
L-2-chloropropionic acid
-
0.1N Sodium hydroxide (B78521) solution
-
500-ml reaction flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 500-ml reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.[1]
-
Heat the mixture to 80-90°C with stirring.[1]
-
Maintain the reaction at this temperature for 15 hours. Monitor the reaction progress by gas chromatography to confirm the consumption of the starting material.[1]
-
After the reaction is complete, cool the flask to room temperature.
-
Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.
-
Remove excess water by vacuum distillation (15-20 mmHg).
-
Purify the product by high-vacuum distillation (5-10 mmHg) to obtain this compound.[1]
Enzymatic Synthesis: Kinetic Resolution using Yeast
This protocol describes a general method for the enantioselective resolution of racemic 3-chloro-1,2-propanediol (B139630) using a microbial culture.
Materials:
-
Racemic (R,S)-3-chloro-1,2-propanediol
-
Yeast strain (e.g., Wickerhamomyces anomalous)
-
Appropriate culture medium (e.g., synthetic medium with the racemic substrate as the sole carbon source)
-
Fermenter or shaker flasks
-
Centrifuge
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Prepare a seed culture of the selected yeast strain in a suitable growth medium.
-
Inoculate a larger volume of synthetic medium containing a specific concentration (e.g., 2.0% v/v) of racemic (R,S)-3-chloro-1,2-propanediol with the seed culture.[6]
-
Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 28-30°C) with shaking for a predetermined period (e.g., 48-72 hours).[8][9][10]
-
Monitor the reaction for the consumption of the (S)-enantiomer. The degradation can be followed by measuring the change in pH of the medium.
-
Once the desired conversion is reached (typically around 50-55% of the racemate), harvest the culture broth.[6]
-
Remove the microbial cells by centrifugation.[10]
-
Extract the supernatant containing the unreacted this compound with an organic solvent such as ethyl acetate.[10]
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by distillation if necessary.[10]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for both the chemical and enzymatic synthesis routes.
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A general workflow for the enzymatic kinetic resolution of racemic 3-Chloro-1,2-propanediol.
Conclusion: Choosing the Right Path
The choice between chemical and enzymatic synthesis of this compound depends heavily on the specific requirements of the project.
Chemical synthesis offers a well-established, high-yield, and highly enantioselective route, particularly when starting from the corresponding chiral epichlorohydrin. This method is often preferred for large-scale industrial production where efficiency and purity are paramount. However, it may involve harsher reaction conditions and generate more chemical waste.
Enzymatic synthesis , on the other hand, presents a "greener" alternative that operates under mild conditions. While the theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%, the high enantioselectivity and reduced environmental impact make it an attractive option, especially in contexts where sustainability is a key driver. The scalability of bioprocesses can be a hurdle, but ongoing advancements in biocatalysis and metabolic engineering are continuously improving the industrial viability of this approach.[11]
For drug development professionals, a thorough evaluation of factors such as cost of starting materials and catalysts, scalability, desired purity, and environmental regulations will be crucial in determining the most suitable synthetic strategy for producing this compound.
References
- 1. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 2. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biodegradation of 3-chloro-1,2-propanediol with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. nbinno.com [nbinno.com]
Navigating the Synthesis of (R)-3-Chloro-1,2-propanediol: An Economic and Methodological Comparison
(R)-3-chloro-1,2-propanediol is a critical chiral building block in the pharmaceutical industry, essential for the synthesis of various active pharmaceutical ingredients (APIs). The economic viability and sustainability of its production are of paramount concern for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the primary production routes to this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable synthesis strategy.
At a Glance: Comparing Production Routes
The synthesis of this compound is dominated by three main approaches: the chemical conversion of (R)-epichlorohydrin, the chlorination of glycerol (B35011), and emerging biocatalytic methods. Each route presents a unique profile of advantages and disadvantages in terms of yield, cost, and environmental impact.
| Parameter | Chemical Synthesis from (R)-Epichlorohydrin | Chemical Synthesis from Glycerol | Biocatalytic Synthesis (Stereoinversion) |
| Starting Material | (R)-Epichlorohydrin | Glycerol, Hydrogen Chloride | Racemic (R,S)-3-chloro-1,2-propanediol |
| Key Reagents/Catalysts | Water, L-2-chloropropionic acid | Brønsted acidic ionic liquids | Wickerhamomyces anomalous |
| Reported Yield | High (~95.57%)[1] | High (~81.62%)[2][3] | Moderate (~66% for (R)-isomer recovery)[4] |
| Enantiomeric Excess (e.e.) | High (>99% e.e.)[1] | Not enantioselective (produces racemate) | High (85.6% e.e. for (R)-isomer)[4] |
| Estimated Raw Material Cost | Higher (specialized chiral starting material) | Lower (glycerol is a widely available byproduct) | Moderate (racemic starting material is cheaper than enantiopure) |
| Energy Consumption | Moderate (requires heating) | High (requires heating) | Low (mild fermentation conditions) |
| Environmental Impact | Moderate | High (use of corrosive HCl and catalysts) | Low (green and sustainable) |
| Process Complexity | Relatively simple hydrolysis | Complex, with potential for byproducts | Requires expertise in fermentation and biocatalysis |
Deep Dive into Production Methodologies
Chemical Synthesis from (R)-Epichlorohydrin
This route is a straightforward and high-yielding method that relies on the acid-catalyzed hydrolysis of enantiomerically pure (R)-epichlorohydrin.[1]
A mixture of 92.5 g (1 mol) of (R)-epichlorohydrin (99.6% chemical purity, 99.5% e.e.), 36 g (1.5 mol) of distilled water, and 1 g of L-2-chloropropionic acid is prepared in a 500-ml reaction flask. The mixture is heated to 80-90°C with stirring and the reaction is carried out for 15 hours. The completion of the reaction is monitored by gas chromatography. After cooling to room temperature, the pH is adjusted to 6-7 using a 0.1N sodium hydroxide (B78521) solution. Excess water is removed by vacuum distillation (15-20 mmHg). The final product, this compound, is obtained by high-vacuum distillation (5-10 mmHg), yielding 105.6 g (95.57% yield) with a chemical purity of 99.2% and an enantiomeric purity of 99.3% e.e.[1]
Chemical Synthesis from Glycerol
This method utilizes the readily available and inexpensive feedstock, glycerol, a byproduct of biodiesel production. The process involves the chlorination of glycerol using hydrogen chloride in the presence of a catalyst, such as a Brønsted acidic ionic liquid, to produce a racemic mixture of 3-chloro-1,2-propanediol (B139630).[2][3]
The synthesis of the Brønsted acidic ionic liquid catalyst, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([Bmim]HSO4), is the first step. N-Methylimidazole (0.5 mol) and n-butyl bromide (0.55 mol) are refluxed for 10 hours under a nitrogen atmosphere. The resulting [Bmim]Br is then reacted with an equimolar amount of concentrated sulfuric acid at 60°C for 18 hours. For the chlorination reaction, glycerol is mixed with the ionic liquid catalyst (0.75 mol/kg of glycerol) and heated to 110°C. Hydrogen chloride gas is then bubbled through the mixture for 12 hours. This process results in the complete conversion of glycerol with a yield of 3-chloro-1,2-propanediol up to 81.62%.[2]
Biocatalytic Synthesis via Stereoinversion
This environmentally friendly approach utilizes microorganisms to selectively convert one enantiomer of a racemic mixture, leaving the desired enantiomer in high purity. For the production of this compound, the yeast Wickerhamomyces anomalous can be employed to selectively assimilate the (S)-enantiomer from a racemic mixture.[4]
The yeast Wickerhamomyces anomalous MGR6 is cultured on an agar (B569324) plate containing a synthetic medium. The medium consists of 0.5g racemic 3-chloro-1,2-propanediol, 0.5g diammonium sulfate, 0.1g dipotassium (B57713) hydrogen phosphate, 0.2g diammonium sulphate, 0.05g sodium dihydrogen phosphate, 0.05g magnesium sulfate, and trace elements in 100ml of water, with the pH adjusted to 6.8. The culture is incubated at 30°C for 48 hours. The biotransformation is then carried out in a fermentation medium containing the racemic substrate. The assimilation of the (S)-enantiomer results in the accumulation of the (R)-enantiomer. The reaction progress is monitored, and upon completion, the this compound is extracted from the culture broth. This method can yield the (R)-enantiomer with an enantiomeric excess of 85.6%.[4]
Economic Considerations
A direct, quantitative comparison of the production costs for each route is challenging due to the limited availability of public data on specific energy consumption and catalyst costs. However, a qualitative and partially quantitative assessment can be made based on raw material prices and general process characteristics.
Raw Material Costs:
-
(R)-Epichlorohydrin: As a chiral, purified starting material, (R)-epichlorohydrin is the most expensive raw material among the three routes.
-
Glycerol: Crude glycerol is a low-cost byproduct of the biodiesel industry, making the glycerol-based route economically attractive from a feedstock perspective.[5]
-
Racemic (R,S)-3-chloro-1,2-propanediol: This is less expensive than the enantiopure (R)-epichlorohydrin, providing a cost advantage for the biocatalytic route.
Energy Consumption:
-
Chemical Synthesis: Both chemical routes require significant energy input for heating the reaction mixtures to high temperatures (80-110°C) for extended periods.[1][2]
-
Biocatalytic Synthesis: This process operates under mild fermentation conditions (around 30°C), leading to substantially lower energy consumption and operational costs.[4]
Catalyst and Media Costs:
-
Brønsted Acidic Ionic Liquids: The synthesis of these catalysts involves multiple steps and reagents, which can contribute significantly to the overall cost of the glycerol route.
-
Microbial Culture Media: The components for the Wickerhamomyces anomalous culture medium are generally inexpensive bulk chemicals. The cost of maintaining the microbial culture and the fermentation process would be the primary consideration.
Overall Economic Viability:
The most economically viable route depends on several factors, including the scale of production, the desired enantiomeric purity, and the relative costs of raw materials, energy, and catalysts.
-
The (R)-epichlorohydrin route offers high yield and purity but is constrained by the high cost of the starting material. It is well-suited for smaller-scale production of high-purity product where the cost can be justified.
-
The glycerol route has the potential for low-cost production due to the inexpensive feedstock, but it produces a racemic mixture, requiring a subsequent resolution step to obtain the desired (R)-enantiomer, which adds to the cost and complexity. The process also has a higher environmental footprint.
-
The biocatalytic route presents a compelling "green" alternative with low energy consumption and the use of a renewable catalyst. While the yield may be lower than the chemical routes, the direct production of the enantiopure product from a racemic mixture is a significant advantage. As the technology matures and yields are improved, this route is likely to become increasingly economically competitive, especially for large-scale production where sustainability is a key driver.
Conclusion
The choice of a production route for this compound involves a trade-off between yield, purity, cost, and environmental impact. For high-purity, smaller-scale applications, the hydrolysis of (R)-epichlorohydrin remains a reliable method. The chlorination of glycerol offers a pathway from a low-cost feedstock but requires an additional resolution step. The biocatalytic approach, while currently offering more moderate yields, stands out as a highly promising, sustainable, and potentially cost-effective alternative for the future of this compound production. Further research into optimizing the biocatalytic process could significantly enhance its economic feasibility and position it as the preferred industrial method.
References
A Comparative Analysis of the Biological Activities of (R)-3-Chloro-1,2-propanediol and Glycidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (R)-3-Chloro-1,2-propanediol ((R)-3-MCPD) and glycidol (B123203). Both compounds are recognized as important process contaminants in food and have garnered significant attention due to their toxicological profiles. This document summarizes key experimental data on their cytotoxicity, genotoxicity, and carcinogenicity, and outlines the metabolic pathways and experimental protocols used in their assessment.
Executive Summary
This compound and glycidol are structurally related compounds with distinct biological activities. Glycidol, a direct-acting alkylating agent, is generally considered more genotoxic and carcinogenic than (R)-3-MCPD. (R)-3-MCPD's toxicity, particularly its nephrotoxicity, is a key concern. This guide presents a detailed comparison to aid in risk assessment and further research.
Data Presentation
Table 1: Comparative Cytotoxicity Data
| Compound | Test System | Route of Administration | LD50 Value | Reference |
| This compound | Rat | Oral | 150 mg/kg bw | [1] |
| This compound | Rat | Oral | 26 mg/kg bw | [2][3] |
| Glycidol | Rat | Oral | 420 mg/kg bw | [4][5][6] |
| Glycidol | Rabbit | Dermal | 1980 mg/kg bw | [5][7] |
Note: LD50 values can vary depending on the specific experimental conditions, including the strain and sex of the animal.
Table 2: Comparative Genotoxicity Data
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| This compound | Ames Test | Salmonella typhimurium | With and Without | Positive | [8] |
| Glycidol | Ames Test | Salmonella typhimurium | With and Without | Positive | [9][10] |
| This compound | Comet Assay | In vivo (Rat) | N/A | DNA damage observed | [11] |
| Glycidol | Comet Assay | In vivo (Mice) | N/A | Dose-dependent increase in DNA damage | [12] |
Table 3: Comparative Carcinogenicity Data
| Compound | Species | Route of Administration | Target Organs for Tumors | Classification | Reference |
| This compound | Rat | Drinking water | Kidney (renal tubule adenomas/carcinomas), Testes (Leydig cell tumors) | Possibly carcinogenic to humans (Group 2B) | [13][14] |
| Glycidol | Rat | Gavage | Mammary gland, forestomach, thyroid gland, brain, skin, Zymbal gland, testis, oral cavity, clitoral gland | Reasonably anticipated to be a human carcinogen | [15][16] |
| Glycidol | Mice | Gavage | Harderian gland, forestomach, mammary gland, uterus, subcutaneous tissue, lung, liver | Reasonably anticipated to be a human carcinogen | [15][16] |
Metabolic Pathways
The metabolism of (R)-3-MCPD and glycidol plays a crucial role in their toxicity.
This compound Metabolism
(R)-3-MCPD is metabolized through several pathways, including oxidation and conjugation. The formation of reactive intermediates is a key step in its toxic mechanism.[1]
References
- 1. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3-Chloro-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 4. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Chloro-1,2-propanediol (96-24-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 9. Genetic Toxicity Evaluation of Glycidol in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 278371 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-chloro-1,2-propanediol induces oxidative stress and promotes testicular damage and infertility in rats through CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of DNA damage of glycidol and glycidol fatty acid esters using Fpg-modified comet assay [jstage.jst.go.jp]
- 13. Carcinogenicity study of 3-monochloropropane-1,2-diol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glycidol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Toxicological Deep Dive: Comparing the Enantiomers of 3-Chloropropanediol
A comprehensive analysis of (R)- and (S)-3-chloropropanediol (3-MCPD) reveals distinct toxicological profiles, with the (R)-enantiomer primarily implicated in kidney damage and the (S)-enantiomer linked to male reproductive toxicity. While much of the existing research has focused on the racemic mixture of 3-MCPD, a food processing contaminant, stereospecific studies are crucial for a precise understanding of its health risks.
3-Monochloropropane-1,2-diol (3-MCPD) is a chiral molecule that exists as two mirror-image isomers: (R)-3-MCPD and (S)-3-MCPD.[1][2][3] These enantiomers, while chemically similar, exhibit different biological activities, leading to a stereoselective pattern of toxicity that is critical for accurate risk assessment in drug development and food safety. The primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[2][3][4]
Comparative Toxicological Data
While comprehensive quantitative data directly comparing the two enantiomers is limited, the available evidence consistently points to a division in their primary toxic effects.
| Toxicological Endpoint | (R)-3-Chloropropanediol | (S)-3-Chloropropanediol | Racemic 3-MCPD (for reference) |
| Primary Target Organ(s) | Kidney[5] | Testes | Kidneys, Testes[2][3][4] |
| Acute Oral Toxicity (LD50) | Data not available | Data not available | ~152 mg/kg bw (rat)[6] |
| Nephrotoxicity | Associated with renal toxicity, including diuresis and glucosuria in rats.[5] | Less nephrotoxic than the (R)-isomer. | Benchmark Dose Lower Confidence Limit (BMDL10) for severe kidney damage in male rats: 2.5 mg/kg bw/day.[7] |
| Reproductive Toxicity | Less potent in causing antifertility effects compared to the (S)-isomer. | Primarily responsible for the antifertility effects, including sperm motility inhibition.[8] | Benchmark Dose Lower Confidence Limit (BMDL10) for severe testicular damage in male rats: 6.0 mg/kg bw/day.[7] |
| Genotoxicity | Limited data; one source suggests it may be genotoxic in humans.[7] | Limited data available. | Generally considered non-genotoxic in vivo.[9] |
| Carcinogenicity | Data not available for the individual enantiomer. | Data not available for the individual enantiomer. | Classified as "possibly carcinogenic to humans" (Group 2B) by IARC. Carcinogenic in rats, causing kidney and Leydig cell tumors.[4][10][11] |
Experimental Protocols
The methodologies employed in assessing the toxicity of 3-MCPD enantiomers are based on standard toxicological assays. Below are outlines of key experimental protocols.
Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD Guideline 425
This method is used to estimate the median lethal dose (LD50).
-
Animal Model: Typically, female rats are used as they are often slightly more sensitive.[12]
-
Dosing: A single animal is dosed with a starting dose level selected based on available information. The test item is administered orally by gavage.[12][13]
-
Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.[12]
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated for a small number of animals.[12]
-
LD50 Estimation: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.[12]
Sub-chronic Toxicity Study (90-Day Oral Gavage) - OECD Guideline 408
This study provides information on the effects of repeated exposure.
-
Animal Model: Wistar or Sprague-Dawley rats (groups of males and females).
-
Dosing: The test substance is administered daily by oral gavage at three or more dose levels for 90 days. A control group receives the vehicle only.[7]
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[7]
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis to assess organ function.
-
Histopathology: At the end of the study, a full necropsy is performed, and organs (especially kidneys and reproductive organs) are weighed and examined microscopically for pathological changes.[7]
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This assay is used to assess the mutagenic potential of a substance.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.
-
Exposure: The bacteria are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).
-
Evaluation: The number of revertant colonies (bacteria that have mutated back to a non-mutant state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Signaling Pathways and Mechanisms of Toxicity
The precise molecular mechanisms underlying the stereoselective toxicity of 3-MCPD enantiomers are still under investigation. However, research on the racemic mixture provides insights into potential pathways.
Nephrotoxicity of (R)-3-MCPD
The nephrotoxicity of the (R)-isomer is thought to involve the metabolic formation of toxic intermediates.
Figure 1: Proposed mechanism of (R)-3-MCPD-induced nephrotoxicity.
Reproductive Toxicity of (S)-3-MCPD
The antifertility effects of the (S)-enantiomer are linked to the inhibition of glycolysis in sperm, leading to energy depletion and impaired motility.
Figure 2: Proposed mechanism of (S)-3-MCPD-induced male reproductive toxicity.
Conclusion
The toxicological comparison of (R)- and (S)-3-chloropropanediol underscores the importance of considering stereochemistry in toxicity assessments. The (R)-enantiomer is the primary driver of nephrotoxicity, while the (S)-enantiomer is mainly responsible for male antifertility effects. Although data directly comparing the quantitative toxicity of the individual enantiomers across all endpoints are still somewhat limited, the existing evidence strongly supports these distinct toxicological roles. Further research focusing on the isolated enantiomers is necessary to fully delineate their respective risk profiles and to inform more precise regulatory guidelines for 3-MCPD and its derivatives in food and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review | Semantic Scholar [semanticscholar.org]
- 3. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Carcinogenicity study of 3-monochloropropane-1,2-diol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bfr.bund.de [bfr.bund.de]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Chiral Catalysts for (R)-3-Chloro-1,2-propanediol Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-chloro-1,2-propanediol ((R)-3-CPD) is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The enantioselective synthesis of (R)-3-CPD with high purity is therefore of paramount importance. This guide provides an objective comparison of the efficacy of different chiral catalysts—metal complexes, enzymes, and organocatalysts—for the synthesis of (R)-3-CPD, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative performance of various chiral catalysts in the synthesis of this compound. The primary methods involve the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin (B41342) or the direct hydrolysis of an enantiopure epoxide.
| Catalyst Type | Catalyst | Method | Substrate | Yield (%) | e.e. (%) | TON | TOF (h⁻¹) |
| Metal Complex | (R,R)-Salen-Co(III)OAc | Hydrolytic Kinetic Resolution | (±)-Epichlorohydrin | up to 45% (for diol) | >99 (for diol) | up to 495 | Not Reported |
| Polymer-supported Co-salen | Hydrolytic Kinetic Resolution | (±)-Epichlorohydrin | 54 (conversion) | >99 (for epoxide) | Not Reported | Not Reported | |
| Enzyme | Clavispora lusitaniae MGR5 | Microbial Stereo-inversion | Not Specified | Not Reported | 92.8 | Not Reported | Not Reported |
| Wickerhamomyces anomalous | Microbial Stereo-inversion | (±)-3-Chloro-1,2-propanediol | Not Reported | 85.6 | Not Reported | Not Reported | |
| Organocatalyst | L-2-Chloropropionic acid | Asymmetric Hydrolysis | (R)-Epichlorohydrin | 95.6 | 99.3 | Not Reported | Not Reported |
| Tetra-n-butyl ammonium (B1175870) hydrogen sulfate | Phase Transfer Catalysis | (S)-3-Chloro-1,2-epoxypropane | 96.4 | 99.7 | Not Reported | Not Reported |
Mandatory Visualization
Experimental Workflow for (R)-3-CPD Synthesis via HKR
A Spectroscopic Showdown: Unveiling the Chiral Nuances of (R)- and (S)-3-Chloro-1,2-propanediol
A comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 3-Chloro-1,2-propanediol (B139630) (3-MCPD), critical chiral building blocks in pharmaceutical synthesis, reveals identical profiles in achiral spectroscopic techniques, with their distinct stereochemistry only manifested through chiroptical methods. This guide provides a detailed analysis of their spectroscopic data and the experimental protocols for their acquisition, offering valuable insights for researchers in drug development and chemical analysis.
3-Chloro-1,2-propanediol is a chiral molecule existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct biological activities of each enantiomer necessitate precise stereochemical characterization. This guide presents a side-by-side spectroscopic comparison, leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and chiroptical techniques to delineate their similarities and differences.
Spectroscopic Data Comparison
The spectroscopic properties of the (R)- and (S)-enantiomers of 3-Chloro-1,2-propanediol are largely identical in achiral spectroscopic environments. Key quantitative data are summarized below.
| Spectroscopic Technique | Parameter | (R)-3-Chloro-1,2-propanediol | (S)-3-Chloro-1,2-propanediol | Racemic (±)-3-Chloro-1,2-propanediol |
| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (δ, ppm) | 5.12 (d, 1H), 4.73 (t, 1H), 3.67-3.62 (m, 2H), 3.53-3.50 (m, 1H), 3.39-3.35 (m, 2H)[1] | Expected to be identical to (R)-enantiomer | Identical to individual enantiomers |
| ¹³C NMR | Chemical Shift (δ, ppm) | Data not available | Data not available | Data available, but specific shifts not detailed in search results.[2][3] |
| IR Spectroscopy (KBr) | Key Absorptions (cm⁻¹) | ~3291 (O-H stretch), ~1088, ~1045 (C-O stretch)[1] | Expected to be identical to (R)-enantiomer | Identical to individual enantiomers |
| Mass Spectrometry (EI) | Key Fragments (m/z) | Data not available | Data not available | 79, 61, 43[4] |
| Optical Rotation ([α]D) | Specific Rotation | -5° (c=2.5, in C₂H₅OH)[1] | Expected to be equal in magnitude and opposite in sign to (R)-enantiomer | 0° |
Experimental Workflow
The logical flow for a comprehensive spectroscopic comparison of the enantiomers of 3-Chloro-1,2-propanediol is depicted in the following diagram. This workflow emphasizes the initial analysis using standard achiral techniques followed by chiroptical methods to confirm enantiomeric identity and purity.
Caption: Workflow for the spectroscopic comparison of 3-MCPD enantiomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 3-MCPD enantiomer or racemic mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Standard proton-decoupled ¹³C experiment. A spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are recommended. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is typically required.[5]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference it to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the liquid 3-MCPD sample with dry potassium bromide powder and pressing it into a transparent disk.[1]
-
Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters: Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a blank KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and subsequent ionization.
-
GC-MS Protocol:
-
Derivatization: Derivatize the sample with a suitable reagent, such as heptafluorobutyric anhydride (B1165640) or phenylboronic acid, to improve volatility and chromatographic separation.[6][7]
-
GC Column: Utilize a capillary column suitable for the separation of polar compounds (e.g., DB-5).
-
Ionization: Employ Electron Ionization (EI) at 70 eV.
-
Detection: Scan a mass range of m/z 40-200.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Dissolve the pure enantiomer in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).
-
The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the wavelength range of interest.
-
-
Acquisition:
-
Instrument: Circular Dichroism Spectropolarimeter.
-
Parameters: Scan in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1-1 mm).
-
-
Data Processing:
-
Subtract the spectrum of the solvent as a baseline.
-
The CD spectrum is typically plotted as the difference in absorbance of left and right circularly polarized light (ΔA) or as molar ellipticity [θ] versus wavelength.
-
Conclusion
The spectroscopic comparison of (R)- and (S)-3-Chloro-1,2-propanediol highlights a fundamental principle of stereochemistry: enantiomers exhibit identical physical and spectroscopic properties in an achiral environment. Their differentiation requires a chiral environment or a chiroptical spectroscopic technique. While NMR, IR, and MS are invaluable for confirming the molecular structure, techniques like polarimetry and Circular Dichroism are essential for distinguishing between the enantiomers and determining enantiomeric purity. The provided data and protocols serve as a foundational guide for researchers working with these important chiral synthons.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 3-Chloro-1,2-propanediol(96-24-2) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,2-Propanediol, 3-chloro- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agriculturejournals.cz [agriculturejournals.cz]
Safety Operating Guide
Proper Disposal of (R)-3-Chloro-1,2-propanediol: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of (R)-3-Chloro-1,2-propanediol (also known as 3-MCPD), a compound recognized as a suspected carcinogen and reproductive toxin.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any work, it is imperative to develop a plan for the handling and disposal of this compound and any contaminated materials.[4][5] This substance poses significant health risks, including being fatal if inhaled, toxic if swallowed, and suspected of causing cancer and genetic defects.[1][3][6]
-
Engineering Controls : Always handle this compound within a chemical fume hood to avoid inhalation of vapors or aerosols.[1][4][7] Ensure that eyewash stations and safety showers are in close proximity.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[1][3][9]
-
Work Surface : Cover work surfaces with absorbent, plastic-backed paper or place equipment in stainless steel or plastic trays to contain potential spills.[4] These materials must be disposed of as hazardous waste after the procedure.[4]
-
Storage : Store this compound in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly closed and stored locked up, accessible only to authorized personnel.[1][9][10] It may be corrosive to metals, so a corrosion-resistant container is required.[1][9]
Hazard Classification Summary
This compound is classified under multiple hazard categories. This quantitative summary is derived from globally harmonized system (GHS) classifications found in safety data sheets.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 / 3 | H300/H301: Fatal or Toxic if swallowed[1][2][3] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1][2][3] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2][3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[1][2] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[1] |
Step-by-Step Disposal Protocol
The primary and mandated disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[1][10] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][5][11]
Experimental Protocol: Waste Segregation and Collection
This protocol details the standard operating procedure for segregating and preparing this compound waste for collection by Environmental Health and Safety (EHS) or a certified waste contractor.
-
Designate a Waste Accumulation Area :
-
Prepare Waste Containers :
-
Liquid Waste : Collect all solutions containing this compound and the first rinse of any emptied containers in a dedicated, leak-proof, and chemically compatible waste container.[1][13] The container must be kept in secondary containment to prevent spills.[13] Do not mix with other waste streams.[1]
-
Solid Waste : Collect all contaminated solid materials, such as gloves, absorbent pads, and pipette tips, in a separate, clearly labeled, heavy-duty bag or container.[5][11]
-
Original Containers : Whenever possible, leave surplus or expired chemicals in their original containers.[1]
-
-
Labeling :
-
Container Management :
-
Keep waste containers securely closed at all times, except when adding waste.[13]
-
Do not overfill containers; fill to no more than 90% capacity.
-
-
Arrange for Disposal :
-
Decontamination of Glassware :
-
For highly toxic chemicals like this compound, the first three rinses of contaminated glassware must be collected as hazardous waste.[13] Subsequent cleaning can proceed after this initial decontamination.
-
Disposal Workflow Diagram
The following diagram illustrates the lifecycle and proper disposal pathway for this compound in a laboratory setting.
Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Assess the Spill : If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS immediately.
-
Control and Contain :
-
For small spills, ensure you are wearing appropriate PPE.
-
Absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[1][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collect and Dispose :
-
Carefully scoop the absorbent material into a designated hazardous waste container.[2]
-
Label the container appropriately, indicating it contains spilled this compound.
-
-
Decontaminate :
-
Wipe down the spill area and any contaminated equipment with a suitable solvent (follow EHS guidance), collecting all cleaning materials as hazardous waste.
-
Remove and dispose of all contaminated PPE as solid hazardous waste.[5]
-
-
Report : Report the incident to your supervisor and EHS, and complete any required documentation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. jefferson.edu [jefferson.edu]
- 5. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) [inchem.org]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. ijpbs.com [ijpbs.com]
- 12. youtube.com [youtube.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal | Penn State Policies [policy.psu.edu]
Personal protective equipment for handling (R)-3-Chloro-1,2-propanediol
Essential Safety and Handling Guide for (R)-3-Chloro-1,2-propanediol
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound (also known as 3-MCPD). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a hazardous chemical that requires careful handling to minimize health risks. It is classified as toxic if swallowed, fatal if inhaled, and causes serious eye damage and skin irritation.[1][2][3] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[4][5][6][7] Adherence to the following guidelines is mandatory to ensure personal and environmental safety.
Personal Protective Equipment (PPE) Requirements
Engineering controls, such as working in a chemical fume hood, are the primary means of exposure control.[2][3] When handling this compound, the following PPE is essential.
| Protection Type | Specific Recommendations | Source Citation |
| Eye/Face Protection | Wear tightly fitting safety goggles. A face shield (minimum 8-inch) is also required. All eye and face protection must be tested and approved under government standards like NIOSH (US) or EN 166 (EU). | [6][8] |
| Skin Protection | Gloves: Handle with chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use. Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace. | [4][6] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] If vapors or aerosols are generated, respiratory protection is required. In case of inadequate ventilation, wear a self-contained breathing apparatus.[4][6] | [1][4][6] |
Operational Protocol: Step-by-Step Handling Procedure
This protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.
1. Preparation and Pre-Handling Checks:
-
Ensure a certified chemical fume hood is operational.
-
Locate and verify the functionality of the nearest safety shower and eyewash station.[2][3]
-
Obtain and read the Safety Data Sheet (SDS) for this compound before starting any work.[4][6]
-
Prepare all necessary materials and equipment to minimize movement during the procedure.
-
Have an appropriate spill kit ready, containing an inert absorbent material like vermiculite (B1170534) or sand.[5][9]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or chemical-resistant suit.
-
Wear tightly fitting safety goggles and a face shield.
-
Don the appropriate chemical-resistant gloves. Ensure gloves are free of tears or holes.
3. Handling the Chemical:
-
All handling of this compound must be conducted within a chemical fume hood.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Keep the container tightly closed when not in use.[2][6][10] Containers should be carefully resealed and kept upright to prevent leakage.[6][10]
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contamination of skin or personal clothing. Dispose of single-use items as hazardous waste.
Emergency Response and Disposal Plan
A clear plan for emergencies and waste disposal is critical for laboratory safety and environmental compliance.
Spill and Emergency Procedures
The following diagram outlines the immediate steps to take in the event of a spill.
Caption: Emergency spill response workflow for this compound.
First Aid Measures
Immediate action is required in case of exposure:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[1]
-
In Case of Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water or shower.[1] If skin irritation occurs, get medical help.[1]
-
In Case of Eye Contact: Rinse cautiously and immediately with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[1][4]
-
If Swallowed: Rinse mouth. Do not induce vomiting. Get emergency medical help immediately.[1]
Waste Disposal Protocol
Proper disposal is essential to prevent environmental contamination.
-
This compound and any materials contaminated with it (e.g., absorbent materials, gloves) must be treated as hazardous waste.[6][9]
-
Collect waste in a suitable, sealed, and clearly labeled container.[6][9] The label should include the full chemical name.[9]
-
This compound is a halogenated organic waste and must be segregated from non-halogenated waste streams.[9]
-
Store the waste container in a designated, cool, and well-ventilated area.[4][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal in accordance with all local, state, and federal regulations.[9][11]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ess.honeywell.com [ess.honeywell.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Chloro-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
